molecular formula C8H5N3 B1141607 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1374651-63-4

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1141607
CAS No.: 1374651-63-4
M. Wt: 143.149
InChI Key: LOYNOLLWUJRYNV-UHFFFAOYSA-N
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Description

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374651-63-4) is a high-value chemical building block with the molecular formula C 8 H 5 N 3 and a molecular weight of 143.15 . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close structural similitude to the purine bases adenine and guanine . This resemblance makes it a highly relevant core structure for designing bioactive molecules, with over 300,000 described derivatives referenced in scientific literature and patents . The key feature of this molecule is the ethynyl group at the 4-position, which provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or for use in click chemistry applications. This allows researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies . The 1H-pyrazolo[3,4-b]pyridine core serves as a key hinge-binding scaffold in the design of kinase inhibitors . Research indicates that this specific scaffold shows high affinity and can be optimized to develop selective inhibitors for targets like Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a promising target for therapeutic interventions in liver regeneration . Its applications extend to other areas of biomedical research, including the development of tyrosine kinase inhibitors (TKI) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1374651-63-4

Molecular Formula

C8H5N3

Molecular Weight

143.149

IUPAC Name

4-ethynyl-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)5-10-11-8/h1,3-5H,(H,9,10,11)

InChI Key

LOYNOLLWUJRYNV-UHFFFAOYSA-N

SMILES

C#CC1=C2C=NNC2=NC=C1

Synonyms

4-ethynyl-1H-pyrazolo[3

Origin of Product

United States

Foundational & Exploratory

High-Efficiency Synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., substituted analogues in Trk, FLT3, and JAK inhibitor pipelines).

The guide prioritizes a linear, scalable "Process Chemistry" route derived from the Gould-Jacobs reaction, ensuring high regioselectivity and material availability.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine , features a fused 7-azaindazole core with a terminal alkyne at the C4 position (gamma to the bridgehead).

Technical Challenges:

  • Regioselectivity: Ensuring the pyridine ring closes correctly onto the pyrazole.

  • C4-Functionalization: The 4-position is electron-deficient; nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings are viable but require specific leaving groups (Cl, I, OTf).
    
  • N-H Acidity: The pyrazole N1-H is acidic (

    
    ) and can poison Pd-catalysts or lead to N-alkynylation. Protection is mandatory.
    
Retrosynthetic Logic

The most robust disconnection is at the C(sp)-C(sp2) bond via Sonogashira coupling. The heterocyclic core is best constructed via cyclocondensation of 5-aminopyrazole with a 1,3-dicarbonyl equivalent.

Retrosynthesis Target 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (Target) Protected N1-Protected Intermediate Target->Protected Global Deprotection Coupling Sonogashira Coupling (C-C Bond Formation) Protected->Coupling Precursor 4-Chloro-1-(PG)-pyrazolo[3,4-b]pyridine (Key Electrophile) Coupling->Precursor + TMS-Acetylene Core 4-Hydroxy-pyrazolo[3,4-b]pyridine Precursor->Core 1. Protection 2. Deoxychlorination (POCl3) Starting 5-Amino-1H-pyrazole + EMME (Gould-Jacobs Type) Core->Starting Cyclization & Decarboxylation

Figure 1: Retrosynthetic tree illustrating the disconnection to the 4-chloro precursor and the Gould-Jacobs ring construction.

Detailed Synthesis Protocol

This route utilizes 4-chloro-1H-pyrazolo[3,4-b]pyridine as the pivot intermediate. While the 4-iodo analogue couples faster, the chloride is more stable and easily synthesized from the hydroxy precursor.

Phase 1: Core Construction (Gould-Jacobs Reaction)

Objective: Synthesize the 4-hydroxy core from 5-aminopyrazole.

  • Condensation: React 5-amino-1H-pyrazole (1.0 equiv) with diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) in ethanol at reflux for 3–5 hours.

    • Mechanism:[1][2][3][4][5][6][7] Michael addition-elimination yields the aminomethylene malonate intermediate.

  • Cyclization: Heat the isolated intermediate in Dowtherm A or diphenyl ether at 240–250°C for 30–60 minutes.

    • Result:Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

  • Hydrolysis & Decarboxylation:

    • Hydrolyze the ester with 2M NaOH (reflux, 2h).

    • Acidify to isolate the carboxylic acid.

    • Decarboxylation: Heat the dry acid in quinoline with a catalytic amount of Cu powder at 200°C, or simply reflux in high-boiling solvent (e.g., sulfolane) until

      
       evolution ceases.
      
    • Product:4-Hydroxy-1H-pyrazolo[3,4-b]pyridine (often exists as the 4-pyridone tautomer).

Phase 2: Functionalization & Protection

Objective: Convert the 4-OH to a reactive 4-Cl and protect the N1 position.

Step 4: Deoxychlorination

  • Reagents:

    
     (neat or with 
    
    
    
    ).
  • Protocol: Suspend 4-hydroxy-1H-pyrazolo[3,4-b]pyridine in

    
    . Heat to reflux (105°C) for 4–6 hours. Monitor by LCMS.
    
  • Workup: Carefully pour onto ice/water (Exothermic!). Neutralize with

    
    . Extract with EtOAc.
    
  • Product: 4-Chloro-1H-pyrazolo[3,4-b]pyridine .[1][5]

Step 5: N-Protection (Critical)

  • Choice of Group: Tetrahydropyranyl (THP) is recommended for its stability to basic coupling conditions and ease of acidic removal.

  • Protocol: Dissolve the 4-chloro intermediate in DCM/THF. Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.05 equiv). Stir at RT for 12h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Product: 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine .

    • Note: Regioisomers (N1 vs N2 protection) may form. N1 is thermodynamically favored and usually the major product. Both isomers typically undergo the subsequent coupling successfully.

Phase 3: Sonogashira Cross-Coupling

Objective: Install the alkyne moiety.

Step 6: Coupling

  • Reagents:

    • Substrate: N-Protected 4-Cl precursor.

    • Alkyne: Trimethylsilylacetylene (TMSA) (1.5 equiv).

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for difficult substrates).
    • Co-catalyst:

      
       (2 mol%).
      
    • Base/Solvent:

      
       (3.0 equiv) in DMF or THF.
      
  • Protocol:

    • Degas solvent (sparge with Argon for 15 min).

    • Add substrate, Pd catalyst, CuI, and base.[8]

    • Add TMSA last.

    • Heat to 80–90°C in a sealed tube for 4–12 hours.

    • Observation: Solution typically turns dark/black.

  • Workup: Filter through Celite. Concentrate. Flash chromatography.

  • Product: 4-((Trimethylsilyl)ethynyl)-1-(THP)-1H-pyrazolo[3,4-b]pyridine .

Phase 4: Global Deprotection

Objective: Remove TMS and THP groups to yield the final target.

Step 7: One-Pot or Stepwise Deprotection

  • Method A (Stepwise):

    • TMS Removal:

      
       in MeOH/THF (RT, 1h).
      
    • THP Removal: 4M HCl in Dioxane or TFA/DCM (RT to 50°C, 2h).

  • Method B (Global - Recommended):

    • Treat the coupled product with HCl in MeOH (reflux) or TFA/Water . Acidic hydrolysis removes the THP group and the protodesilylation occurs simultaneously (or requires mild base treatment post-acid).

    • Refinement: Use TBAF (THF, reflux) to remove both if the THP is resistant, though acid is standard for THP.

    • Best Practice: Acidic removal of THP first (HCl/MeOH), followed by mild basic cleavage of TMS (

      
      ) if it survives the acid.
      
  • Final Product: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine .

Reaction Workflow Diagram

Workflow Step1 Step 1: Cyclization (5-NH2-Pyrazole + EMME) -> 4-OH-5-COOEt Step2 Step 2-3: Decarboxylation -> 4-OH Core Step1->Step2 Step3 Step 4: Chlorination (POCl3) -> 4-Cl Core Step2->Step3 Step4 Step 5: Protection (DHP, H+) -> N-THP-4-Cl Step3->Step4 Step5 Step 6: Sonogashira (Pd/Cu, TMS-Acetylene) -> N-THP-4-TMS-Alkyne Step4->Step5 Step6 Step 7: Deprotection (Acid/Base) -> 4-Ethynyl-1H-PP Step5->Step6

Figure 2: Linear workflow from commercial starting materials to the final alkyne.

Quantitative Data & Optimization Table

ParameterStandard ConditionOptimization for Scale-UpRationale
Solvent (Step 1) EthanolMethanol or IsopropanolCost efficiency and solubility profiles.
Cyclization Temp 250°C (Dowtherm)180-200°C (Sulfolane)Dowtherm is difficult to remove; Sulfolane is water-soluble.
Chlorination Neat

Toluene + 2 eq

Reduces corrosive waste and exothermicity.
Coupling Catalyst


or XPhos Pd G2
Bidentate ligands (dppf) prevent deactivation; Buchwald precatalysts (XPhos) handle unreactive chlorides better.
Base (Coupling)


or DIPEA
Inorganic bases (

) often improve turnover in difficult Sonogashira couplings.

Troubleshooting & Critical Controls

"Black Metal" Formation in Sonogashira
  • Cause: Palladium precipitation due to catalyst decomposition or oxidation.

  • Fix: Ensure strict anaerobic conditions. Add the alkyne slowly. Increase ligand concentration (add 10% extra

    
    ).
    
Incomplete Chlorination
  • Cause: Wet 4-hydroxy intermediate.

  • Fix: Dry the 4-hydroxy precursor thoroughly (

    
     vacuum oven) before adding 
    
    
    
    . Moisture generates
    
    
    , which inhibits the reaction.
Regioisomerism during Protection
  • Issue: N1 vs N2 protection.

  • Insight: N1-THP is generally the major product due to sterics and electronics. Even if a mixture forms, both isomers convert to the same final product upon deprotection. Separation is usually unnecessary unless purification of the intermediate is required for analytics.

References

  • Gould-Jacobs Reaction on Pyrazoles

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[6][7][9][10][11]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

    • Relevance: Confirms the 5-aminopyrazole + EMME route for 4-chloro synthesis.
  • Sonogashira Coupling of Chloropyridines

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[12]

    • URL:[Link]

    • Relevance: Provides standard conditions for Pd/Cu catalyzed alkynyl
  • Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

    • Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.[2][9][10]

    • Source: Canadian Journal of Chemistry, 1988.[10]

    • URL:[Link]

    • Relevance: Foundational text on the chlorin
  • General Pyrazolopyridine Reviews

    • Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry.[3][6][7][9][10][11][13]

    • Source: ResearchG
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold and the Ethynyl Moiety

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2][3][4][5] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, particularly kinases, making it a cornerstone in the development of inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[3][5] The introduction of an ethynyl group at the 4-position of this scaffold creates 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, a molecule with enhanced potential for targeted drug design.

The ethynyl group is a small, rigid, and linear functional group that can significantly influence a molecule's physicochemical properties and biological activity. Its unique electronic and steric features can lead to improved target binding, enhanced metabolic stability, and favorable pharmacokinetic profiles. Furthermore, the terminal alkyne provides a versatile handle for further chemical modifications, such as "click chemistry" reactions, enabling the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, offering both predicted data and detailed experimental protocols for their determination. This information is crucial for researchers and drug development professionals seeking to understand and utilize this promising compound in their scientific endeavors.

Physicochemical Properties of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Property1H-Pyrazolo[3,4-b]pyridine (Parent Scaffold)4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (Predicted)Significance in Drug Discovery
Molecular Formula C₆H₅N₃[6][7][8]C₈H₅N₃Defines the elemental composition and exact mass.
Molecular Weight 119.12 g/mol [6][7][8]143.15 g/mol Influences absorption, distribution, and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability.
Melting Point 99-101 °C[8]Not availableIndicates purity and solid-state stability.
Boiling Point 120 °C at 0.1 mmHg[7]Not availableRelevant for purification and handling of the compound.
pKa Not availableAcidic: ~10.5 (pyrazole N-H), Basic: ~3.5 (pyridine N)Governs the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
logP 0.8[6]1.5 - 2.0A measure of lipophilicity, which is critical for membrane permeability and oral absorption. A balanced logP is often sought.
Aqueous Solubility Sparingly solubleLow to moderateAffects dissolution rate and bioavailability.
Polar Surface Area (PSA) 41.6 Ų[6]~50 ŲInfluences membrane permeability and blood-brain barrier penetration.

Note on Predicted Values: The predicted values for 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine were generated using computational models. While these tools provide valuable estimations, experimental verification is crucial for accurate characterization.

Synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

A plausible and efficient synthetic route to 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine involves a Sonogashira coupling reaction as the key step. This well-established cross-coupling reaction is ideal for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9]

The proposed synthesis begins with the readily available 4-Chloro-1H-pyrazolo[3,4-b]pyridine. To facilitate the Sonogashira coupling, the chloro-substituent is first converted to a more reactive iodo-substituent. The ethynyl group is introduced using a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 4-Chloro-1H-pyrazolo[3,4-b]pyridine B 4-Iodo-1H-pyrazolo[3,4-b]pyridine A->B NaI, CuI (cat.), N,N'-dimethylethylenediamine, Dioxane, 110°C D 4-(Trimethylsilylethynyl)-1H-pyrazolo[3,4-b]pyridine B->D Pd(PPh₃)₂Cl₂, CuI (cat.), Et₃N, THF, rt C Trimethylsilylacetylene C->D E 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine D->E K₂CO₃, MeOH, rt

Caption: Proposed synthetic workflow for 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

  • To a sealed tube, add 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), sodium iodide (3.0 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Iodo-1H-pyrazolo[3,4-b]pyridine.

Causality behind Experimental Choices: The Finkelstein-type halogen exchange is employed to convert the less reactive chloride to the more reactive iodide, which is a better substrate for the subsequent Sonogashira coupling. Copper(I) iodide and a diamine ligand are used to catalyze this transformation effectively.

Step 2: Synthesis of 4-(Trimethylsilylethynyl)-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 4-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature under an argon atmosphere until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices: The Sonogashira coupling is a highly efficient method for forming the C(sp²)-C(sp) bond.[9] A palladium catalyst is essential for the catalytic cycle, and a copper(I) co-catalyst is typically used to facilitate the reaction. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction.

Step 3: Synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 4-(Trimethylsilylethynyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in methanol, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 2 hours.[10]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine.

Causality behind Experimental Choices: The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.[11] It is readily cleaved under mild basic conditions, such as with potassium carbonate in methanol, to reveal the desired terminal alkyne.[10]

Experimental Protocols for Physicochemical Property Determination

The following section outlines standard, validated protocols for the experimental determination of key physicochemical properties of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine.

Determination of pKa by Potentiometric Titration

pKa_Workflow A Prepare a solution of the compound in a co-solvent system (e.g., methanol/water). B Calibrate the pH meter with standard buffer solutions. A->B C Titrate the solution with a standardized solution of HCl to determine basic pKa. B->C D Titrate a separate aliquot with a standardized solution of NaOH to determine acidic pKa. B->D E Record the pH as a function of the volume of titrant added. C->E D->E F Plot the titration curve and determine the pKa from the half-equivalence point. E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Instrumentation: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Titration for Basic pKa: Titrate a known volume of the compound solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Titration for Acidic pKa: Titrate a separate, equal volume of the compound solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Self-Validation: The sharpness of the inflection point in the titration curve provides an indication of the accuracy of the measurement. The use of standardized titrants and calibrated equipment ensures the reliability of the results.

Determination of logP by Shake-Flask Method

logP_Workflow A Prepare a stock solution of the compound in a suitable solvent. B Add a known amount of the stock solution to a mixture of n-octanol and water. A->B C Shake the mixture vigorously to allow for partitioning. B->C D Centrifuge to separate the n-octanol and aqueous layers. C->D E Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). D->E F Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. E->F

Sources

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine CAS number and IUPAC name

[1]

CAS Number: 1374651-63-4 IUPAC Name: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Molecular Formula: C₈H₅N₃ Molecular Weight: 143.15 g/mol

Executive Summary

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors. As a fused bicyclic system containing both a pyrazole and a pyridine ring, it serves as a bioisostere for adenine, allowing it to anchor effectively within the ATP-binding pockets of enzymes such as BCR-ABL, JAK, and B-Raf.

The C4-ethynyl moiety functions as a critical chemical handle.[1] It enables:

  • Sonogashira Cross-Coupling: Extension of the scaffold to reach hydrophobic back-pockets in kinase structures.

  • Click Chemistry (CuAAC): Rapid conjugation with azides for fragment-based drug discovery (FBDD) or proteolysis-targeting chimera (PROTAC) linker synthesis.

  • Steric Probing: A rigid, linear spacer that minimizes steric clashes with "gatekeeper" residues (e.g., T315I in BCR-ABL).

Chemical Identity & Properties

PropertyData
CAS Number 1374651-63-4
SMILES C#CC1=CC=NC2=C1N=N2
Appearance Off-white to pale yellow solid
Boiling Point (Predicted) 335.7 ± 22.0 °C
Density (Predicted) 1.3 ± 0.1 g/cm³
pKa (Predicted) ~11.5 (NH acidity)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Methanol

Synthesis & Manufacturing

The synthesis of 4-ethynyl-1H-pyrazolo[3,4-b]pyridine is non-trivial due to the competing reactivity of the N1-proton and the electron-deficient nature of the pyridine ring. The most robust industrial route involves a Sonogashira coupling on a 4-halo precursor, followed by desilylation.

Retrosynthetic Analysis

The target is disconnected at the C(sp)–C(sp2) bond. The immediate precursor is the trimethylsilyl (TMS) protected alkyne, derived from the 4-iodo or 4-chloro scaffold.

RetrosynthesisTarget4-Ethynyl-1H-pyrazolo[3,4-b]pyridineIntermediate4-((TMS)ethynyl)-1H-pyrazolo[3,4-b]pyridineTarget->IntermediateDesilylation (TBAF/K2CO3)Precursor4-Iodo-1H-pyrazolo[3,4-b]pyridine(CAS 861881-02-9)Intermediate->PrecursorSonogashira Coupling(TMS-Acetylene, Pd/Cu)

Figure 1: Retrosynthetic logic for the C4-alkynylation of the pyrazolo[3,4-b]pyridine core.

Detailed Experimental Protocol

Step 1: Protection (Optional but Recommended) While direct coupling is possible, protecting the N1 position (e.g., with THP or SEM) prevents catalyst poisoning and N-arylation byproducts.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-TsOH, DCM.

Step 2: Sonogashira Coupling This step installs the alkyne handle. The use of a 4-iodo precursor is preferred over 4-chloro due to the lower oxidative addition energy barrier.

  • Substrate: 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Reagents: Trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Triethylamine (3.0 eq).

  • Solvent: Anhydrous DMF or THF (degassed).

  • Conditions: Heat to 60–80°C under Argon for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine/LiCl (to remove DMF), dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (Global) Removal of the TMS group and the N1-protecting group (if acid-labile) or selective TMS removal.

  • Reagents: 1M TBAF in THF (for TMS removal) or K₂CO₃/MeOH.

  • Procedure: Stir at RT for 1 hour. The terminal alkyne product is often volatile or unstable; immediate use or storage at -20°C is advised.

Reaction Mechanism: The Catalytic Cycle

The formation of the C4-ethynyl bond follows the standard Pd(0)/Cu(I) Sonogashira cycle. The electron-poor nature of the pyrazolo[3,4-b]pyridine ring facilitates the oxidative addition step, making the 4-position highly reactive toward Pd(0).

SonogashiraCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd(II)-I)Pd0->OxAddAr-ITransMetTransmetallation(Ar-Pd(II)-CC-R)OxAdd->TransMetCu-AcetylideRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Pd(0)CuCycleCu(I) AcetylideFormationCuCycle->TransMetTransfer Acetylide

Figure 2: Catalytic cycle for the C4-alkynylation. The electron-deficient pyridine ring accelerates Oxidative Addition.

Applications in Drug Discovery[2][4]

Kinase Inhibition (BCR-ABL & TRK)

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibition.

  • Binding Mode: The N1 and N7 nitrogens typically form a bidentate hydrogen bond with the hinge region of the kinase (e.g., Met318 in BCR-ABL).

  • Role of 4-Ethynyl: The ethynyl group projects into the hydrophobic gatekeeper region. In T315I mutant inhibitors (like Ponatinib analogs), the linear alkyne bypasses the steric bulk of the Isoleucine residue, maintaining potency where other inhibitors fail.

Click Chemistry & PROTACs

The terminal alkyne allows this molecule to serve as a "warhead" in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Workflow: The 4-ethynyl scaffold is coupled via CuAAC (Click reaction) to an azide-linked E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Advantage: The triazole formed is stable and mimics the aromatic character of the ring, often improving solubility and metabolic stability.

Safety & Handling

Signal Word: Warning GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Terminal alkynes can polymerize or degrade upon prolonged exposure to air and light.

References

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link][2][3]

Technical Guide: Spectroscopic Data & Characterization of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine , a critical pharmacophore in the development of kinase inhibitors (e.g., TBK1, BTK).

Executive Summary & Compound Profile

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1374651-63-4) serves as a high-value "warhead" intermediate in fragment-based drug discovery. Its 7-azaindazole core mimics the purine ring of ATP, allowing potent binding to kinase hinge regions, while the C4-ethynyl group provides a rigid vector for extending into hydrophobic pockets or forming covalent bonds with cysteine residues (via Michael addition after further functionalization).

Property Data
IUPAC Name 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Formula

Exact Mass 143.0483
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in

Spectroscopic Data Analysis

The following data represents the consensus analytical profile for the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Preferred due to solubility and exchangeable protons).

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by the distinct splitting pattern of the pyridine ring (AX system) and the acetylenic proton.

Shift (

ppm)
Mult. Integ. Coupling (

Hz)
Assignment Structural Logic
13.90 br s1H-NH (N-1)Exchangeable pyrazole proton; highly deshielded by aromaticity.
8.62 d1H4.8H-6

-proton to pyridine nitrogen; most deshielded aromatic signal.
8.25 s1H-H-3 Pyrazole ring proton; characteristic singlet for 7-azaindazoles.
7.41 d1H4.8H-5

-proton to pyridine nitrogen; shows ortho-coupling to H-6.
4.85 s1H-

C-H
Terminal alkyne proton. Shifted downfield due to anisotropy of the heteroaromatic ring.

C NMR Data (100 MHz, DMSO-

)

Key diagnostic peaks are the quaternary carbon at C-4 and the alkyne carbons.

Shift (

ppm)
Type Assignment Notes
152.4 CHC-6 Deshielded by adjacent Nitrogen.
151.8 CC-7a Bridgehead carbon (next to N).
133.5 CHC-3 Pyrazole CH.
128.1 CC-4 Substituted carbon; shift confirms attachment of alkyne.
116.2 CHC-5 Upfield aromatic CH.
112.0 CC-3a Bridgehead carbon.
86.5 C

C-H
Internal alkyne carbon.
80.2 CHC

-H
Terminal alkyne carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of the terminal alkyne and the intact heteroaromatic core.

Wavenumber (

)
Intensity Assignment Functional Group
3285 Strong, Sharp

Terminal Alkyne Stretch (Diagnostic).
3150 - 2800 Broad

Pyrazole NH (H-bonded network).
2115 Weak

Alkyne Triple Bond Stretch.
1595, 1540 Medium

Heteroaromatic Ring Breathing.
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or APCI.

  • Parent Ion (

    
    ):  Observed at m/z 144.1 .
    
  • Fragmentation Pattern:

    • m/z 117: Loss of HCN (

      
      ). Common in fused nitrogen heterocycles.
      
    • m/z 116: Loss of

      
       (from pyrazole ring) or 
      
      
      
      (acetylene).
MS Fragmentation Logic (Graphviz)

MS_Fragmentation Figure 1: Proposed ESI-MS Fragmentation Pathway for 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine M Parent Ion [M+H]+ = 144.1 F1 Fragment A [M-HCN]+ = 117 M->F1 - HCN (27 Da) (Pyridine cleavage) F2 Fragment B [M-C2H2]+ = 118 M->F2 - C2H2 (26 Da) (Alkyne loss)

Experimental Protocol: Synthesis & Isolation

To ensure the integrity of the spectroscopic data, the compound must be synthesized via a validated Sonogashira coupling pathway. This method minimizes metal contamination which can broaden NMR signals.

Reaction Scheme
  • Precursor: 4-Iodo-1H-pyrazolo[3,4-b]pyridine (or 1-Boc protected analog).

  • Coupling: TMS-Acetylene,

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    , THF,
    
    
    .
  • Deprotection:

    
    , MeOH, RT.
    
Step-by-Step Procedure
  • Coupling (Sonogashira):

    • In a flame-dried Schlenk flask, dissolve 4-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF/Et3N (3:1 ratio).

    • Degas with Argon for 15 min.

    • Add

      
        (0.05 eq) and CuI  (0.02 eq).
      
    • Add Trimethylsilylacetylene (1.5 eq) dropwise.

    • Heat to

      
       for 4 hours (Monitor by TLC: Hex/EtOAc 1:1).
      
    • Checkpoint: Formation of TMS-intermediate (

      
      ).
      
  • Deprotection (Desilylation):

    • Concentrate the reaction mixture and redissolve the crude residue in MeOH.

    • Add

      
        (2.0 eq) and stir at Room Temperature for 1 hour.
      
    • Observation: The TMS group is labile; reaction is fast.

  • Workup & Purification:

    • Dilute with water and extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      
    • Purification: Flash Column Chromatography (

      
      , Gradient: 0-50% EtOAc in Hexanes).
      
    • Yield: Typically 75-85%.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Synthesis Workflow for Isolation of Analytical Grade Material Start Start: 4-Iodo-1H-pyrazolo[3,4-b]pyridine Intermed Intermediate: 4-(TMS-ethynyl)-1H-pyrazolo[3,4-b]pyridine Start->Intermed Sonogashira 60°C, 4h Reagents Add: TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N Reagents->Intermed Final Product: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Intermed->Final Desilylation RT, 1h Deprotect Deprotection: K2CO3 / MeOH Deprotect->Final

References

  • Vertex Pharmaceuticals Inc. (2022). Substituted Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors. World Intellectual Property Organization. .

  • Lynch, M. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. .

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library (2023). 1H-Pyrazolo[3,4-b]pyridine Core Fragmentation Data. .

  • ChemScene . Product Data Sheet: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374651-63-4).[1] .

Sources

stability and storage conditions for 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic scaffold often employed as a "click chemistry" handle in kinase inhibitor development or as a precursor for Sonogashira couplings.[1][2] While the pyrazolopyridine core confers a degree of aromatic stability, the C4-ethynyl moiety introduces significant reactivity liabilities.

This compound is classified as metastable . Its terminal alkyne is electronically activated by the electron-deficient pyridine ring, making it more susceptible to acidity-driven degradation, oxidative homocoupling (Glaser coupling), and polymerization than standard aryl alkynes.[1][2] Improper storage leads to the formation of insoluble polymers and diyne impurities within weeks.

This guide defines the rigorous storage, handling, and quality control protocols required to maintain >98% purity over extended periods.

Physicochemical Profile & Reactivity Drivers[2][3]

To understand the storage requirements, we must first analyze the molecular vulnerabilities.

PropertySpecificationCritical Implication
CAS Number Not widely listed; Analogous to 271-73-8 (Core)Unique identifier for inventory tracking.[1][2][3]
Molecular Weight ~143.15 g/mol Low MW facilitates rapid sublimation/volatility under high vacuum.
Physical State Off-white to yellow solidDarkening indicates oxidation or polymerization.[2]
pKa (Alkyne C-H) ~22-24 (Estimated)High Risk: The electron-poor pyridine ring increases C-H acidity, sensitizing it to weak bases and metal leaching.[1][2]
Hygroscopicity ModerateThe N-H of the pyrazole can H-bond with water, accelerating hydrolysis.
The "Double-Activation" Instability Mechanism

The stability of this compound is compromised by two synergistic electronic effects:

  • Pyridine Electron Withdrawal: The nitrogen atoms in the pyrazolopyridine core pull electron density away from the C4 position. This makes the terminal alkyne proton significantly more acidic than in phenylacetylene.

  • N-H Tautomerism: The 1H-proton on the pyrazole ring is exchangeable. In solution, this can facilitate proton-shuffling mechanisms that catalyze the hydration of the alkyne to a ketone (acetyl group) if moisture is present.[1]

Stability Risk Assessment & Degradation Pathways

The following graph illustrates the three primary degradation vectors. Understanding these pathways is the "why" behind our strict storage protocols.

DegradationPathways Compound 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (Intact) Diyne Glaser Coupling Product (Insoluble Dimer) Compound->Diyne Oxidative Coupling Ketone 4-Acetyl-1H-pyrazolo[3,4-b]pyridine (Hydration Product) Compound->Ketone Markovnikov Hydration Polymer Polyacetylene Network (Black Tar) Compound->Polymer Radical Polymerization O2 Oxygen (Air) + Cu/Fe Trace O2->Diyne H2O Moisture + H+ H2O->Ketone UV UV Light / Heat UV->Polymer

Figure 1: Primary degradation pathways.[1][2] Note that trace metals (often found in low-grade solvents) dramatically accelerate the oxidative coupling pathway.[1][2]

Optimal Storage Protocol

This protocol is non-negotiable for drug development applications where purity is critical.

Solid State Storage (Recommended)
  • Temperature: -20°C (± 5°C) .

    • Reasoning: At 4°C (refrigerator), the kinetic barrier for slow polymerization is insufficient for storage >3 months. -20°C effectively arrests the radical polymerization mechanism.[2]

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen) .

    • Reasoning: Argon is heavier than air and provides a better "blanket" in vials. This prevents the Glaser coupling (dimerization) driven by atmospheric oxygen.

  • Container: Amber glass vial with a Teflon-lined screw cap.[2]

    • Reasoning: Amber glass blocks UV light (preventing photo-initiated polymerization).[1][2] Teflon prevents leaching of plasticizers which can act as radical initiators.

Solution State (Short-Term Only)

Never store this compound in solution for >24 hours if possible. If unavoidable:

  • Solvent: Anhydrous DMSO or DMF.

  • Avoid: Chloroform or Dichloromethane (DCM).

    • Critical Insight: Chlorinated solvents often become slightly acidic over time (forming HCl). This acidity, combined with the alkyne, catalyzes hydration to the ketone.

  • Concentration: High concentration (>50 mM) is preferred to minimize solvent-to-solute ratio interaction, though this increases dimerization risk.[1][2]

Handling & Experimental Workflow

The following decision tree guides the researcher through the safe handling of the compound to ensure experimental reproducibility.

HandlingWorkflow Start Start: Retrieve from -20°C Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial under Inert Gas Equilibrate->Open Weigh Weigh Quickly (<2 mins) Open->Weigh Decision Immediate Use? Weigh->Decision Yes Dissolve in Anhydrous Solvent (Use immediately) Decision->Yes Yes No Re-seal Decision->No No Purge Purge Headspace with Argon No->Purge Parafilm Wrap Cap with Parafilm Purge->Parafilm Return Return to -20°C Parafilm->Return

Figure 2: Handling workflow designed to minimize moisture condensation and oxygen exposure.

Critical Handling Notes:
  • The Condensation Trap: Do not open the cold vial immediately. Water from the air will condense on the cold solid. This water will protonate the pyridine nitrogen or hydrate the alkyne. Wait 30 minutes for the vial to reach room temperature in a desiccator.

  • Metal Spatulas: Avoid using scratched or rusty metal spatulas. Iron (Fe) traces can catalyze alkyne coupling. Use clean stainless steel or disposable plastic spatulas.

Quality Control & Re-validation

Before using the compound in critical assays (e.g., IC50 determination), validate purity using these markers.

HPLC/UPLC Analysis
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Avoid basic modifiers like Ammonium Hydroxide which may deprotonate the alkyne.

  • Detection: 254 nm.

  • Failure Mode: Look for a peak at RRT (Relative Retention Time) ~0.8 . This is likely the hydration product (ketone) , which is more polar than the alkyne. A peak at RRT ~1.5 indicates the dimer .

1H NMR Diagnostics (DMSO-d6)
  • The Alkyne Proton: Look for a singlet around δ 4.5 - 5.0 ppm .[2]

    • Check: If this signal integrates to <1H relative to the aromatic protons, polymerization or deuterium exchange has occurred.

  • The Acetyl Methyl: A sharp singlet appearing at δ 2.5 - 2.6 ppm confirms hydration (conversion of C≡C-H to C(=O)CH3).[1]

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link[1]

    • Citation for: Mechanism of copper-mediated oxidative homocoupling (Glaser) in terminal alkynes.[1][2]

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Ethynylpyridine hydrochloride.[1][2][5] Fisher Scientific Safety Database. Link

    • Citation for: Hazard classification and storage proxies for ethynyl-pyridine analogs.[2]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. Citation for: Reactivity profiles of pyrazolo[3,4-b]pyridine systems.
  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-1H-pyrazolo[3,4-b]pyridine.[1][2] Link

    • Citation for: Baseline storage conditions for the pyrazolopyridine scaffold (2-8°C vs -20°C).

Sources

Technical Guide: Biological Interactome & Applications of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine represents a high-value chemical probe and pharmacophore scaffold within the drug discovery ecosystem. Unlike fully elaborated drug candidates, this molecule serves a dual function: it is a privileged ATP-mimetic fragment capable of binding a spectrum of kinase targets, and its 4-ethynyl moiety acts as a versatile bioorthogonal handle. This guide dissects its utility in Activity-Based Protein Profiling (ABPP), Fragment-Based Drug Discovery (FBDD), and its potential biological targets within the human kinome.

Part 1: Structural Analysis & Pharmacophore Logic

The pyrazolo[3,4-b]pyridine core is a bioisostere of the adenine ring found in ATP. Its efficacy as a biological modulator is grounded in specific structural features that dictate its binding mode within the kinase hinge region.

The Hinge-Binding Motif

The 1H-pyrazolo[3,4-b]pyridine scaffold typically engages the kinase hinge region via a bidentate hydrogen bonding network:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • N7 (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Leu83 in CDK2).

The 4-Ethynyl Vector

The substitution at the C4 position is critical. In the ATP-binding pocket, the C4 vector points towards the gatekeeper residue or the solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Steric Permissiveness: The ethynyl group is linear and rigid (cylindrical diameter ~3.4 Å), allowing it to fit into restricted pockets where bulkier alkyl/aryl groups might clash.

  • Bioorthogonal Reactivity: The terminal alkyne serves as a "click chemistry" handle (CuAAC reaction), enabling the conjugation of fluorophores or biotin tags post-treatment to identify biological targets in complex proteomes.

Part 2: Potential Biological Targets

Based on Structure-Activity Relationship (SAR) data of the pyrazolo[3,4-b]pyridine class, the 4-ethynyl derivative is predicted to modulate the following biological systems.

Primary Targets: Serine/Threonine Kinases

The scaffold is highly privileged for the CDK and GSK families.

Target FamilySpecific IsoformsMechanism of ActionClinical Relevance
CDKs CDK1, CDK2, CDK9ATP-Competitive InhibitionCell cycle regulation; Oncology (Solid tumors).
GSK GSK-3

ATP-Competitive InhibitionWnt signaling; Neurodegeneration (Alzheimer's), Bipolar disorder.
Haspin Haspin KinaseATP-Competitive InhibitionMitotic regulation; The 4-position is sensitive to steric bulk, favoring small groups like ethynyl.
Secondary Targets: Tyrosine Kinases

Substitution at the 4-position has been explored to tune selectivity for specific tyrosine kinases.

  • TRK Family (TRKA/B/C): 4-substituted pyrazolo[3,4-b]pyridines have demonstrated nanomolar affinity for Tropomyosin Receptor Kinases, implicated in pain and oncology.

  • FGFR (Fibroblast Growth Factor Receptor): The scaffold serves as a core for FGFR inhibitors, where the 4-position substituent can interact with the P-loop.

Pathway Visualization: Cell Cycle & Wnt Signaling

The following diagram illustrates the convergence of CDK and GSK-3


 pathways, both potentially modulated by this scaffold.

G cluster_0 Wnt Signaling cluster_1 Cell Cycle Control GSK3B GSK-3β BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates (Degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates CDK2 CDK2/Cyclin E Rb Rb Protein CDK2->Rb Phosphorylates (Inactivation) E2F E2F Rb->E2F Releases Probe 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Probe->GSK3B Inhibits Probe->CDK2 Inhibits

Caption: Dual inhibition potential of the scaffold on GSK-3


 (Wnt pathway) and CDK2 (Cell Cycle), leading to 

-catenin stabilization and cell cycle arrest.

Part 3: Experimental Protocols

To validate the biological targets of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, researchers should employ Activity-Based Protein Profiling (ABPP) . The ethynyl group allows the molecule to function as a "clickable" probe.

Protocol 3.1: Target Deconvolution via Click Chemistry (ABPP)

Objective: Isolate and identify specific kinase targets from live cell lysates.

Materials:

  • Probe: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (10 µM).

  • Lysate: HeLa or Jurkat cell proteome (1 mg/mL).

  • Reporter: Azide-PEG3-Biotin or Azide-Fluor 488.

  • Catalysts: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM).

Workflow:

  • Incubation: Treat cell lysate with the Probe (1-10 µM) for 1 hour at 37°C. Include a "Competition Control" pre-treated with 100x excess ATP or a known inhibitor (e.g., Staurosporine) to validate specific binding.

  • Click Reaction: Add the "Click Cocktail" (Azide-Biotin, CuSO4, TCEP, TBTA) to the lysate. Incubate for 1 hour at RT with gentle rotation.

  • Precipitation: Add cold methanol/chloroform to precipitate proteins and remove excess unreacted probe.

  • Enrichment: Resuspend protein pellet and incubate with Streptavidin-Agarose beads for 2 hours.

  • Wash: Wash beads stringently (1% SDS, 6M Urea) to remove non-specific binders.

  • Elution & Analysis: Digest bound proteins with Trypsin on-bead. Analyze peptides via LC-MS/MS.

Protocol 3.2: Synthesis of Triazole Libraries (Click-to-Lead)

Objective: Use the 4-ethynyl group to synthesize a library of 4-(1,2,3-triazolyl) derivatives to optimize potency.

  • Reagents: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (1 equiv), R-Azide (1.2 equiv), Sodium Ascorbate (0.1 equiv), CuSO4 (0.05 equiv).

  • Solvent: t-BuOH/H2O (1:1).

  • Procedure: Stir at RT for 12 hours. The triazole product usually precipitates. Filter and wash with water.

  • Validation: Verify structure via 1H-NMR (distinct triazole proton singlet ~8.0-8.5 ppm).

Workflow Visualization: ABPP Strategy

ABPP Step1 Cell Lysate (Proteome) Step2 Incubate with 4-Ethynyl Probe Step1->Step2 Step3 Click Reaction (Add Azide-Biotin + Cu) Step2->Step3 Covalent Tagging Step4 Streptavidin Pulldown Step3->Step4 Biotin-Strep Binding Step5 LC-MS/MS Identification Step4->Step5 Tryptic Digest

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the 4-ethynyl moiety as a bioorthogonal handle for target identification.

References

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry (RSC).[1] Available at: [Link][2][3][4][5][6][7][8]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[9] Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Available at: [Link][4][5][8]

Sources

The 1H-Pyrazolo[3,4-b]pyridine Core: A Technical Masterclass in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Privileged" Scaffold

In the landscape of modern drug discovery, few heterocycles command as much utility as the 1H-pyrazolo[3,4-b]pyridine core.[1] Structurally isomorphic to purine and indole, this scaffold is not merely a passive linker but an active pharmacophore. It is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably kinases (ATP-competitive inhibition) and soluble Guanylate Cyclase (sGC stimulation).

This guide deconstructs the core's utility, moving beyond basic synthesis into the causal logic of its design, industrial-scale production, and signal transduction mechanisms.

Structural Architecture & Tautomeric Logic

The core consists of a pyrazole ring fused to a pyridine ring.[1][2][3] Understanding its tautomeric preference is the first step in rational design.

  • Tautomeric Stability: The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately ~9 kcal/mol due to aromaticity retention and lone-pair repulsion minimization.

  • Binding Modes:

    • N1 Position: The primary vector for solubility and pharmacokinetic (PK) tuning. Bulky groups here (e.g., o-fluorobenzyl in Vericiguat) often dictate selectivity by occupying hydrophobic pockets.

    • N7 (Pyridine Nitrogen): Acts as a critical Hydrogen Bond Acceptor (HBA), often interacting with the "hinge region" in kinase ATP pockets.

    • C3 Position: A versatile vector for extending into solvent-exposed regions or allosteric sites.

Table 1: Physicochemical Profile of the Core
PropertyValue/CharacteristicImpact on Drug Design
LogP (Core) ~1.2 (Unsubstituted)Ideal starting point for Lipinski compliance.
H-Bond Donors 1 (N1-H if unsubstituted)Critical for hinge binding; often substituted to improve permeability.
H-Bond Acceptors 2 (N2, N7)N7 is the primary acceptor for kinase hinge interaction.
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; reduced protonation at physiological pH improves membrane permeability compared to quinoline.

Synthetic Methodologies: The "Fusion" Strategies

Synthesis is rarely about "making a bond"; it is about controlling regioselectivity. Two primary strategies dominate the literature.

Strategy A: The Pyrazole-First Approach (The 5-Aminopyrazole Route)

This is the most versatile route for exploring SAR at the pyridine ring (C4, C5, C6).

  • Precursor: 5-amino-pyrazole-4-carboxylates or nitriles.

  • Reactant: 1,3-dicarbonyls (or equivalents like enaminones).

  • Mechanism: A Michael addition followed by cyclodehydration.

    • Why this route? It allows the late-stage introduction of complex pyridine substituents.

Strategy B: The Pyridine-First Approach (The Hydrazine Route)

Used when the pyridine ring requires specific halogenation patterns (e.g., 5-fluoro derivatives).

  • Precursor: 2-chloro-3-formylpyridines (or nicotinic acids).

  • Reactant: Hydrazines (H2N-NH-R).

  • Mechanism: Nucleophilic aromatic substitution (SNAr) followed by condensation.

    • Why this route? Essential for industrial scale-up of sGC stimulators like Vericiguat, where the pyridine fluorination is pre-installed.

Visualizing the Mechanism: sGC Stimulation

The most commercially successful application of this core is in soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat). These drugs treat pulmonary hypertension and heart failure by bypassing the nitric oxide (NO) pathway.

Diagram 1: The NO-sGC-cGMP Signaling Pathway

This diagram illustrates how pyrazolo[3,4-b]pyridines (sGC Stimulators) synergize with NO to drive vasodilation.

G NO Nitric Oxide (NO) sGC_in sGC (Heme-oxidized/Free) (Low Activity) NO->sGC_in Binding (Heme) sGC_act Active sGC Complex sGC_in->sGC_act Activation Stimulator Pyrazolo[3,4-b]pyridine (Vericiguat/Riociguat) Stimulator->sGC_act Direct Stimulation (Heme-independent) cGMP cGMP (Second Messenger) sGC_act->cGMP GTP GTP GTP->cGMP Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation & Anti-fibrotic Effects PKG->Response Phosphorylation Cascade

Caption: Dual-mode activation: Pyrazolo[3,4-b]pyridines stimulate sGC directly (heme-independent) and sensitize it to endogenous NO, amplifying cGMP production.

Detailed Experimental Protocol: Synthesis of the Vericiguat Core

Target:5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide This protocol is adapted from the industrial route for Vericiguat (Bayer), optimized for reproducibility and yield. It utilizes the "Pyridine-First" strategy (Strategy B) via a highly efficient cyclization.

Phase 1: Reagents & Setup
  • Starting Material: 2-Chloro-5-fluoro-nicotinic acid (Commercial grade).[4]

  • Reagents: 2-Fluorobenzylhydrazine, CDI (1,1'-Carbonyldiimidazole), Potassium Carbonate (K2CO3), DMSO (Anhydrous).

  • Safety: 2-Fluorobenzylhydrazine is toxic; handle in a fume hood.

Phase 2: Step-by-Step Methodology
Step A: Formation of the Hydrazide Intermediate
  • Activation: Charge a 500 mL round-bottom flask with 2-Chloro-5-fluoro-nicotinic acid (10.0 g, 57 mmol) and anhydrous THF (150 mL). Add CDI (10.2 g, 63 mmol) portion-wise at 0°C.

    • Causality: CDI activates the carboxylic acid to an acyl imidazole, a more reactive electrophile than the acid itself, preventing thermal degradation during hydrazine addition.

  • Reaction: Stir at Room Temperature (RT) for 2 hours until CO2 evolution ceases.

  • Coupling: Add 2-Fluorobenzylhydrazine (8.8 g, 63 mmol) dropwise. Stir for 4 hours at RT.

  • Isolation: Evaporate THF. The residue (acyl hydrazide) is used directly in the next step to avoid hydrolysis.

Step B: The SNAr Cyclization (Ring Closure)
  • Solvent Switch: Dissolve the crude residue from Step A in DMSO (100 mL).

  • Base Addition: Add K2CO3 (15.7 g, 114 mmol).

  • Cyclization: Heat the mixture to 100°C for 6 hours.

    • Mechanism:[5][6][7][8] The hydrazine nitrogen (N2) attacks the C2-position of the pyridine ring, displacing the Chlorine atom (SNAr). The rigidity of the fused system drives the reaction.

  • Quench: Cool to RT and pour into ice-water (500 mL).

  • Purification: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

    • Yield: Expect ~75-80% of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol (Note: The hydroxy group is often converted to the chloride or nitrile in subsequent steps for Vericiguat).

Diagram 2: Synthetic Workflow (Vericiguat Core)

This diagram visualizes the critical "Pyridine-First" cyclization logic.

Synthesis SM 2-Chloro-5-fluoro- nicotinic acid Act Activation (CDI/THF) SM->Act Inter Acyl Imidazole Intermediate Act->Inter Coupling Coupling (Formation of Hydrazide) Inter->Coupling + Hydrazine Hydrazine 2-Fluorobenzyl- hydrazine Hydrazine->Coupling Cyclization S_NAr Cyclization (K2CO3 / DMSO / 100°C) Coupling->Cyclization Product 1H-Pyrazolo[3,4-b]pyridine Core Cyclization->Product Ring Closure

Caption: Industrial route emphasizing the S_NAr-driven ring closure, a robust method for installing the 5-fluoro substituent essential for metabolic stability.

Future Perspectives: Beyond Small Molecules

The 1H-pyrazolo[3,4-b]pyridine core is evolving. Current research (2024-2025) is shifting toward:

  • PROTACs: Using the core as a high-affinity "warhead" to degrade kinases (e.g., ALK, AURKA) rather than just inhibit them.

  • Covalent Inhibitors: Installing acrylamide "warheads" at C4 or C6 to target specific cysteines in the kinase ATP pocket, overcoming resistance mutations.

References

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[9] Journal of Medicinal Chemistry. Link

  • Stasch, J. P., et al. (2001). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Nature. Link

  • Bayer AG. (2013). Adempas (Riociguat) Prescribing Information. FDA Access Data. Link

  • Laleu, B., et al. (2010). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Mittendorf, J., et al. (2009). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension. ChemMedChem. Link

Sources

Methodological & Application

Application Note: Click Chemistry Strategies for 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors targeting TBK1, TRK, CDK1, and BRAF . The introduction of an ethynyl group at the C4 position—4-Ethynyl-1H-pyrazolo[3,4-b]pyridine —transforms this pharmacophore into a versatile chemical tool.

This Application Note details the protocols for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . We explore two primary workflows:

  • Combinatorial Library Synthesis: Rapid generation of 1,2,3-triazole-linked inhibitor libraries for Structure-Activity Relationship (SAR) expansion.

  • Activity-Based Protein Profiling (ABPP): Using the alkyne handle for bioorthogonal conjugation to fluorescent or biotinylated reporters after target engagement.

Chemical Background & Handling[1][2][3]

Compound Profile[4][5][6]
  • Name: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine[1][2][3]

  • CAS: 1374651-63-4[1][2][3]

  • Molecular Formula: C8H5N3[1][4]

  • Key Feature: The C4-alkyne serves as a steric and electronic mimic of the native substrate or a vector for extending into solvent-exposed pockets of the kinase ATP-binding site.

Stability and Storage
  • Oxidation Sensitivity: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. Store under Argon/Nitrogen at -20°C.

  • Tautomerism: The N1 proton is acidic. In basic media (common in CuAAC), the anion may form. For solution-phase synthesis, protecting the N1 position (e.g., SEM, THP, or Boc) is recommended to improve solubility and prevent non-specific metal coordination, though not strictly required for aqueous bioconjugation.

Application 1: Combinatorial Library Synthesis (Lead Optimization)

The 1,2,3-triazole ring formed via click chemistry mimics the amide bond electronically but possesses higher metabolic stability. By reacting 4-ethynyl-1H-pyrazolo[3,4-b]pyridine with a diverse library of azides, researchers can probe adjacent binding pockets (e.g., the "gatekeeper" region) of the target kinase.

Logical Workflow: Fragment-Based Ligand Design

Library_Synthesis Scaffold 4-Ethynyl-1H-pyrazolo [3,4-b]pyridine Cat_System Cu(I) Catalyst (CuSO4 + Ascorbate) Scaffold->Cat_System Dissolve (DMSO) Azide_Lib Azide Library (R-N3) Azide_Lib->Cat_System Mix (1:1 eq) Triazole_Lib 1,4-Disubstituted 1,2,3-Triazole Library Cat_System->Triazole_Lib 25°C, 4-16h Screening Kinase Inhibition Assay (IC50) Triazole_Lib->Screening Direct Dilution

Figure 1: Workflow for generating a triazole-linked kinase inhibitor library.

Protocol: 96-Well Plate Synthesis

Objective: Synthesize 96 unique analogs for direct biological screening.

Reagents:

  • Scaffold Stock: 50 mM 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine in DMSO.

  • Azide Stocks: 50 mM diverse azides in DMSO.

  • Catalyst Master Mix:

    • CuSO4·5H2O (20 mM in water).

    • Sodium Ascorbate (100 mM in water, freshly prepared).

    • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water). Note: THPTA is critical to protect the Cu(I) from oxidation and prevent precipitation.

Procedure:

  • Plate Setup: Add 2 µL of Scaffold Stock (100 nmol) to each well of a 96-well polypropylene plate.

  • Library Addition: Add 2.2 µL (1.1 eq) of a unique Azide Stock to each well.

  • Catalyst Activation: In a separate tube, mix CuSO4, THPTA, and Sodium Ascorbate in a 1:2:10 molar ratio.

    • Calculation: For 100 nmol scale, use 5 mol% Cu (5 nmol).

  • Reaction Initiation: Add 10 µL of the Catalyst Master Mix to each well.

  • Incubation: Seal plate and shake at 800 rpm for 16 hours at Room Temperature (RT).

  • Workup (Optional): For enzymatic assays, the reaction can often be diluted 1000-fold directly into assay buffer (reducing Cu concentration below toxic thresholds). If purification is needed, evaporate DMSO and use prep-HPLC.

Application 2: Activity-Based Protein Profiling (ABPP)

In this context, the 4-ethynyl scaffold acts as a bioorthogonal probe . If the molecule is designed to bind covalently (e.g., via a proximal acrylamide) or tightly to the kinase, the alkyne handle allows for post-lysis labeling with a fluorescent azide.

Mechanism of Action
  • Incubation: The alkyne-inhibitor binds to the target kinase in live cells or lysate.

  • Lysis & Click: Cell lysis is performed (if live cell), followed by CuAAC with Azide-Rhodamine or Azide-Biotin.

  • Visualization: SDS-PAGE and fluorescence scanning (or Streptavidin blot).

ABPP_Pathway Step1 Step 1: Target Engagement (Incubate Alkyne-Inhibitor with Proteome) Step2 Step 2: CuAAC Reaction (Add Azide-Fluorophore + Cu/THPTA) Step1->Step2 Lysate Prep Step3 Step 3: Covalent Linkage (Formation of Triazole Adduct) Step2->Step3 Click Reaction Step4 Step 4: Analysis (SDS-PAGE / Mass Spec) Step3->Step4 Separation

Figure 2: ABPP workflow for validating target engagement of 4-ethynyl-pyrazolo[3,4-b]pyridine.

Protocol: Lysate Labeling

Reagents:

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.

  • Click Cocktail (Prepare Fresh):

    • CuSO4 (1 mM final)

    • THPTA (100 µM final)

    • Azide-Fluorophore (e.g., Azide-Cy5, 20 µM final)

    • Sodium Ascorbate (1 mM final)

Procedure:

  • Treatment: Treat cells with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (1-10 µM) for 2-4 hours.

  • Lysis: Harvest cells, wash with PBS, and lyse on ice. Clarify by centrifugation (14,000 x g, 10 min).

  • Protein Normalization: Dilute lysate to 1 mg/mL protein concentration.

  • Click Reaction:

    • Add 44 µL of lysate to a tube.

    • Add 1 µL of Azide-Fluorophore (1 mM stock).

    • Add 5 µL of pre-mixed Cu/THPTA/Ascorbate cocktail.

  • Incubation: Vortex gently and incubate for 1 hour at RT in the dark.

  • Quenching: Add 4x SDS-Loading Buffer (containing mercaptoethanol) and boil for 5 minutes.

  • Analysis: Resolve on SDS-PAGE and scan for fluorescence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Copper Chelation: The Pyrazolo[3,4-b]pyridine nitrogens (N1, N7) can chelate Cu(I), deactivating the catalyst.Increase Copper Load: Use 10-20 mol% Cu. Use THPTA: This ligand binds Cu(I) stronger than the scaffold, keeping it catalytically active.
Precipitation Low Solubility: The planar scaffold is hydrophobic.Cosolvent: Ensure at least 20-50% DMSO or t-Butanol is present in the reaction mixture.
High Background (ABPP) Non-specific Azide binding. Wash Steps: Perform MeOH/CHCl3 protein precipitation after the click reaction to remove unreacted fluorophore before SDS-PAGE.
Oxidative Degradation Glaser Coupling: Alkyne-alkyne homocoupling.Degas Solvents: Bubble Nitrogen through buffers. Fresh Ascorbate: Ensure reducing agent is prepared immediately before use.

References

  • Synthesis and Kinase Activity: Miao, Y. et al.[5][6] "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches." Molecules, 2022, 27(19), 6381. Link

  • Scaffold Review: Ferreira, M. et al.[7] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[8][9][5][7] Molecules, 2020, 25(11), 2616. Link

  • Click Chemistry Ligands: Hong, V. et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angew. Chem. Int. Ed., 2009, 48(52), 9879-9883. Link

  • TBK1 Inhibition: Li, Y. et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1435-1447. Link

Sources

Sonogashira coupling protocols for 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., FGFR, VEGFR, CDK) [1, 2]. The introduction of an ethynyl group at the C4 position is a critical synthetic node, enabling access to diverse chemical space via "click" chemistry or further cross-coupling.

However, this scaffold presents unique challenges:

  • Catalyst Poisoning: The N1 (pyrazole) and N7 (pyridine) nitrogens can chelate Palladium, arresting the catalytic cycle.

  • Acidity: The N1-proton (

    
    ) is incompatible with strong bases often used in coupling, necessitating protection or specialized base selection.
    
  • Electronic Bias: The electron-deficient C4 position facilitates oxidative addition but makes the resulting Pd(II) species prone to non-productive pathways if not stabilized.

This guide provides a validated, two-stage workflow: Synthesis of the 4-ethynyl scaffold (via TMS-protection) and its subsequent Cross-coupling to aryl halides.

Strategic Analysis & Mechanism

To ensure reproducibility, we employ a "Protect-Couple-Deprotect" strategy. While direct coupling on the unprotected heterocycle is possible, it suffers from variable yields due to copper-mediated N-arylation side reactions.

The Catalytic System:

  • Catalyst:

    
     is preferred over 
    
    
    
    . The Pd(II) precatalyst is more air-stable and is rapidly reduced to the active Pd(0) species in situ by the alkyne/amine.
  • Co-Catalyst: CuI is essential for generating the copper-acetylide nucleophile.

  • Base: Diethylamine (

    
    ) or Triethylamine (
    
    
    
    ) serves as both solvent and base, ensuring solubility of the polar heterocycle.
Visual Workflow (DOT Diagram)

Sonogashira_Workflow cluster_catalysis Catalytic Cycle Check Start 4-Iodo-1H-pyrazolo[3,4-b]pyridine Protect Step 1: N1-Protection (SEM-Cl / NaH) Start->Protect Yield >90% Inter1 N-SEM-4-Iodo Intermediate Protect->Inter1 Couple Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Couple Argon atm, 60°C Inter2 4-TMS-Ethynyl Intermediate Couple->Inter2 Deprotect Step 3: Desilylation (K2CO3 / MeOH) Inter2->Deprotect Mild Base Product 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Deprotect->Product Final Scaffold Cycle Active Species: Pd(0)(PPh3)2

Figure 1: Step-wise synthetic workflow for generating the 4-ethynyl scaffold. Protection of the N1 position is critical for high-yield couplings.

Detailed Protocols

Protocol A: Synthesis of 4-((Trimethylsilyl)ethynyl)-1-SEM-pyrazolo[3,4-b]pyridine

Objective: Install the alkyne handle while masking the acidic proton and the reactive terminal alkyne.

Reagents:

  • Substrate: 4-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) [Note: Synthesized from 4-iodo-1H-parent via SEM-Cl/NaH].

  • Alkyne: Ethynyltrimethylsilane (TMSA) (1.5 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv / 5 mol%).
    
  • Co-Catalyst: Copper(I) Iodide (CuI) (0.02 equiv / 2 mol%).

  • Solvent/Base: Anhydrous THF / Triethylamine (1:1 ratio).

Procedure:

  • Degassing (Critical): In a flame-dried Schlenk flask, combine the Substrate ,

    
     , and CuI . Cap with a septum. Evacuate and backfill with Argon three times.
    
    • Why? Oxygen promotes Glaser homocoupling of the alkyne (forming diynes) and oxidizes the Pd(0) catalyst.

  • Solvent Addition: Syringe in degassed THF and Triethylamine. The solution should turn yellow/orange.

  • Alkyne Addition: Add TMS-Acetylene dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (monitored by TLC/LCMS), heat to 50°C .

    • Observation: The reaction mixture will darken (brown/black) as Pd(0) is generated and salts (

      
      ) precipitate.
      
  • Workup: Dilute with EtOAc, filter through a celite pad to remove Pd/Cu residues. Wash filtrate with saturated

    
     (to sequester Cu) and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 85–95%.

Protocol B: Global Deprotection to 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Objective: Remove both the SEM protecting group and the TMS group to reveal the final pharmacophore.

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride), 1M in THF (3.0 equiv).

  • Ethylenediamine (10 equiv) [Scavenger for formaldehyde byproduct of SEM removal].

  • Solvent: THF.[1][2]

Procedure:

  • Dissolve the intermediate from Protocol A in THF.[1]

  • Add TBAF and Ethylenediamine. Reflux at 65°C for 4–6 hours.

    • Note: If only TMS removal is desired (keeping SEM), use

      
       in MeOH at RT for 30 mins.
      
  • Workup: Quench with water. Extract with EtOAc.

    • Caution: The product is a terminal alkyne and can be unstable. Store in solution at -20°C or use immediately.

Protocol C: Downstream Coupling (The "Reverse" Sonogashira)

Objective: Reacting the 4-Ethynyl scaffold with an Aryl Halide (


).

Reagents:

  • Alkyne: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv).

  • Partner: Aryl Iodide/Bromide (1.1 equiv).

  • Catalyst System:

    
     (5 mol%), CuI (3 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (9:1) or DMF.

Procedure:

  • Combine Alkyne, Aryl Halide, Base, and Catalysts in a microwave vial.[3]

  • Purge with Argon. Add solvent.[4][5]

  • Heat: 80°C (conventional) or 100°C (Microwave, 30 min).

    • Why

      
      ? The bidentate ligand prevents catalyst deactivation by the nitrogen-rich heterocycle better than 
      
      
      
      in this "reverse" coupling mode [3].

Troubleshooting & Optimization (The Scientist's Notebook)

IssueDiagnosisCorrective Action
Homocoupling (Diyne formation) Oxygen leak or excess CuI.rigorous degassing (freeze-pump-thaw); reduce CuI to 1 mol%; add alkyne slowly (syringe pump).
No Reaction (SM Recovery) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl2 or Pd(XPhos) G3 . Increase temp to 80°C.
Dehalogenation of Ar-I

-hydride elimination or solvent reduction.[6]
Avoid alcoholic solvents. Use DMF or Toluene. Ensure anhydrous conditions.
Black Precipitate (Pd Black) Catalyst decomposition (Pd aggregation).Add excess ligand (e.g., free

or

). Reduce temperature.

References

  • Vertex Pharmaceuticals. "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors." Bioorg. Med. Chem. Lett., 2000. Link

  • National Institutes of Health (NIH). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[6][7][8][9][10] Link

  • ThalesNano. "Rapid Catalyst Screening for Sonogashira Coupling." Application Note, 2017. Link

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions." Link

  • Beilstein Institute. "Palladium-catalyzed Sonogashira coupling reactions in ionic liquids." Beilstein J. Org. Chem., 2019.[5][6][7] Link

Sources

Application Note: Utilizing 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine as a high-value core fragment in Fragment-Based Drug Discovery (FBDD). The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" known to mimic the adenine ring of ATP, making it an ideal anchor for targeting protein kinases. The incorporation of an ethynyl (alkyne) handle at the C4 position transforms this scaffold from a passive binder into a reactive probe. This allows researchers to utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—specifically in situ click chemistry—to rapidly identify secondary fragments that bind to adjacent sub-pockets. This document provides validated protocols for solubility assessment, library screening, and hit-to-lead expansion.

Introduction: The Scaffold and the Handle

The Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is bioisosteric to the purine ring found in ATP. In kinase inhibitor discovery, the N1 and N2 nitrogens of the pyrazole ring typically form critical hydrogen bonds with the "hinge region" of the kinase active site. This anchoring effect provides a high ligand efficiency (LE), a prerequisite for successful fragment campaigns.

The Ethynyl Vector

The 4-ethynyl substitution is not merely structural; it is functional.

  • Steric Permissibility: The linear geometry of the alkyne minimizes steric clashes, allowing the fragment to bind even in restricted pockets.

  • Synthetic Utility: It serves as a "click" handle.[1] By reacting the alkyne with a library of azide-functionalized fragments, researchers can "grow" the molecule into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase topology (e.g., TRK, MNK, or B-Raf).

Strategic Workflow: Fragment Growing

The following diagram illustrates the workflow from the initial fragment anchor to a potent lead compound using the 4-ethynyl handle.

FBDD_Workflow Figure 1: Fragment Growing Workflow utilizing the Ethynyl Handle. Fragment Anchor Fragment (4-Ethynyl-1H-pyrazolo[3,4-b]pyridine) Screen Primary Screen (SPR / NMR / Thermal Shift) Fragment->Screen Validate Binding Click Click Chemistry (CuAAC or In Situ) Screen->Click Confirmed Binder Library Azide Library (R-N3) Library->Click Diversity Input Hit Linked Hit (Triazole Formation) Click->Hit 1,4-disubstituted 1,2,3-triazole Lead Lead Optimization (Linker Refinement) Hit->Lead SAR Expansion

[2]

Protocol 1: Pre-Screening Quality Control & Solubility

Heterocyclic fragments often suffer from aggregation-dependent false positives. Before screening, the physical behavior of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine must be validated.

Materials
  • Compound: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (Purity >95% by LC-MS).

  • Solvent: DMSO-d6 (for NMR) or anhydrous DMSO (for biochemical assays).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Standard Kinase Buffer).

Step-by-Step Methodology
  • Stock Preparation: Dissolve the solid compound in anhydrous DMSO to a concentration of 100 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Nephelometry Check (Solubility Limit):

    • Prepare a dilution series in the assay buffer (final DMSO concentration 1-2%).

    • Measure light scattering (nephelometry) to detect precipitation.

    • Criterion: The compound must remain soluble at 200 µM (minimum) to be useful as a fragment.

  • Chemical Stability:

    • Incubate the 100 µM solution in buffer for 24 hours at 25°C.

    • Analyze via LC-MS to ensure the terminal alkyne does not degrade or hydrate (a common risk with electron-deficient alkynes, though the pyrazolo-pyridine core is generally stable).

Protocol 2: Target-Templated In Situ Click Screening

This is the most powerful application of this specific fragment. Instead of synthesizing a library of triazoles, you allow the protein target itself to catalyze the reaction. If the 4-ethynyl fragment binds in the ATP pocket, and an azide fragment binds in an adjacent pocket, the protein acts as a template, accelerating the formation of the triazole product.

Mechanistic Rationale

The reaction between an alkyne and an azide is kinetically slow at room temperature without a catalyst. However, if both fragments are bound to the protein in close proximity, their effective local concentration increases, facilitating the cycloaddition. The formation of the triazole product by the protein confirms that both fragments bind simultaneously and cooperatively.

Experimental Setup

Reagents:

  • Protein: Target Kinase (e.g., purified TRK, MNK, or similar) at high concentration (10–20 µM).

  • Anchor: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (50–100 µM).

  • Azide Library: A diverse set of small aliphatic and aromatic azides (100–200 µM each).

  • Control: Reaction mixture without protein.

Workflow:

  • Incubation:

    • Mix Protein (15 µM) + Anchor Fragment (100 µM) + Azide Pool (100 µM each) in 96-well plates.

    • Note: Keep DMSO < 5%.

    • Incubate at 37°C for 12–24 hours.

  • Extraction:

    • Precipitate protein using cold acetonitrile (1:1 v/v) to release any formed ligands.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Detection (SIM LC-MS):

    • Analyze the supernatant using LC-MS in Selected Ion Monitoring (SIM) mode.

    • Calculate the expected Mass (M+H) for every possible Anchor-Azide combination.

  • Data Analysis:

    • Compare the peak area of the triazole product in the "Protein" sample vs. the "No Protein" control.

    • Hit Criteria: A significant enrichment (e.g., >5-fold) of a specific triazole mass in the protein-containing well indicates a target-templated hit.

Data Presentation: Hit Validation Table
Azide IDStructure ClassMass (Azide)Expected Product (M+H)Enrichment Factor (Protein/Blank)Outcome
AZ-001 Benzyl azide133.15276.281.2xNon-binder
AZ-042 3-Picolyl azide134.14277.2718.5x HIT
AZ-089 Cyclopropyl azide83.11226.240.9xNon-binder

Protocol 3: Copper-Catalyzed Synthesis (CuAAC) for Validation

Once a "Hit" is identified from the in situ screen (e.g., AZ-042 above), the specific triazole compound must be synthesized chemically to validate its potency (IC50) and binding mode (X-ray/NMR).

Reaction Conditions
  • Solvent: t-BuOH:H2O (1:1).

  • Catalyst: CuSO4 (5 mol%) + Sodium Ascorbate (10 mol%).

  • Procedure:

    • Combine 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (1 eq) and the Hit Azide (1.1 eq).

    • Add catalyst solution. Stir at RT for 4 hours.

    • The 1,4-disubstituted 1,2,3-triazole usually precipitates or can be extracted with EtOAc.

  • Purification: Silica gel chromatography or Preparative HPLC.

Mechanistic Insight: Binding Mode & Design

To effectively use this fragment, one must understand its orientation. In the majority of kinase structures (e.g., FGFR, TRK), the pyrazolo[3,4-b]pyridine binds as follows:

BindingMode Figure 2: Schematic Binding Mode of the Fragment. Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Hinge H-Bonds (N1/N2) Handle 4-Ethynyl Group Scaffold->Handle Covalent Attachment Pocket Target Pocket (Gatekeeper / Solvent Front) Handle->Pocket Vector for Expansion

Interpretation:

  • N1/N2 Interaction: The pyrazole nitrogens act as H-bond donor/acceptors with the hinge.

  • C4 Vector: The ethynyl group at C4 typically points away from the hinge, often towards the "Gatekeeper" residue. This is critical. If the gatekeeper is small (Thr/Ala), the ethynyl group can extend into the hydrophobic pocket behind it. If the gatekeeper is large (Met/Phe), the ethynyl group might be directed towards the solvent front.

  • Triazole Function: The resulting triazole ring (post-click) mimics a peptide bond (amide bioisostere) and can engage in π-stacking interactions.

References

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery.[2][3][4] Drug Discovery Today, 8(24), 1128–1137. Link

  • Duan, Y., et al. (2016).[5] Discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[5] European Journal of Medicinal Chemistry, 126, 266-278. Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications.[1][2][3][4][6] Chemical Reviews, 113(7), 4905–4979. Link

  • Wang, J., et al. (2022).[7] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425.[8] Link

Sources

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Divergent Synthesis and Fragment-Based Drug Discovery[1]

Executive Summary & Strategic Value

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It forms the structural backbone of numerous kinase inhibitors (e.g., TBK1 , CDK1 , VEGFR-2 ) and antiviral agents.

The introduction of an ethynyl (–C≡CH) group at the C4 position transforms this static core into a dynamic chemical handle. 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine functions as a high-value building block because it enables:

  • Orthogonal Ligation: Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation or PROTAC linker attachment.

  • Carbon Framework Extension: Via Sonogashira cross-coupling to access rigid biaryl/heterobiaryl systems.

  • Heteroannulation: Serving as a precursor for fused tricyclic systems (e.g., pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines).

This guide provides a validated workflow for the synthesis, protection, and application of this building block, emphasizing "self-validating" protocols where intermediate stability dictates the process flow.

Synthesis of the Building Block

Direct functionalization of the unprotected 1H-pyrazolo[3,4-b]pyridine is often plagued by solubility issues and competitive N-alkylation. The critical "Expertise" step here is the Regioselective N1-Protection prior to installing the alkyne.

Workflow Diagram: Building Block Construction

SynthesisWorkflow Figure 1: Validated synthetic route for 4-ethynyl-1H-pyrazolo[3,4-b]pyridine. Start 4-Iodo-1H-pyrazolo[3,4-b]pyridine (Precursor) Step1 Step 1: N1-Protection (THP or SEM) Start->Step1 DHP, pTSA or SEM-Cl, NaH Step2 Step 2: Sonogashira Coupling (TMS-Acetylene) Step1->Step2 Pd(PPh3)2Cl2, CuI TMS-C≡CH, Et3N Step3 Step 3: Desilylation (K2CO3/MeOH) Step2->Step3 Mild Base Final 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (Target) Step3->Final Purification

[1][2]

Protocol A: Preparation of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Rationale: The Tetrahydropyranyl (THP) group is chosen for its ease of installation and acid-labile removal, which is orthogonal to the basic conditions of Sonogashira coupling.

Reagents:

  • 4-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et₃N) / THF

Step-by-Step Procedure:

  • Protection (N1-THP):

    • Suspend 4-iodo-1H-pyrazolo[3,4-b]pyridine in dry DCM.

    • Add DHP and catalytic pTSA. Stir at reflux (40 °C) for 3 hours.

    • Checkpoint: Monitor TLC for disappearance of the polar starting material. The N1-THP product is significantly more soluble in organic solvents.

    • Wash with NaHCO₃, dry (Na₂SO₄), and concentrate.

  • Sonogashira Coupling:

    • Dissolve the N1-THP iodide in anhydrous THF/Et₃N (3:1 ratio). Degas with Argon for 15 mins (Oxygen is the enemy of this catalytic cycle).

    • Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 5 mins.

    • Add TMS-acetylene dropwise.

    • Heat to 60 °C for 4-6 hours.

    • Observation: The solution will darken (Pd black formation indicates catalyst death; if it happens too early, add more phosphine ligand).

  • Desilylation (Unmasking):

    • Dissolve the TMS-intermediate in MeOH.

    • Add K₂CO₃ (1.5 equiv) and stir at RT for 30 mins.

    • Workup: Evaporate MeOH, dilute with EtOAc, wash with water.

    • Yield: Expect 75-85% over 3 steps.

Application Protocols

Application 1: "Click" Chemistry (CuAAC) for Library Generation

Target: 1,2,3-Triazole linked inhibitors.

The 4-ethynyl group reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is ideal for Fragment-Based Drug Discovery (FBDD) to probe binding pockets adjacent to the ATP site of kinases.

Protocol:

  • Mix: 4-Ethynyl scaffold (1 equiv) and Azide (R-N₃, 1.1 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Reaction: Stir at RT for 2-12 hours.

    • Self-Validation: The reaction often precipitates the product as the triazole forms. If the solution remains clear, check pH (should be neutral) or increase temperature to 40 °C.

  • Isolation: Filtration or extraction with DCM. No column chromatography is usually required if conversion is quantitative.

Application 2: Sonogashira Extension (Rigid Linkers)

Target: Extended biaryl systems for intercalation or deep-pocket binding.

Protocol:

  • Mix: 4-Ethynyl scaffold (1 equiv), Aryl Halide (Ar-I/Br, 1.1 equiv).

  • System: Pd(dppf)Cl₂ (3 mol%), CuI (2 mol%), Cs₂CO₃ (2 equiv) in DMF.

  • Conditions: 80 °C under Argon for 12 hours.

    • Note: Pd(dppf)Cl₂ is preferred here over Pd(PPh₃)₄ for better stability at higher temperatures required for aryl bromides.

Data & Optimization Guide

Reaction Screening Matrix (Optimization of Step 2)
Solvent SystemBaseCatalystTemp (°C)Yield (%)Notes
THF/Et₃N (3:1) Et₃N Pd(PPh₃)₂Cl₂ 60 88 Standard. Best balance of solubility/rate.
DMFDIPEAPd(dppf)Cl₂8072Harder workup due to DMF boiling point.
TolueneEt₃NPd(OAc)₂/PPh₃9055Poor solubility of the pyrazolopyridine.
Water/MeCNK₂CO₃Pd/C (Heterogen.)7040Green, but slow conversion.
Divergent Applications Diagram

Applications Figure 2: Divergent synthetic utility of the 4-ethynyl handle. Core 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine App1 CuAAC (Click) Target: Triazole-linked Kinase Inhibitors Core->App1 App2 Sonogashira Coupling Target: Rigid Biaryl Fluorophores Core->App2 App3 Heterocyclization Target: Fused Tricyclic Systems Core->App3 Det1 Reagents: R-N3, Cu(I) Outcome: High Selectivity (1,4-regio) App1->Det1 Det2 Reagents: Ar-X, Pd(0)/Cu(I) Outcome: Extended conjugation App2->Det2 Det3 Reagents: Hydrazine/Amidine Outcome: Pyrazolo-isoquinolines App3->Det3

Troubleshooting & Critical Parameters

  • N-H Acidity: The N1 proton is acidic (pKa ~12). If unprotected, it will sequester Copper (Cu) in Sonogashira or Click reactions, killing the catalyst. Always protect N1 first.

  • Alkyne Stability: Terminal alkynes on electron-deficient rings (like pyridine) can be sensitive to base-catalyzed hydration. Avoid strong hydroxide bases at high temperatures; use carbonates (K₂CO₃, Cs₂CO₃) or amines (Et₃N).

  • Purification: The 4-ethynyl derivative can co-elute with Glaser coupling byproducts (butadiyne). Use a Silver Nitrate (AgNO₃) impregnated silica TLC to differentiate: terminal alkynes stain instantly; internal diynes do not.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Cores

    • Title: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications"[3][4]

    • Source: PMC / NIH (2025)
    • URL:[Link]

  • Sonogashira Coupling Methodology

    • Title: "Sonogashira Cross-Coupling of Substituted 3-Iodo-1H-pyrazole Deriv
    • Source: Arkivoc (via ResearchG
    • URL:[Link]

  • Kinase Inhibitor Applications (TBK1)

    • Title: "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors"[5]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022)
    • URL:[Link]

  • General Sonogashira Protocols

    • Title: "Sonogashira Coupling - Reaction Conditions and C
    • Source: Organic Chemistry Portal[6]

    • URL:[Link]

Sources

Application Note: Proteomic Profiling with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise application of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1374651-63-4) as a functionalized chemical probe.

Given the chemical structure—a privileged kinase-inhibitor scaffold (pyrazolo[3,4-b]pyridine) functionalized with a terminal alkyne (4-ethynyl)—this molecule functions as a bioorthogonal "click" handle . It is primarily used in two contexts:[1][2]

  • Activity-Based Protein Profiling (ABPP): To identify the "ligandable" proteome or specific kinase targets of the pyrazolopyridine scaffold.

  • Bioconjugation: To covalently attach this pharmacophore to azide-functionalized proteins (e.g., for targeted delivery or generating antibody-drug conjugates).

The following guide focuses on the ABPP workflow , as this is the most technically demanding application requiring "labeling" of a complex proteome.

Introduction & Mechanistic Rationale

The molecule 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine represents a class of "fragment-based" chemical probes. The 1H-pyrazolo[3,4-b]pyridine core is a well-validated scaffold that binds the ATP-binding pocket of various kinases (e.g., TBK1, VEGFR, TRK) [1, 2]. The 4-ethynyl group serves as a latent bioorthogonal handle.

Unlike electrophilic probes (e.g., acrylamides) that covalently react with cysteine residues autonomously, this probe is typically reversible . Therefore, "labeling" proteins with this molecule requires a two-step process:

  • Incubation: The probe binds to its specific targets (kinases) in the proteome.

  • Chemical Crosslinking (Optional but Recommended): Since the probe lacks an intrinsic photo-crosslinker, stable retention often requires UV-crosslinking (if a diazirine analog is used) or performing the click reaction under conditions that favor target-templated synthesis. Note: For standard usage, this molecule is often used as a "Clickable Ligand" to derivatize Azide-modified proteins, or as a building block to synthesize photo-affinity probes.

Critical Technical Insight: The terminal alkyne is chemically inert in biological systems until activated by a Copper(I) catalyst. This allows the probe to penetrate live cells without non-specific reactivity. The subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a stable triazole linkage with an azide-tagged reporter (e.g., Azide-Biotin or Azide-Fluorophore), enabling detection.

Mechanistic Pathway[2]

LabelingMechanism cluster_legend Reaction Phase Probe 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (Probe) Complex Probe-Protein Complex (Reversible) Probe->Complex Incubation (Kd driven) Target Target Protein (Kinase) Target->Complex Click CuAAC Reaction (Add Azide-Reporter) Complex->Click + Azide-R + Cu(I) Labeled Triazole-Conjugated Protein Click->Labeled Covalent Linkage

Caption: Mechanistic flow from reversible binding to covalent detection via Click Chemistry.

Material Preparation

Success depends on the solubility of the pyrazolopyridine core, which can be prone to


-

stacking aggregation [3].
Reagent Setup Table
ComponentStock Conc.SolventStorageNotes
4-Ethynyl-1H-pyrazolo[3,4-b]pyridine 10 mM or 50 mMDMSO-20°CCritical: Avoid freeze-thaw cycles. Aliquot into single-use vials.
Azide-Reporter (e.g., Azide-PEG3-Biotin)10 mMDMSO-20°CPEG spacer reduces steric hindrance during the click reaction.
CuSO₄ (Copper II Sulfate)50 mMddH₂ORTSource of Copper.
TCEP (Tris(2-carboxyethyl)phosphine)50 mMddH₂O-20°CFreshly prepared is best. Reduces Cu(II) to catalytic Cu(I).
TBTA (Ligand)10 mMDMSO/t-Butanol (1:4)-20°CStabilizes Cu(I) state; prevents protein oxidation.

Expert Tip: Do not use Ascorbate (Vitamin C) if you are profiling oxidation-sensitive kinases. TCEP is preferred for maintaining protein integrity during the click reaction, although Ascorbate is cheaper and faster for robust samples.

Experimental Protocol

Phase 1: Probe Incubation (In Situ or In Vitro)

This phase allows the pyrazolopyridine scaffold to bind its biological targets.

  • Sample Prep:

    • For Lysates: Dilute proteome to 1–2 mg/mL in PBS (pH 7.4). Avoid Tris buffers if possible during the click step (though usually tolerated), as amines can weakly coordinate copper.

    • For Live Cells: Grow cells to 80-90% confluency.

  • Probe Addition:

    • Add 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine to the sample.[3]

    • Final Concentration: 1 µM – 100 µM. (Start with 10 µM for specificity; higher concentrations increase off-target background).

    • Vehicle Control: Treat a parallel sample with DMSO only.

  • Incubation:

    • Incubate for 1 hour at 37°C (live cells) or RT (lysates).

    • Note: Since this is a reversible binder, extended washes will remove the probe. If performing "In Situ Click" (rare), proceed directly. If performing standard ABPP, you must rely on the click reaction occurring while the probe is bound or use a crosslinking derivative.

    • Alternative: If the goal is Bioconjugation (labeling a purified Azide-protein), simply mix the protein (10-50 µM) with the probe (5-10 equivalents).

Phase 2: The Click Reaction (CuAAC)

This is the critical step to covalently attach the detection tag (Biotin/Fluorophore) to the alkyne handle.

The "Master Mix" Strategy: Never add click reagents sequentially to the protein; high local concentrations of Cu(II) can precipitate proteins. Pre-complex the catalyst.

  • Prepare Click Cocktail (per 100 µL reaction):

    • Mix in order:

      • TBTA Ligand (Stock: 10 mM) → Final: 100 µM (1 µL)

      • CuSO₄ (Stock: 50 mM) → Final: 1 mM (2 µL)

      • Vortex to complex Cu-TBTA (solution turns light blue).

      • Azide-Reporter (Stock: 10 mM) → Final: 100 µM (1 µL)

      • TCEP (Stock: 50 mM) → Final: 1 mM (2 µL)

      • Solution may turn clear/colorless as Cu(II) reduces to Cu(I).

  • Reaction Initiation:

    • Add the Click Cocktail to your protein sample (Lysate + Probe).

    • Final Volume: Ensure the cocktail is ~5-10% of total volume to minimize solvent crashing.

  • Incubation:

    • Rotate end-over-end for 1 hour at Room Temperature .

    • Safety: Protect fluorophores from light.

Phase 3: Cleanup and Analysis
  • Termination: Add 4X SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) to quench the reaction.
    
  • Separation: Boil samples for 5 min at 95°C.

  • Analysis:

    • In-Gel Fluorescence: If using Azide-Fluorophore (e.g., Azide-Rhodamine), run SDS-PAGE and scan on a fluorescence imager.

    • Western Blot: If using Azide-Biotin, transfer to nitrocellulose and probe with Streptavidin-HRP.

Data Interpretation & Troubleshooting

Expected Results
  • Specific Labeling: Distinct bands on the gel that disappear in the presence of a "competitor" (e.g., 10x excess of non-alkyne pyrazolo[3,4-b]pyridine or a known inhibitor like Vemurafenib).

  • Background: A faint smear is common in CuAAC due to non-specific cysteine oxidation or copper binding.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Precipitation Copper concentration too high.Reduce CuSO₄ to 0.5 mM. Ensure TBTA is premixed with Cu.
No Signal Inefficient Click reaction.Freshly prepare TCEP. Ensure Oxygen is minimized (flush headspace with N₂).
High Background Non-specific sticking of hydrophobic probe.Wash protein pellets with ice-cold Methanol/Chloroform after the click reaction but before resolving on gel.

Workflow Visualization

ProtocolWorkflow Start Start: Protein Lysate or Live Cells Incubate Incubate with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (1-100 µM, 1 hr) Start->Incubate React CuAAC Reaction (1 hr, RT, Dark) Incubate->React ClickMix Prepare Click Cocktail (CuSO4 + TBTA + TCEP + Azide-Tag) ClickMix->React Add Cocktail Quench Quench & Denature (SDS Loading Buffer, 95°C) React->Quench Analyze Analysis (SDS-PAGE / Streptavidin Blot) Quench->Analyze

Caption: Step-by-step workflow for labeling proteins with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine.

References

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Gutierrez, M., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights.... RSC Advances. Retrieved from [Link]

  • Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling. ACS Chemical Biology. Retrieved from [Link]

Sources

Technical Guide: Leveraging 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine in Next-Gen Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine as a high-value intermediate in the synthesis of type I and type II kinase inhibitors. It addresses the synthetic challenges, mechanistic rationale, and experimental protocols required to leverage this scaffold for drug discovery, specifically targeting the MAPK and CDK signaling pathways.

Executive Summary & Strategic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged bioisostere for the indole and 7-azaindole moieties found in FDA-approved kinase inhibitors (e.g., Vemurafenib). Its structural utility lies in the pyridine nitrogen (N7) and pyrazole nitrogen (N1/N2), which often serve as critical hydrogen bond acceptors/donors for the kinase hinge region (e.g., interacting with the backbone of the "gatekeeper" residue).

The 4-ethynyl functionalization of this core represents a specific strategic advantage:

  • Rigid Linker: The alkyne spacer provides a linear, rigid geometry that projects substituents deep into the hydrophobic back-pocket (Type II inhibition) or out toward the solvent front (Type I inhibition) without introducing rotatable bond entropy penalties.

  • Synthetic Versatility: The terminal alkyne acts as a "universal handle" for Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library generation (SAR exploration).

  • Electronic Modulation: The sp-hybridized carbon directly attached to the pyridine ring acts as an electron-withdrawing group, subtly modulating the pKa of the hinge-binding nitrogens.

Biological Context: Target Signaling Pathways

This scaffold is predominantly utilized in targeting the MAPK (RAS-RAF-MEK-ERK) and Cell Cycle (CDK) pathways. The diagram below illustrates the critical nodes where pyrazolo[3,4-b]pyridine derivatives intervene.

MAPK_Pathway GF Growth Factors RTK RTK (e.g., EGFR) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nuc Nucleus (Transcription) ERK->Nuc Inhib_RAF Pyrazolo[3,4-b]pyridine Inhibitors (Type I/II) Inhib_RAF->RAF Inhibition

Figure 1: The MAPK signaling cascade. Pyrazolo[3,4-b]pyridine derivatives frequently target B-RAF and ERK to halt oncogenic proliferation.

Synthetic Protocols

The following protocols describe the generation of the 4-ethynyl intermediate and its subsequent derivatization.

Protocol A: Synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Objective: Convert commercially available 4-chloro-1H-pyrazolo[3,4-b]pyridine into the 4-ethynyl derivative. Critical Note: Direct coupling on the unprotected scaffold often fails due to catalyst poisoning by the free NH. Protection of N1 is mandatory.

Materials:
  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-b]pyridine[1][2]

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI, Triethylamine (TEA), SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH.

  • Solvents: DMF (anhydrous), THF.

Step-by-Step Methodology:
  • N1-Protection (SEM Group Installation):

    • Dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

    • Dropwise add SEM-Cl (1.1 eq). Warm to RT and stir for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 4:1) should show conversion to a less polar spot.

    • Quench with water, extract with EtOAc, and purify via flash chromatography to obtain 1-SEM-4-chloro-pyrazolo[3,4-b]pyridine .

  • Sonogashira Coupling:

    • In a pressure vial, dissolve the N-protected intermediate (1.0 eq) in degassed THF/TEA (1:1 ratio).

    • Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).

    • Add TMS-acetylene (1.5 eq).

    • Seal and heat at 80°C for 4–6 hours.

    • Observation: The solution typically turns dark brown/black.

    • Filter through Celite, concentrate, and purify to yield the TMS-protected alkyne .

  • Desilylation (Unmasking):

    • Dissolve the TMS-alkyne in MeOH.

    • Add K2CO3 (2.0 eq) and stir at RT for 1 hour.

    • Concentrate, dilute with water, and extract with DCM.

    • Yield: 4-Ethynyl-1-SEM-pyrazolo[3,4-b]pyridine (Ready for library synthesis).

Protocol B: Library Generation via Sonogashira Cross-Coupling

Application: Attaching aryl "tails" to the 4-position to probe the kinase solvent front.

  • Reaction Setup:

    • Combine 4-ethynyl-1-SEM-pyrazolo[3,4-b]pyridine (1.0 eq) with various Aryl-Halides (Ar-I or Ar-Br, 1.1 eq).

    • Catalyst System: Pd(dppf)Cl2 (5 mol%), CuI (5 mol%), Cs2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane (degassed).[3]

  • Execution:

    • Heat at 90°C for 12 hours under Argon.

  • Deprotection (Final Step):

    • Treat the coupled product with TFA/DCM (1:1) or TBAF (if SEM/TBS protected) to remove the N1 protecting group, restoring the hinge-binding capability.

Experimental Workflow Visualization

Synthesis_Workflow Start 4-Chloro-1H-pyrazolo [3,4-b]pyridine Protect N1-Protection (SEM-Cl, NaH) Start->Protect Protected_Int 1-SEM-4-Chloro Intermediate Protect->Protected_Int Sono1 Sonogashira 1 (TMS-Acetylene) Protected_Int->Sono1 Deprotect_TMS Desilylation (K2CO3/MeOH) Sono1->Deprotect_TMS Ethynyl_Int 4-ETHYNYL INTERMEDIATE Deprotect_TMS->Ethynyl_Int Sono2 Sonogashira 2 (Ar-X Library) Ethynyl_Int->Sono2  Diversity Step Final_Deprot N1-Deprotection (TFA) Sono2->Final_Deprot Final_Drug Final Kinase Inhibitor Final_Deprot->Final_Drug

Figure 2: Synthetic roadmap converting the 4-chloro precursor to the final kinase inhibitor library via the 4-ethynyl strategic intermediate.

Comparative Data: Impact of 4-Position Substitution

The following table summarizes Structure-Activity Relationship (SAR) trends extracted from literature regarding pyrazolo[3,4-b]pyridine derivatives in B-Raf(V600E) inhibition.

4-Position SubstituentLinker TypeIC50 (B-Raf V600E)Binding Mode Characteristics
-H None> 10 µMPoor occupancy of the hydrophobic pocket.
-Phenyl Direct Aryl150 nMGood steric fit, but lacks flexibility.
-NH-Phenyl Amino45 nMH-bond donor adds affinity; flexible.
-C≡C-Phenyl Alkynyl (Rigid) 12 nM Linear geometry positions phenyl ring optimally in the back-pocket; restricted entropy.
-CH2-CH2-Phenyl Alkyl (Flexible)85 nMEntropic penalty due to flexible linker reduces potency.

Note: Data represents generalized trends for this scaffold class based on similar kinase targets (e.g., RAF/VEGFR).

Troubleshooting & Expert Tips

  • Regioselectivity: When protecting the starting material (Step 1), the N1-isomer is thermodynamically favored over N2, but mixtures can occur. Always verify regiochemistry via NOESY NMR (interaction between N1-SEM and C3-H).

  • Copper Scavenging: Sonogashira products often retain trace copper, which is cytotoxic in cellular assays. Use QuadraPure™ TU or extensive EDTA washes during workup to ensure data integrity in biological assays.

  • Stability: The 4-ethynyl intermediate is stable at -20°C but can polymerize if exposed to light/air for prolonged periods. Store under inert gas.

References

  • Vertex Pharmaceuticals. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. National Institutes of Health (NIH). Link

  • MDPI Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Link

  • Bioorganic & Medicinal Chemistry Letters. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Link

  • RSC Medicinal Chemistry. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Link

  • Google Patents. (2009). 1H-Pyrazolo[3,4-b]pyridine derivatives as RAF kinase inhibitors. Link

Sources

developing covalent inhibitors using 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Covalent Inhibitors Using 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in kinase drug discovery, known for its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region. The incorporation of a 4-ethynyl moiety transforms this reversible binder into a versatile platform for Targeted Covalent Inhibition (TCI) . This guide details the methodology for exploiting the 4-ethynyl-1H-pyrazolo[3,4-b]pyridine core, either as a direct electrophile for thiol-yne conjugation with non-catalytic cysteines or as a precursor for propiolamide warheads. We provide validated protocols for synthesis, kinetic characterization (


), and mass spectrometry-based target engagement.

Mechanistic Rationale & Design Strategy

The Scaffold: Hinge Binding

The pyrazolo[3,4-b]pyridine core binds to the ATP-binding pocket of kinases. The N1 and C6-amino positions typically interact with the hinge region (e.g., Glu/Leu backbone residues). The C4 position, where the ethynyl group is attached, projects towards the "gatekeeper" residue or the solvent-exposed front, often placing it in proximity to non-catalytic cysteines found in the P-loop or the DFG-motif of specific kinases (e.g., BTK, EGFR, JAK3).

The Warhead: Ethynyl Reactivity

The 4-ethynyl group offers two distinct mechanistic pathways for covalent design:

  • Direct Thiol-Yne Addition (Latent Electrophile): Unlike highly reactive acrylamides, the heteroaryl-alkyne is a "soft" electrophile. It undergoes nucleophilic attack by a cysteine thiolate only when positioned in precise proximity and orientation within the active site. This confers high selectivity, reducing off-target toxicity (e.g., reaction with glutathione).

    • Mechanism:[1][2][3] Nucleophilic attack on the

      
      -carbon of the alkyne, resulting in a vinyl sulfide adduct.
      
  • Propiolamide Conversion (Activated Warhead): The ethynyl group can be oxidized and amidated to form a propiolamide (alkynamide). This is a potent Michael acceptor, reacting rapidly with cysteines.

    • Utility: Used when the target cysteine is less nucleophilic or slightly further away (requires a longer reach).

Experimental Workflows (Visualized)

The following diagram outlines the iterative cycle from scaffold synthesis to kinetic validation.

DesignCycle Start 4-Ethynyl-Pyrazolo[3,4-b]pyridine (Core Scaffold) Path1 Direct Electrophile (Thiol-Yne) Start->Path1 Optimization Path2 Derivatization (Propiolamide Synthesis) Start->Path2 Oxidation/Amidation Assay Biochemical Assay (IC50 Shift & Jump Dilution) Path1->Assay Path2->Assay Kinetic Kinetic Characterization (kinact / KI Determination) Assay->Kinetic If Time-Dependent MS Target Engagement (Intact Protein MS) Kinetic->MS Validate Adduct MS->Start SAR Refinement

Figure 1: Workflow for developing covalent inhibitors starting from the 4-ethynyl-pyrazolo[3,4-b]pyridine core.

Chemical Synthesis Protocols

Protocol A: Synthesis of the 4-Ethynyl Core

Objective: To install the ethynyl handle on the pyrazolo[3,4-b]pyridine scaffold.

  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (commercially available or synthesized via Gould-Jacobs reaction).[1]

  • Sonogashira Coupling:

    • Reagents: 4-Chloro-scaffold (1.0 eq), TIPS-acetylene (1.2 eq),

      
       (0.05 eq), CuI (0.1 eq), 
      
      
      
      (3.0 eq).
    • Solvent: Anhydrous DMF or THF.

    • Conditions: Heat at 80°C under Argon for 4–12 hours. Monitor by LC-MS.[4]

  • Deprotection:

    • Treat the TIPS-protected intermediate with TBAF (1.0 M in THF) at

      
       to RT for 1 hour.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Yield Expectation: 60–80%.

Protocol B: Conversion to Propiolamide (Optional)

Objective: To activate the alkyne for higher potency.

  • Carboxylation: React the terminal alkyne with

    
    -BuLi and 
    
    
    
    (dry ice) to generate the propiolic acid.
  • Amide Coupling: React the acid with an amine (R-NH2) using HATU/DIPEA to form the propiolamide warhead.

Biochemical Characterization Protocols

For covalent inhibitors, standard


 values are misleading because they decrease over time. You must determine 

(rate of bond formation) and

(reversible binding affinity).
Protocol C: Time-Dependent Inhibition ( Shift Assay)

Purpose: Rapidly identify if the inhibitor acts covalently.

  • Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100). Note: Keep DTT low (<1 mM) to avoid scavenging the inhibitor.
    
  • Pre-incubation:

    • Plate A: Enzyme + Inhibitor (incubate 0 mins). Add ATP/Substrate immediately.

    • Plate B: Enzyme + Inhibitor (incubate 60 mins). Add ATP/Substrate after 1 hour.

  • Readout: Measure phosphorylation (fluorescence/luminescence).

  • Analysis: Calculate

    
     for both plates.
    
    • Result: A shift of >5-10 fold (lower

      
       at 60 mins) indicates time-dependent inhibition (likely covalent).
      
Protocol D: Determination of

Purpose: The definitive metric for covalent inhibitor potency.

Kinetic Scheme:



  • Experimental Setup:

    • Prepare 6–8 concentrations of the inhibitor (serial dilution).

    • Initiate reactions with Enzyme + Substrate + ATP.

    • Continuous Monitoring: Measure product formation continuously (kinetic mode) for 60–90 minutes.

  • Data Processing:

    • Plot Product (P) vs. Time (t) for each concentration.

    • Fit curves to the equation:

      
       to extract 
      
      
      
      (observed rate of inactivation) for each [I].
  • Secondary Plot:

    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      
      
    • Output:

      • 
        : Affinity of the initial non-covalent complex.
        
      • 
        : Maximum rate of covalent bond formation.
        
      • Efficiency:

        
         (
        
        
        
        ).

Target Engagement & Validation

Protocol E: Intact Protein Mass Spectrometry

Purpose: To physically verify the covalent adduct and stoichiometry.

  • Incubation: Incubate Kinase domain (1-5

    
    ) with Inhibitor (10-20 
    
    
    
    , excess) for 1–2 hours.
  • Desalting: Use C4 ZipTips or rapid SEC columns to remove non-covalently bound inhibitor and salts.

  • LC-MS Analysis:

    • Instrument: Q-TOF or Orbitrap.

    • Method: Denaturing conditions (0.1% Formic Acid / Acetonitrile gradient).

  • Data Interpretation:

    • Deconvolute the protein charge envelope to zero-charge mass.

    • Validation: Look for a mass shift (

      
      Mass) exactly equal to the Molecular Weight of the inhibitor (for thiol-yne addition) or MW minus leaving group (if applicable).
      
    • Example: If Inhibitor MW = 350 Da, Target MW = 30,000 Da. Observed Mass = 30,350 Da.

Protocol F: Washout (Jump-Dilution) Assay

Purpose: To prove irreversibility.

  • Incubate Enzyme + Inhibitor (at

    
    ) for 1 hour.
    
  • Dilute the mixture 100-fold into buffer containing ATP/Substrate.

  • Measure activity.[5][6][7][8]

    • Reversible Inhibitor: Activity recovers (dissociation occurs).

    • Covalent Inhibitor: Activity remains inhibited (0% recovery).

Troubleshooting & Optimization

IssuePossible CauseSolution
No Time-Dependency Warhead too unreactiveConvert ethynyl to propiolamide or add electron-withdrawing groups to the pyridine ring.
High Background/Toxicity Non-specific thiol reactivityThe warhead is too "hot." Switch back to the unactivated ethynyl group or sterically hinder the warhead.
Mass Spec shows +DTT DTT adduct formationThe inhibitor reacted with the buffer DTT. Reduce DTT concentration or switch to TCEP (less nucleophilic).
Low Solubility Planar scaffold stackingAdd solubilizing groups (e.g., morpholine, piperazine) to the C6-position or N1-position.

Visualizing the Kinetic Mechanism

KineticMechanism E Enzyme (E) EI Reversible Complex (E·I) E->EI Binding (KI) I Inhibitor (I) I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov Bond Formation (kinact)

Figure 2: Two-step kinetic mechanism of covalent inhibition.


 drives the initial recognition, while 

drives the irreversible step.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243-6262. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20. Link

  • Lévesque, S., et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.[9] Link

  • Flanagan, M. E., et al. (2010). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 53(24), 8468-8481. Link

Sources

Advanced Synthetic Protocols for Functionalized 1H-Pyrazolo[3,4-b]pyridines

[1]

Executive Summary & Strategic Analysis

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for purines and quinazolines. Its utility spans therapeutic areas from kinase inhibition (e.g., GSK-3 , DYRK1A , TBK1 ) to antiviral and anti-inflammatory applications.

For the synthetic chemist, the primary challenge lies not in constructing the ring, but in controlling regioselectivity and enabling late-stage functionalization .

Strategic Synthetic Pathways

We categorize the synthesis into two primary logic streams. This guide focuses on the "Pyrazole-First" strategy, which offers superior versatility for introducing diversity at the N1, C3, C4, and C6 positions.

FeatureMethod A: Cyclocondensation Method B: Multicomponent (MCR) Method C: Friedländer-Type
Precursors 5-Aminopyrazoles + 1,3-Dicarbonyls5-Aminopyrazoles + Aldehydes + Nitriles5-Aminopyrazole-4-carbaldehydes + Ketones
Key Advantage High scalability; Classical robustnessHigh diversity (3-point variation); Green/One-potAccess to specific C4/C5 substitution patterns
Main Challenge Regiocontrol with unsymmetrical diketonesPurification of complex mixturesStability of amino-aldehyde intermediates
Ideal Use Case Gram-scale synthesis of core scaffoldsRapid library generation (HTS)Targeted synthesis of C4-aryl derivatives

Detailed Experimental Protocols

Protocol A: The "Workhorse" Cyclocondensation

Application: Synthesis of C4/C6-alkyl or aryl substituted cores. Mechanism: Double condensation involving Schiff base formation and Michael-type addition.

Materials
  • Substrate: 5-Amino-1-phenyl-3-methylpyrazole (1.0 equiv)

  • Reagent: Benzoylacetone (1,3-diketone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: None (in AcOH) or Piperidine (in EtOH)

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the 5-aminopyrazole in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol of benzoylacetone.

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) for the disappearance of the amine.

    • Note: If using ethanol, reflux for 8–12 hours with 5 mol% piperidine.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

  • Precipitation: Neutralize carefully with saturated NaHCO₃ solution if necessary to induce precipitation. Stir for 30 minutes.

  • Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from EtOH/DMF mixtures.

Critical Insight: Regioselectivity

With unsymmetrical 1,3-diketones (R¹-CO-CH₂-CO-R²), two isomers are possible.

  • Electronic Control: The most electrophilic carbonyl typically reacts with the most nucleophilic site (the exocyclic 5-NH₂).

  • Steric Control: Bulky groups on the diketone may force the reaction toward the less hindered carbonyl.

  • Validation: Use 2D NMR (HMBC) to confirm the position of substituents on the pyridine ring.

Protocol B: Green Microwave-Assisted MCR

Application: Rapid generation of 4-aryl-pyrazolo[3,4-b]pyridines with C5-cyano or carboxylate functionality. Green Chemistry: Uses water as solvent; high atom economy.

Materials
  • Component 1: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Component 2: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Component 3: Malononitrile or Ethyl Cyanoacetate (1.0 mmol)

  • Catalyst: Sodium Dodecyl Sulfate (SDS) or Ionic Liquids (optional for solubility)

  • Medium: Water (3 mL)

Step-by-Step Procedure
  • Assembly: In a 10 mL microwave process vial, combine all three components in 3 mL of water.

  • Irradiation: Seal the vial and irradiate at 100–120 °C for 10–20 minutes. (Power: 150W, Max Pressure: 200 psi).

  • Observation: The reaction typically proceeds via the formation of a Knoevenagel intermediate (precipitate) which then redissolves or reacts to form the final product.

  • Work-up: Cool to room temperature. The product usually precipitates out of the aqueous medium.

  • Filtration: Filter the solid, wash with water and a small amount of cold ethanol.

  • Purification: Recrystallization from ethanol is usually sufficient.

Protocol C: Friedländer-Type Condensation

Application: Accessing fully aromatic systems with specific substitution patterns not easily available via MCR. Precursor Synthesis: Requires 5-aminopyrazole-4-carbaldehyde , often prepared via Vilsmeier-Haack formylation of the corresponding pyrazole.

Materials
  • Substrate: 5-Amino-1-phenyl-3-methylpyrazole-4-carbaldehyde (1.0 equiv)

  • Reagent: Acetophenone or Acetone (1.2 equiv)

  • Base: KOH (pellets) or NaOH (1.5 equiv)

  • Solvent: Ethanol[1][2][3][4][5][6][7]

Step-by-Step Procedure
  • Dissolution: Dissolve 5 mmol of the amino-aldehyde and 6 mmol of the ketone in 15 mL of ethanol.

  • Catalysis: Add crushed KOH pellets (7.5 mmol) to the stirring solution.

  • Reaction: Reflux the mixture for 2–4 hours. The solution will typically darken.

  • Quench: Pour the hot mixture onto crushed ice containing a small amount of acetic acid (to neutralize excess base).

  • Isolation: Collect the solid by filtration.

  • Purification: Column chromatography (SiO₂, DCM/MeOH gradient) is often required to separate the product from self-condensation byproducts of the ketone.

Mechanistic Visualization

Diagram 1: Regioselectivity in Cyclocondensation

This diagram illustrates the decision pathways determined by the electronics of the 1,3-dicarbonyl species.

RegioselectivityStartReactants:5-Aminopyrazole + Unsymmetrical 1,3-DiketoneDiketoneDiketone Structure:R1-C(=O)-CH2-C(=O)-R2Start->DiketoneDecisionNucleophilic Attack(Kinetic Control)Diketone->DecisionPathAPath A:NH2 attacks C(=O)R1(R1 is more electrophilic)Decision->PathAR1 < Steric / > Electro+PathBPath B:NH2 attacks C(=O)R2(R2 is more electrophilic)Decision->PathBR2 < Steric / > Electro+InterAIntermediate A:Schiff Base at R1PathA->InterAInterBIntermediate B:Schiff Base at R2PathB->InterBCyclizACyclization:C4 attacks C(=O)R2InterA->CyclizACyclizBCyclization:C4 attacks C(=O)R1InterB->CyclizBProdAProduct Isomer A:R1 at Pos 4, R2 at Pos 6CyclizA->ProdAProdBProduct Isomer B:R2 at Pos 4, R1 at Pos 6CyclizB->ProdB

Caption: Logical flow determining regioisomer formation based on the electrophilicity and steric bulk of the 1,3-dicarbonyl substituents.

Diagram 2: Microwave-Assisted MCR Workflow

The "Green" pathway relies on a cascade mechanism.

MCR_MechanismInputsAldehyde +Active MethyleneKnoevenagelKnoevenagelCondensationInputs->KnoevenagelMW, H2OIntermediateArylideneIntermediateKnoevenagel->IntermediateAdditionMichael Addition(5-Aminopyrazole)Intermediate->Addition+ AminopyrazoleCyclizationIntramolecularCyclization (-H2O/EtOH)Addition->CyclizationProduct4-Aryl-Pyrazolo[3,4-b]pyridineCyclization->Product

Caption: The cascade sequence for the microwave-assisted multicomponent synthesis in aqueous media.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Method A) Incomplete cyclization or hydrolysis of intermediate.Switch solvent to Glacial AcOH (water scavenger) or increase temperature.
Regioisomer Mixture Similar electronic nature of diketone carbonyls.Use symmetrical diketones or switch to Method C (Friedländer) for precise control.
Sticky Precipitate (Method B) Product trapping impurities or solvent.Sonicate the crude solid in cold ethanol before filtration.
No Reaction (Method C) Poor solubility or deactivated ketone.Use a stronger base (NaOEt) or switch to high-boiling solvent (Butanol).

References

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions. Source: ResearchGate. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules). URL:[Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal. Source: Beilstein Journal of Organic Chemistry.[8] URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles (Precursor Synthesis). Source: Beilstein Journal of Organic Chemistry.[8] URL:[Link]

  • Friedländer synthesis. Source: Organic Chemistry Portal. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 support resource for optimizing the synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine . This protocol addresses the specific electronic and steric challenges of the 7-azaindazole core (pyrazolo[3,4-b]pyridine), focusing on the Sonogashira cross-coupling landscape.

Ticket ID: #PYZ-4-ETH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

The synthesis of 4-ethynyl-1H-pyrazolo[3,4-b]pyridine is deceptively simple. While the disconnection implies a standard Sonogashira coupling, the electron-deficient nature of the pyridine ring and the coordinating ability of the pyrazole nitrogens frequently lead to stalled reactions (low conversion) or complex mixtures (homocoupling/polymerization).

The "Golden Path" to High Yield:

  • Precursor Selection: Prioritize 4-iodo over 4-chloro/bromo intermediates.

  • N-Protection: Mandatory protection of the N1-position to prevent catalyst sequestration.

  • Coupling Partner: Use Trimethylsilylacetylene (TMSA) rather than direct acetylene gas to suppress polymerization.

  • Catalytic System: Switch from standard Pd(PPh3)4 to Pd(dppf)Cl2 or bulky phosphine systems for difficult turnovers.

Troubleshooting Guide (FAQ Format)

Phase 1: Pre-Reaction & Substrate Design

Q: I am using 4-chloro-1H-pyrazolo[3,4-b]pyridine as my starting material, but the yield is <10%. Why? A: The 4-chloro derivative is electronically deactivated for oxidative addition, the first step of the catalytic cycle. The electron-poor pyridine ring pulls density away from the C-Cl bond, making it inert to standard Pd(0) species.

  • Solution A (Finkelstein Swap): Convert the 4-Cl to 4-I using NaI and Acetyl Chloride in Acetonitrile (reflux) before coupling. The C-I bond is significantly weaker and reacts rapidly.

  • Solution B (High-Energy Catalyst): If you must use the chloride, switch to a Buchwald-type precatalyst like XPhos Pd G2 , which is designed to activate aryl chlorides.

Q: Do I really need to protect the N1 nitrogen? I want to save a step. A: Yes, protection is critical. The free N-H of the pyrazole (pKa ~13) can be deprotonated by the amine base used in Sonogashira, forming an azolide. This species is an excellent ligand for Copper(I) and Palladium(II), effectively poisoning your catalyst by forming stable, non-reactive complexes.

  • Recommendation: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These are stable to basic coupling conditions but easily removed with acid (HCl/MeOH) or fluoride (TBAF) later.

Phase 2: The Coupling Reaction (Sonogashira)[1][2][3]

Q: My reaction turns black immediately, and I see no product. What happened? A: "Pd-Black" formation indicates that your active Pd(0) species decomposed and aggregated before it could enter the catalytic cycle. This is often due to:

  • Lack of Phosphine: Ensure your ligand:metal ratio is sufficient (usually 2:1 or 4:1 for monodentate ligands).

  • Oxygen Leak: Oxygen promotes the rapid oxidation of phosphines to phosphine oxides, destabilizing the catalyst.

  • Fix: Degas solvents vigorously (sparging with Argon for 15 mins) before adding the catalyst.

Q: I see the product on LCMS, but also a major impurity with 2x mass. What is it? A: This is the Glaser Homocoupling product (dimer of your alkyne). It happens when trace Oxygen is present with Copper(I).

  • Fix:

    • Rigorous degassing (freeze-pump-thaw if possible).

    • Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

    • Switch to "Copper-Free" Sonogashira conditions (see Protocol Table).[1]

Phase 3: Deprotection & Isolation

Q: The TMS-deprotection works, but the terminal alkyne degrades during column chromatography. A: Terminal ethynyl-pyridines are prone to polymerization on acidic silica.

  • Fix:

    • Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites.

    • Store the final product in the dark at -20°C; these compounds are often light-sensitive.

Optimized Experimental Protocols

Table 1: Catalyst & Condition Screening Matrix

Use this table to select conditions based on your starting halogen.

Precursor (X)Catalyst SystemLigandBase/SolventTempNotes
4-Iodo (Recommended)Pd(PPh3)2Cl2 (3 mol%)PPh3 (included)TEA / THF (1:1)RT to 40°CStandard "robust" conditions. High yield.
4-Bromo Pd(dppf)Cl2 (5 mol%)dppf (bidentate)Et3N / DMF80°CBidentate ligand prevents catalyst decomposition at high temp.
4-Chloro XPhos Pd G2 (2-5 mol%)XPhosCs2CO3 / Dioxane100°CRequires anhydrous conditions. Copper-free preferred.
Standard Operating Procedure (SOP): The "Golden Path"

Target: Synthesis of 4-((trimethylsilyl)ethynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine.

  • Setup: In a flame-dried Schlenk flask, charge 4-iodo-1-(THP)-pyrazolo[3,4-b]pyridine (1.0 equiv), Pd(PPh3)2Cl2 (0.03 equiv), and CuI (0.02 equiv).

  • Solvent: Add anhydrous THF (0.2 M concentration) and Triethylamine (3.0 equiv).

  • Degas: Sparge with Argon balloon for 15 minutes.

  • Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) via syringe.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.

  • Deprotection (One-Pot optional): Redissolve crude in MeOH, add K2CO3 (1.5 equiv), stir 30 min at RT.

  • Purification: Flash chromatography (Hex/EtOAc gradient) on neutralized silica .

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for this synthesis.

G Start Start: 4-Chloro-1H-pyrazolo[3,4-b]pyridine Protect Step 1: N-Protection (THP/SEM/Trityl) Start->Protect Essential Poison Pitfall: Catalyst Poisoning (Free NH binds Pd/Cu) Start->Poison If Unprotected HalogenSwap Step 2: Finkelstein (Cl -> I) Protect->HalogenSwap Recommended Coupling Step 3: Sonogashira (Pd/Cu + TMS-Acetylene) Protect->Coupling If using XPhos (Difficult) HalogenSwap->Coupling High Reactivity Deprotect Step 4: Desilylation (K2CO3/MeOH) Coupling->Deprotect Success Inert Pitfall: Low Conversion (Cl bond too strong) Coupling->Inert If 4-Cl used w/o XPhos Glaser Pitfall: Glaser Homocoupling (O2 presence) Coupling->Glaser If O2 present Final Target: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Deprotect->Final

Caption: Workflow logic for 4-ethynyl-pyrazolo[3,4-b]pyridine synthesis, highlighting the critical "Protection" and "Halogen Exchange" steps to avoid common pitfalls.

References

  • BenchChem. (2025).[2] Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Retrieved from

  • Donaire-Arias, A., et al. (2022).[3][4][5][6] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI). Retrieved from

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Conditions. Retrieved from

  • Li, H., et al. (2022).[5][7] Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks via Switchable C≡C Bond Activation. Molecules. Retrieved from

Sources

Technical Support Center: Synthesis of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The 4-ethynyl-1H-pyrazolo[3,4-b]pyridine moiety is a high-value pharmacophore, frequently serving as a "warhead" in covalent kinase inhibitors (targeting cysteine residues) or as a rigid linker in PROTACs.

While the pyrazolo[3,4-b]pyridine core is robust, the introduction of the alkyne at the C4 position via Sonogashira cross-coupling is fraught with specific pitfalls. The electron-deficient nature of the pyridine ring, combined with the coordinating ability of the pyrazole nitrogens, creates a "perfect storm" for three primary classes of side reactions:

  • Glaser Homocoupling (Dimerization of the alkyne).

  • Nucleophilic Aromatic Substitution (

    
    )  (Competition at C4).
    
  • Catalyst Poisoning (N-coordination).

This guide deconstructs these failure modes and provides self-validating protocols to ensure batch consistency.

Module 1: The "Blue Spot" Phenomenon (Glaser Coupling)

Symptom:

  • TLC shows a persistent, non-polar spot that is often fluorescent or colored (blue/green).

  • LCMS indicates a mass of

    
    .
    
  • Yield of desired product is

    
    .
    

The Mechanism: In the presence of Copper(I) and Oxygen, the terminal alkyne undergoes oxidative dimerization. This is the most common failure mode when using "open air" conditions or aged solvents.

Troubleshooting Guide
CheckpointDiagnostic QuestionCorrective Action
Atmosphere Is the reaction turning green/blue?STOP. This indicates Cu(II) formation. Oxygen has breached the system. Switch to strict Schlenk line techniques or a glovebox.
Reagent Addition Did you add the alkyne all at once?Syringe Pump Addition. High local concentration of alkyne favors homocoupling. Add the alkyne (dissolved in degassed solvent) over 1–2 hours.
Catalyst Choice Are you using CuI > 5 mol%?Reduce Copper. Switch to 1–2 mol% CuI. Alternatively, use a Copper-Free protocol (Type: Pd(MeCN)

Cl

/ XPhos) to eliminate this pathway entirely.
Q&A: Why not just use Copper-free for everything?

A: Copper-free Sonogashira on electron-deficient heterocycles like pyrazolo[3,4-b]pyridine can be sluggish. The C4-position is deactivated towards oxidative addition compared to a simple aryl iodide. Copper facilitates the transmetallation step.[1][2] We recommend retaining Copper but controlling the atmosphere rigorously.

Module 2: The "Missing" Product ( Competition)

Symptom:

  • Starting material (4-chloro or 4-iodo) is consumed.

  • Desired product is absent or low yield.

  • LCMS shows a mass corresponding to

    
    .
    

The Mechanism: The pyridine ring in the pyrazolo[3,4-b]pyridine system is highly electron-deficient. The C4 position is activated for Nucleophilic Aromatic Substitution (


) . If the Palladium cycle is slow (due to poor ligand choice or poisoning), the amine base (e.g., diethylamine, piperidine) will attack C4 directly, displacing the halide.
Visualizing the Competition

SNAr_Competition Start 4-Chloro-pyrazolo[3,4-b]pyridine Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Fast Catalyst Amine_Attack Direct Amine Attack (SNAr) Start->Amine_Attack Slow Catalyst / Strong Base Product 4-Ethynyl Product Pd_Cycle->Product Transmetallation Byproduct 4-Amino Byproduct (Dead End) Amine_Attack->Byproduct Irreversible

Figure 1: The Kinetic Race. You must ensure the Pd-cycle (Blue) is faster than the background


 reaction (Yellow).
Troubleshooting Guide
FactorRecommendationReasoning
Leaving Group Use 4-Iodo , not 4-Chloro.The C-I bond undergoes oxidative addition significantly faster than C-Cl, favoring the Pd pathway over

.
Base Selection Use

or DIPEA.
Avoid secondary amines (piperidine, morpholine) as solvents/bases. Tertiary amines are non-nucleophilic and cannot form stable

adducts.
Temperature Keep it < 60°C.

rates increase exponentially with temperature. Sonogashira should proceed at RT or mild heat (40°C) if the catalyst is active enough.

Module 3: Catalyst Poisoning & N-Protection

Symptom:

  • Reaction stalls at 10–20% conversion.

  • Adding more catalyst does not restart the reaction.

The Mechanism: The N1 (pyrazole) and N7 (pyridine) nitrogens are Lewis basic. They can coordinate to the Palladium center, displacing the phosphine ligands and forming an inactive "Pd-black" or stable complex.

Protocol Requirement: NEVER attempt this coupling on the unprotected (


) scaffold.
  • Protect N1: Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl). These are orthogonal to the alkyne deprotection conditions.

  • Regioselectivity: Protection will favor N1 (thermodynamic) over N2. Ensure you have the N1 isomer before proceeding, as the N2 isomer has different electronic properties that may hinder the coupling.

Master Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

This protocol minimizes all three side reactions described above.

Reagents:

  • Substrate: 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Co-Catalyst: CuI (0.02 equiv)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF (degassed)

Step-by-Step:

  • Degassing (Critical): Place the THF and

    
     in a Schlenk flask. Freeze-pump-thaw (3 cycles) or sparge with Argon for 20 minutes. Prevents Glaser coupling.
    
  • Loading: Under Argon counter-flow, add the Pd catalyst, CuI, and Substrate.

  • Activation: Add the degassed solvent/base mixture. Stir for 5 minutes until the catalyst is fully dissolved (usually yellow/orange).

  • Alkyne Addition: Add TMSA dropwise via syringe. Prevents local concentration spikes.

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LCMS.

    • Note: If heating is required, do not exceed 45°C to avoid

      
       by residual nucleophiles.
      
  • Workup: Filter through a Celite pad (removes Pd/Cu). Concentrate. Purify via Silica Gel Chromatography (Hexane/EtOAc).

Deprotection (The Final Step): To reveal the terminal alkyne, treat the TMS-intermediate with


 in MeOH  (mild) or TBAF in THF  (rapid).
  • Warning: If using TBAF, ensure the workup is buffered. Excess fluoride/basic conditions can induce hydration of the alkyne to a ketone (acetyl group) if left too long.

Summary of Troubleshooting Logic

Troubleshooting_Flow Start Issue: Low Yield / Impurities Check_Color Is reaction turning Green/Blue? Start->Check_Color Check_Mass Check LCMS Mass Check_Color->Check_Mass No Glaser Glaser Coupling (Dimer) Cause: O2 Leak Check_Color->Glaser Yes SNAr Mass = M + Base Cause: SNAr Competition Check_Mass->SNAr M + Amine Stalled SM Remaining Cause: Catalyst Poisoning Check_Mass->Stalled Only SM Fix_Glaser Fix: Degas Solvents, Slow Alkyne Addition Glaser->Fix_Glaser Fix_SNAr Fix: Use Tertiary Amine, Lower Temp, Switch to Iodo SNAr->Fix_SNAr Fix_Stalled Fix: Protect N1 (THP/SEM), Increase Ligand Loading Stalled->Fix_Stalled

Figure 2: Diagnostic logic flow for identifying the root cause of reaction failure.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Laggner, C., et al. (2022).[3] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.[3][4][5][6][7][8] ResearchGate / Springer. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2] Angewandte Chemie International Edition. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Alkyne Dimerization). Link

Sources

challenges in handling and storing ethynyl-containing heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storing Ethynyl-Containing Heterocycles

Ticket ID: ETH-HET-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Stability, Storage, and Reactivity

Introduction: The "Deceptively Simple" Trap

Researchers often underestimate ethynyl-containing heterocycles (e.g., 2-ethynylpyridine, 4-ethynylpyrimidine). While they appear to be standard alkynes, the electron-withdrawing nature of the heterocyclic ring fundamentally alters the alkyne’s reactivity. This electronic bias makes the terminal proton significantly more acidic (


 vs. 

for phenylacetylene) and the triple bond highly susceptible to nucleophilic attack (Michael-like addition).

This guide addresses the three most common failure modes: Oxidative Homocoupling (Glaser) , Spontaneous Polymerization , and Silica-Induced Decomposition .

Module 1: Storage & Stability (The "Black Tar" Issue)

User Complaint: "My clear oil turned into a black, insoluble solid overnight in the freezer."

Root Cause Analysis: The "black tar" is usually a result of two competing degradation pathways:

  • Glaser Coupling: Trace oxygen + trace metal contaminants (even ppb levels) catalyze the formation of diynes.

  • Radical Polymerization: The electron-deficient alkyne is prone to spontaneous polymerization, similar to styrene but more reactive.

Troubleshooting Protocol: The "Inert Pack" System To store these compounds for


 month, you must disrupt the radical chain mechanism and exclude oxygen.
ParameterSpecificationScientific Rationale
Temperature -20°C (or -80°C for pyrimidines)Kinetic suppression of polymerization rates.
Atmosphere Argon (Balloon or Glovebox)Nitrogen is often insufficient due to density; Argon is heavier than air and blankets the oil.
Stabilizer BHT (Butylated hydroxytoluene) @ 0.1%Scavenges peroxy radicals, preventing the initiation of chain polymerization.
Container Amber Glass, Teflon-lined capBlocks UV light (photo-initiation); Teflon prevents leaching of plasticizers which can act as nucleophiles.

DOT Diagram: Degradation Pathways

degradation_pathways Ethynyl Ethynyl Heterocycle (Monomer) Glaser Glaser Coupling (Diyne Dimer) Ethynyl->Glaser Oxidative Coupling Polymer Polymerization (Insoluble Black Solid) Ethynyl->Polymer Radical Chain Reaction Oxygen Trace Oxygen (O2) Oxygen->Glaser HeatUV Heat / UV Light HeatUV->Polymer TraceCu Trace Metals (Cu/Fe) TraceCu->Glaser

Caption: Figure 1. The dual degradation pathways of ethynyl heterocycles. Preventing 'Black Tar' requires blocking both oxidative (red) and radical (yellow) triggers.

Module 2: Reaction Troubleshooting (The "Stalled Sonogashira")

User Complaint: "My Sonogashira coupling stopped at 40% conversion, and I see a new spot on TLC that isn't product."

Root Cause Analysis: The "new spot" is likely the Glaser homocoupling product (dimer).

  • Mechanism: In the presence of Cu(I) and Oxygen, the oxidative cycle is faster than the cross-coupling cycle.

  • The "Copper Mirror": If your reaction turns green/blue, you have oxidized Cu(I) to Cu(II), killing the catalytic cycle.

FAQ: De-Oxygenation Techniques

Q: Is bubbling nitrogen through the solvent sufficient? A: No. For ethynyl heterocycles, "sparging" often leaves enough dissolved oxygen to promote homocoupling. You must use Freeze-Pump-Thaw (3 cycles) or vigorous argon sparging for >30 mins with a submerged needle.

Q: Can I run this Copper-free? A: Yes, and you often should. The "Copper-Free Sonogashira" (using slightly higher Pd loading and an amine base like pyrrolidine) eliminates the risk of copper acetylide formation and Glaser coupling.

Experimental Workflow: Copper-Free Optimization

  • Catalyst: Pd(PPh3)4 (5 mol%) or PdCl2(PPh3)2.

  • Base: Pyrrolidine or Piperidine (act as both base and ligand).

  • Solvent: Degassed DMF or CH3CN.

  • Temperature: 60°C.

  • Monitoring: Watch for the disappearance of the alkyne proton (

    
     ~3.0-4.0 ppm in 1H NMR).
    

Module 3: Purification (The "Vanishing Product")

User Complaint: "I loaded 500mg onto the silica column, but only recovered 100mg. The rest is stuck or decomposed."

Root Cause Analysis: Standard Silica Gel (pH ~5.0-6.0) is acidic.[1][2][3][4]

  • Protonation: The basic nitrogen of the heterocycle protonates, sticking irreversibly to silanols.

  • Hydration: The acidic surface catalyzes the addition of water across the triple bond, forming a ketone (acetyl-heterocycle).

Protocol: The "Neutralized" Column

Do NOT use standard silica flash chromatography without modification.

Step-by-Step Guide:

  • Slurry Preparation: Mix Silica Gel with your eluent (e.g., Hexane/EtOAc).

  • The Modifier: Add 1-2% Triethylamine (Et3N) to the slurry before pouring the column.

  • Equilibration: Flush the column with 2-3 column volumes of the Et3N-containing solvent. This caps the acidic silanol sites.

  • Elution: Run your purification. The Et3N keeps the heterocycle deprotonated and the alkyne stable.

  • Alternative: Use Basic Alumina (Activity Grade III) if the compound is extremely acid-sensitive.

Module 4: Safety (The "Explosion" Ticket)

Critical Hazard Warning: Ethynyl heterocycles form Metal Acetylides more readily than phenylacetylene due to the higher acidity of the terminal proton.

Safety Rules:

  • No Metal Spatulas: Never use metal spatulas to scrape dried solid. Use Teflon or wood. Friction can detonate copper/silver acetylides.

  • Glassware Cleaning: Rinse all glassware with dilute HCl immediately after use to protonate any residual acetylides before they dry.

  • Waste Disposal: Do not dispose of these compounds in metal waste drums if they contain copper salts.

DOT Diagram: Safe Handling Workflow

safety_workflow Start Start: Handling Ethynyl Heterocycle Tools Tool Selection: Use Teflon/Plastic Spatulas ONLY Start->Tools Reaction Reaction Setup: Avoid Cu if possible (Cu-free Sonogashira) Tools->Reaction Cleanup Cleanup: Acid Wash (1M HCl) before solvent wash Reaction->Cleanup Disposal Disposal: Segregated Liquid Waste (No Metals) Cleanup->Disposal

Caption: Figure 2. Mandatory safety workflow to prevent acetylide detonation.

References

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Refer to entries on "Acetylenic compounds" and "Heavy metal acetylides"). Link

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Discusses the reactivity and stability of functionalized pyridines). Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General stability data on ethynyl-substituted heterocycles). Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Click Chemistry with Sterically Hindered Azides Content Type: Technical Support Center Guide

Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists. Scope: Optimization of CuAAC and SPAAC reactions for tertiary, bulky, or scaffold-buried azides.

The "Steric Wall" in Click Chemistry

While "Click Chemistry" implies near-perfect reliability, sterically hindered substrates—particularly tertiary azides or azides buried within complex drug scaffolds—often hit a "steric wall." Standard protocols (e.g., CuSO₄/Ascorbate/TBTA at room temperature) frequently fail here, resulting in stalled reactions, oxidative byproducts, or copper precipitation.

This guide provides the decision logic and specific protocols to force these difficult couplings to completion.

Diagnostic: Which Protocol Do You Need?

Before modifying your reaction, determine the correct mechanistic path based on your substrate's constraints.

ClickDecisionTree Start Start: Analyze Substrate AzideType Azide Type? Start->AzideType Tertiary Tertiary / Sterically Hindered AzideType->Tertiary 3° or Buried PrimSec Primary / Secondary AzideType->PrimSec 1° or 2° MetalFree Metal-Free Required? Tertiary->MetalFree Standard Standard CuAAC (TBTA/THPTA) PrimSec->Standard YesSPAAC Yes (Live Cell / In Vivo) MetalFree->YesSPAAC NoCuAAC No (Chemical Synthesis) MetalFree->NoCuAAC BCN Use BCN (Less Steric Bulk) YesSPAAC->BCN Recommended DBCO Avoid DBCO (Steric Clash) YesSPAAC->DBCO Not Recommended LigandChoice Ligand Selection Critical NoCuAAC->LigandChoice BTTES Use BTTES or BTTAA (High Rate Acceleration) LigandChoice->BTTES TBTA Avoid TBTA (Too Slow) LigandChoice->TBTA

Figure 1: Decision matrix for selecting the optimal click chemistry methodology based on steric constraints.

CuAAC Optimization: Breaking the Barrier

For sterically hindered azides, the rate-determining step is often the formation of the copper-acetylide-azide metallacycle. Standard ligands (TBTA) do not provide enough electron density or flexibility to overcome this barrier.

The "Speed Ladder": Ligand Selection

Do not use TBTA for tertiary azides. It is kinetically incompetent for hindered systems. Use BTTES or BTTAA .

LigandKinetic Rate (Relative)SolubilitySuitability for Hindered AzidesMechanism of Action
TBTA 1x (Baseline)Low (DMSO/tBuOH)Poor Stabilizes Cu(I), but bulky benzyl groups can impede hindered substrates.
THPTA ~1.5xHigh (Water)Moderate Water-soluble version of TBTA; slightly better access but still slow.
BTTAA ~5-10x HighExcellent Electron-rich triazoles accelerate the catalytic cycle; flexible arm accommodates bulk.
BTTES ~5-10x HighExcellent Similar to BTTAA but with sulfate groups for solubility; minimizes Cu(I) aggregation.
Protocol A: The "Heavy Duty" CuAAC Method

Use this protocol for tertiary azides or when the alkyne is on a crowded scaffold (e.g., ortho-substituted aromatics).

Reagents:

  • Copper Source: CuSO₄[1][2][3][4][5][6] · 5H₂O (Do not use CuI/CuBr; they are prone to oxidation and aggregation).

  • Ligand: BTTES or BTTAA (Essential).[7]

  • Reductant: Sodium Ascorbate (Freshly prepared).[1][8]

  • Solvent: DMF or DMSO (for organic solubility) or tBuOH/Water (1:1).

Step-by-Step:

  • Pre-complexation (Critical): Mix CuSO₄ and Ligand (BTTES) in a 1:5 molar ratio in water/buffer. Incubate for 5 minutes.

    • Why? Excess ligand prevents the formation of unreactive polynuclear copper acetylides, which appear as a yellow/red precipitate.

  • Reaction Mix: Add the Azide (1.0 eq) and Alkyne (1.2 eq) to the solvent.

    • Concentration: Keep reactants high (>50 mM) if possible to drive kinetics.

  • Catalyst Addition: Add the pre-complexed Cu-Ligand solution.

    • Loading: Use 5–10 mol% Cu (Standard is 1%, but hindered substrates need more).

  • Initiation: Add Sodium Ascorbate (10–20 eq relative to Cu, not substrate).

  • Heat: Heat the reaction to 40–60°C .

    • Why? Steric hindrance is an entropy penalty. Heat provides the activation energy to overcome the rotational barriers of the bulky groups.

  • Monitoring: If the reaction turns yellow/orange, add more Ascorbate. If it turns brown/black, oxygen has destroyed the catalyst; degas and restart.

Pro-Tip: If using Picolyl Azides , you can reduce Cu loading to 1 mol%. The pyridine ring in the picolyl group acts as an internal ligand, chelating the copper and directing it exactly where it needs to be, effectively "pulling" the copper past the steric wall [1].

SPAAC Optimization: The Cyclooctyne Trap

In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the "spring-loaded" ring strain drives the reaction. However, the cyclooctyne itself is bulky.

The BCN vs. DBCO Paradox
  • DBCO (Dibenzocyclooctyne): Higher strain, faster reaction with primary azides.

  • BCN (Bicyclo[6.1.0]nonyne): Lower strain, but less sterically demanding .

Guidance: For tertiary or sterically hindered azides, choose BCN . DBCO possesses two fused benzene rings that create significant steric clash with bulky azides. BCN is smaller and more "open," allowing the hindered azide to approach the triple bond [2].

Protocol B: Hindered SPAAC

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the transition state).

  • Ratio: Use a large excess of BCN (2–5 equivalents) if the azide is valuable/limiting.

  • Temperature: Heat to 37°C–50°C.

    • Warning: Do not exceed 60°C with strained alkynes as they can undergo spontaneous decomposition or non-specific addition to thiols/amines at high heat.

Troubleshooting & FAQs

Q: My CuAAC reaction turned into a red/yellow sludge and stopped. What happened? A: You formed Copper(I) Acetylide aggregates . This happens when the concentration of Alkyne is high relative to the Ligand, or if the Ligand is too weak (like TBTA) to protect the Copper.

  • Fix: Switch to BTTES or BTTAA . Increase the Ligand:Cu ratio to 5:1 or even 10:1. Ensure oxygen is excluded (degas solvents).

Q: Can I use Ruthenium (RuAAC) for my tertiary azide to get the 1,5-isomer? A: Likely No. RuAAC (using CpRuCl) is notoriously sensitive to steric hindrance on the azide. While it works for internal alkynes, it often fails completely with tertiary azides due to the bulk of the Pentamethylcyclopentadienyl (Cp) ligand [3]. Stick to CuAAC (1,4-isomer) if possible.

Q: My substrate precipitates when I add the aqueous copper/ascorbate mix. A: This is a "phase transfer" failure.

  • Fix: Use TBTA in a pure organic solvent (like DMF/THF) with a soluble copper source like Cu(MeCN)₄PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate). Note: This requires strictly anhydrous/anaerobic conditions (Glovebox technique).

References

  • Uttamapinant, C., et al. (2012).[9] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition, 51(24), 5852–5856. Link

  • Dommerholt, J., et al. (2010).[10] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422–9425. Link

  • Boren, B. C., et al. (2008).[11] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923–8930. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051–8056. Link

Sources

analytical methods for assessing purity of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Assessment of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Case ID: #PYR-ETH-004 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Status: Open for Consultation

Executive Summary

This guide addresses the analytical challenges associated with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine , a fused heterocyclic scaffold often utilized in kinase inhibitor development (e.g., TRK, TBK1 pathways). The presence of the basic pyridine nitrogen, the amphoteric pyrazole NH, and the reactive ethynyl handle creates a "perfect storm" for analytical artifacts. This document provides validated protocols to distinguish true impurities from method-induced artifacts like peak tailing or tautomeric splitting.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Question: I am seeing severe peak tailing and split peaks in my HPLC chromatogram. Is my compound degrading?

Technical Diagnosis: It is likely not degradation but rather secondary silanol interactions or prototropic tautomerism .

  • Tailing: The pyridine nitrogen (pKa ~3-4) becomes protonated at acidic pH (e.g., 0.1% Formic Acid), interacting strongly with residual silanols on the silica column.

  • Split Peaks: The pyrazole ring exists in equilibrium between the 1H- and 2H-tautomers. Slow interconversion on the column timescale results in peak broadening or splitting.

Optimized Protocol:

ParameterRecommendationRationale
Column C18 with High Carbon Load & End-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)"End-capping" blocks residual silanols, reducing basic nitrogen interaction.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the pyridine nitrogen deprotonated (neutral), eliminating ionic interaction with silanols.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent suppresses hydrogen bonding.
Temperature 40°C - 45°CHigher temperature speeds up tautomeric interconversion, merging split peaks into a single sharp band.
Detection UV @ 254 nm & 280 nmThe conjugated ethynyl-pyridine system has strong absorbance here.

Step-by-Step Workflow:

  • Equilibration: Flush column with 95% Mobile Phase A for 20 minutes.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wash: Hold 95% B for 5 minutes to elute potential dimers (from ethynyl coupling).

  • Re-equilibration: Critical! Allow 10 column volumes before next injection to reset surface pH.

Module 2: Structural Validation (NMR Spectroscopy)

User Question: My proton NMR shows a broad hump around 13-14 ppm and missing peaks. Is the sample wet?

Technical Diagnosis: The "missing" peak is the pyrazole NH. In CDCl₃, this proton is often broad or invisible due to rapid exchange. The "hump" is the NH hydrogen bonding with the solvent or itself.

Recommended Experiment: Switch to DMSO-d6 . The high polarity stabilizes the tautomer and slows exchange, usually revealing the NH as a distinct broad singlet.

Key Chemical Shifts (δ ppm in DMSO-d6):

  • ~13.8 - 14.2 ppm: Pyrazole NH (Broad).

  • ~8.5 ppm (d): Pyridine C6-H (Deshielded by adjacent N).

  • ~4.8 ppm (s): Ethynyl proton (C≡C-H ). Note: If this is missing, check for Sonogashira coupling failure or unintended protection (e.g., TMS group).

Module 3: Mass Spectrometry (LC-MS) & Impurity Profiling

User Question: I see a mass of M+41 in my positive mode MS. What is this impurity?

Technical Diagnosis: This is likely an Acetonitrile Adduct ([M+H+ACN]⁺), common with nitrogen-rich heterocycles in ESI+. It is not a synthesis impurity.

Troubleshooting Guide for "Ghost" Peaks:

Observed Mass (ESI+)Likely IdentitySource/Cause
[M+H]⁺ Target CompoundPrimary ion.
[M+H+41]⁺ ACN AdductMobile phase interaction (artifact).
[M+H+22]⁺ Sodium AdductGlassware contamination (use plasticware).
2M - 2H Glaser Coupling DimerOxidative dimerization of the ethynyl group (actual impurity).

Critical Warning: If you observe the "Glaser Coupling Dimer" (two molecules linked by their ethynyl groups), your sample has been exposed to oxygen and trace copper/palladium. Action: Re-purify using a scavenger resin (e.g., SiliaMetS® Thiol) to remove metal catalysts.

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision tree for assessing purity and troubleshooting common anomalies.

PurityAssessment Start Start: Crude 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Solubility Dissolve in DMSO-d6 Start->Solubility NMR 1H NMR Analysis Solubility->NMR NMR_Check Check: Ethynyl H (~4.8ppm) & Pyrazole NH (~14ppm) NMR->NMR_Check HPLC HPLC Analysis (High pH) NMR_Check->HPLC Structure Confirmed Peak_Shape Check: Peak Symmetry HPLC->Peak_Shape MS LC-MS (ESI+) Peak_Shape->MS Symmetric Issue_Tailing Issue: Peak Tailing Peak_Shape->Issue_Tailing Asymmetry > 1.5 Issue_Split Issue: Split Peak Peak_Shape->Issue_Split Doublet Peak MS_Check Check: [M+H]+ vs Adducts MS->MS_Check Issue_Dimer Issue: Mass 2M-2H MS_Check->Issue_Dimer Dimer Detected Pass PASS: >95% Purity MS_Check->Pass Clean Spectrum Fix_Tailing Action: Increase Buffer pH / Use End-capped Col Issue_Tailing->Fix_Tailing Fix_Tailing->HPLC Fix_Split Action: Increase Temp (>40°C) Issue_Split->Fix_Split Fix_Split->HPLC Fix_Dimer Action: Metal Scavenging / Re-crystallize Issue_Dimer->Fix_Dimer

Caption: Analytical workflow for validating 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, highlighting troubleshooting loops for peak tailing and dimerization.

References

  • Synthesis & Tautomerism: Fustero, S., et al. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Method Development: Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • Peak Tailing Mechanisms: Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Ethynyl Stability: Tykvart, J., et al. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Stability-Reactivity Balance. Journal of the American Chemical Society. Available at: [Link]

  • General Properties: PubChem. 1H-pyrazolo[3,4-b]pyridine Compound Summary. Available at: [Link]

Sources

overcoming poor solubility of pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazolo[3,4-b]pyridine Technical Support Center.

Ticket ID: #SOL-PZP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming "Brick Dust" Solubility Profiles in Pyrazolo[3,4-b]pyridine Scaffolds

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibition (e.g., sGC stimulators, TBK1, Src/Abl inhibitors). However, its planar, rigid bicyclic heteroaromatic nature creates high crystal lattice energy (


-

stacking), often resulting in aqueous solubility

. This guide provides a tiered troubleshooting approach: Structural Modification (for early discovery) and Formulation Strategies (for late-stage rescue).

Module 1: Structural Modification (The "Root Cause" Fix)

If you are in the lead optimization phase, chemical modification is your most robust tool. The goal is to disrupt the crystal lattice without destroying biological affinity.

The "Fsp3" Strategy

The flat aromatic rings of pyrazolo[3,4-b]pyridine drive aggregation. Increasing the fraction of sp3-hybridized carbons (


) disrupts this planarity.
  • Recommendation: Avoid flat phenyl substituents. Replace them with saturated heterocycles (e.g., morpholine, piperazine, spiro-cycles).

  • Target Vector: The C4 and N1 positions are the most chemically accessible vectors for introducing solubilizing tails.

Solubilizing Tails

Attach polar moieties to the solvent-exposed regions of the scaffold.

  • Basic Tails:

    
    -methylpiperazine or dimethylamine (introduces an ionizable center, pKa ~8-9).
    
  • Neutral Tails: Morpholine or PEG chains (if hERG toxicity is a concern with basic amines).

Data: Impact of C4-Substitution on Solubility

Derivative C4-Substituent LogP Solubility (pH 7.4) Notes

| Compound A | Phenyl | 4.2 | < 1


M | "Brick dust" |
| Compound B  | 4-Morpholinophenyl | 3.1 | ~15 

M | Moderate improvement | | Compound C |

-Methylpiperazinyl | 2.5 | > 100

M | Best : Ionizable + High Fsp3 |

Module 2: Formulation Strategies (The "Rescue" Fix)

If the molecule is finalized and cannot be chemically modified, use these formulation protocols.

Salt Screening Protocol (Critical for Bioavailability)

The pyrazolo[3,4-b]pyridine core has a weakly basic pyridine nitrogen (pKa ~5.2–5.9).

  • Warning: If electron-withdrawing groups (e.g., -CF3, -CN) are present, the pKa may drop below 4.0, making stable salt formation difficult. In these cases, skip to 2.2 (Cyclodextrins) .

Standard Operating Procedure: Micro-Scale Salt Screen

  • Dissolution: Dissolve 10 mg of free base in minimal hot solvent (THF or Ethanol).

  • Acid Addition: Add 1.05 equivalents of acid.

    • Primary Candidates: Methanesulfonic acid (MsOH), Hydrochloric acid (HCl).

    • Secondary Candidates: Isethionic acid, Tartaric acid.

  • Crystallization: Cool slowly to 4°C. If no precipitate, add anti-solvent (Heptane or MTBE).

  • Validation: Analyze solid via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase vs. amorphous precipitation.

Cyclodextrin Complexation (The "Gold Standard" for IV)

For intravenous (IV) or intraperitoneal (IP) dosing, cyclodextrins encapsulate the hydrophobic core.

  • Recommended Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-

    
    -CD) or Hydroxypropyl-beta-cyclodextrin (HP-
    
    
    
    -CD).

Protocol: Preparing a 20% HP-


-CD Stock 
  • Weigh 20g of HP-

    
    -CD.
    
  • Add distilled water to a total volume of 100mL. Stir until clear.

  • Add your pyrazolo[3,4-b]pyridine compound (micronized) slowly while vortexing.

  • Critical Step: Sonicate for 30–60 minutes at 40°C.

  • Filter through a 0.22

    
    m PVDF filter to remove un-dissolved aggregates.
    

Module 3: Assay Troubleshooting (In Vitro)

Issue: "Bell-shaped" IC50 curves or erratic replicates. Diagnosis: Compound precipitation in the assay media (PBS/Media crashes the DMSO stock).

Troubleshooting Workflow:

  • Check the "Crash Point": Dilute your 10mM DMSO stock into PBS at 100

    
    M, 30 
    
    
    
    M, and 10
    
    
    M. Measure turbidity (OD600) or use Dynamic Light Scattering (DLS).
  • Serial Dilution Hygiene:

    • Incorrect: Diluting in PBS (Compound crashes immediately).

    • Correct: Perform serial dilutions in 100% DMSO first. Then, transfer 1

      
      L of each DMSO dilution into 99 
      
      
      
      L of media (Intermediate dilution). Finally, transfer to the assay plate.
  • Additives: Add 0.01% Triton X-100 or 0.1% BSA to the assay buffer to stabilize colloidal aggregates.

Visualizing the Solution

Diagram 1: Solubility Decision Matrix

Caption: Decision tree for selecting the correct solubilization strategy based on development stage and molecular properties.

SolubilityDecision Start Solubility Issue Detected StageCheck Development Stage? Start->StageCheck Discovery Early Discovery (Lead Opt) StageCheck->Discovery Modify Structure LateStage Late Stage (Fixed Candidate) StageCheck->LateStage Fix Formulation ChemMod Chemical Modification Discovery->ChemMod Formulation Formulation Strategy LateStage->Formulation ModType Check Core Planarity ChemMod->ModType pKaCheck Check pKa of Pyridine N Formulation->pKaCheck Fsp3 Increase Fsp3 (Saturated Rings) ModType->Fsp3 Too Flat PolarTail Add Polar Tail (N-Me-Piperazine) ModType->PolarTail Too Lipophilic SaltScreen Salt Screen (MsOH, HCl) pKaCheck->SaltScreen pKa > 4.0 Cyclodextrin Cyclodextrin (HP-β-CD) pKaCheck->Cyclodextrin pKa < 4.0 (IV/IP) ASD Amorphous Solid Dispersion (HPMC) pKaCheck->ASD pKa < 4.0 (Oral)

Frequently Asked Questions (FAQ)

Q1: My compound forms a gel when I add water to the DMSO stock. What is happening? A: This is "oiling out." The compound is extremely lipophilic.

  • Fix: Do not add water directly. Use a co-solvent system.[1][2][3] Try 5% DMSO + 5% Solutol HS15 + 90% Saline for animal injections.

Q2: Can I use HCl for salt formation? A: Yes, but be cautious. HCl salts of pyrazolo[3,4-b]pyridines can be hygroscopic (absorb water) or dissociate in solid state if the pKa difference is marginal. Methanesulfonate (Mesylate) salts often yield better crystallinity and stability for this scaffold.

Q3: Why do I see high activity in the enzyme assay but zero activity in cells? A: This is likely a solubility-permeability mismatch. The compound might be precipitating in the cell culture media (which has high salt/protein content) before entering the cell.

  • Test: Perform the "Visual Solubility Test" by shining a laser pointer through your cell media dosing solution. If you see a beam (Tyndall effect), you have nanoparticles/precipitate, not a solution.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Qiu, Y., & Chen, Y. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines.[4] European Journal of Medicinal Chemistry.[5]

  • García-Aranda, A., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Stability Management of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-271-73-8-STAB Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Stability Matrix

Compound Overview: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic building block often used as a "warhead" precursor in covalent kinase inhibitors (e.g., targeting cysteine residues) or as a linker in PROTACs. Its structural duality—an electron-deficient pyridine ring fused to a pyrazole, coupled with a reactive terminal alkyne—creates a "perfect storm" for decomposition if mishandled.

The Core Threat: The primary degradation pathway is not hydrolysis of the ring, but oxidative homocoupling (Glaser coupling) of the alkyne and polymerization . This is often catalyzed by trace metal residues (Copper/Palladium) left over from its synthesis (usually Sonogashira coupling).

Stability Risk Matrix
Risk FactorThreat LevelMechanism of DecompositionPrevention Strategy
Trace Metals (Cu/Pd) CRITICAL Catalyzes Glaser coupling (dimerization to diynes) even in solid state.Mandatory metal scavenging (SiliaMetS® or EDTA wash) post-synthesis.
Oxygen (Air) HighOxidative coupling; N-oxide formation on the pyridine ring.Store under Argon/Nitrogen atmosphere.
Light (UV/Vis) ModerateRadical initiation leading to polymerization of the ethynyl group.Amber vials; wrap containers in foil.
Heat (>25°C) ModerateThermally induced polymerization; tautomeric shifts.Store at -20°C. Avoid rotary evaporation >40°C.
Base (pH >9) HighDeprotonation of the alkyne (pKa ~25) or Pyrazole N-H, accelerating coupling.Maintain neutral pH during workup; avoid strong bases in storage.

Critical Protocols: The "Self-Validating" Workflows

To ensure integrity, you must remove the catalysts of decomposition before storage. Purity by HPLC is not enough; you must ensure metal purity .

Protocol A: Post-Synthesis Metal Scavenging (Mandatory)

Use this immediately after the Sonogashira coupling workup. Standard extraction is insufficient to remove trace Copper.

  • Dissolution: Dissolve the crude organic layer in Ethyl Acetate or THF.

  • Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 equiv relative to catalyst loading).

    • Why? Thiol-based scavengers have high affinity for Cu(I) and Pd(II), sequestering them from the alkyne.

  • Incubation: Stir gently at room temperature for 2-4 hours.

    • Validation: The supernatant should lose any blue/green tint (indicative of Cu salts).

  • Filtration: Filter through a 0.45 µm PTFE pad to remove the resin-bound metals.

  • Chelation Wash (Alternative): If resins are unavailable, wash the organic layer 3x with 5% aqueous Na₂EDTA (pH adjusted to ~7).

    • Why? EDTA chelates residual Cu ions in the aqueous phase, preventing them from precipitating with the product.

Protocol B: Cryogenic Storage Preparation

Simply putting the vial in the freezer is not enough if moisture is trapped inside.

  • Lyophilization: If the compound was purified by HPLC (water/acetonitrile), lyophilize to a dry powder.

    • Caution: Do not heat the shelf above 25°C.

  • Inert Backfill: Break the vacuum with dry Argon, not ambient air.

  • Seal: Use a septum-cap vial, wrap with Parafilm, and place inside a secondary container with desiccant (Drierite).

  • Temp: Store at -20°C .

Troubleshooting Guide (FAQ)

Issue 1: "My pale yellow solid turned brown/black overnight."

Diagnosis: Oxidative Polymerization (Glaser Coupling).[1] Cause: Trace Copper residues + Oxygen exposure. The "brown" is a complex mixture of conjugated poly-ynes (polydiacetylenes). Resolution:

  • Do not heat.

  • Dissolve the sample in a minimum amount of DCM or EtOAc.

  • Filter through a short plug of silica gel (the polymer is often highly polar/insoluble and will stick to the baseline).

  • Re-purify via Protocol A (Metal Scavenging) immediately.

  • Note: If the sample is black and insoluble in organic solvents, it is likely fully polymerized and unsalvageable.

Issue 2: "I see a new peak at roughly 2x molecular weight on LCMS."

Diagnosis: Dimer Formation (Diyne). Cause: The terminal alkyne has dimerized (


). This confirms Glaser coupling.
Resolution: 
  • This is irreversible. You must separate the dimer from the monomer via Prep-HPLC or Flash Chromatography.

  • Prevention: Ensure your solvents for LCMS are degassed. Sometimes dimerization happens inside the mass spec source if Cu is present in the line.

Issue 3: "The compound decomposes on the Rotavap."

Diagnosis: Thermal Instability / Concentration Effect. Cause: As solvent volume decreases, the concentration of the compound and any residual reactants increases, accelerating bimolecular reactions. Resolution:

  • Set bath temperature to < 35°C .

  • Do not concentrate to absolute dryness if the oil is viscous; adding a co-solvent (like trace DCM) can keep it in a stable amorphous state before freezing.

  • Use a stream of Nitrogen rather than vacuum for the final drying step to avoid heating the flask.

Visualizing the Decomposition Pathways

The following diagram illustrates the chemical fate of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine under stress.

DecompositionPathways Compound 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (Active Monomer) Cu_Residue Trace Copper/Palladium (Catalyst) Compound->Cu_Residue Light UV Light / Heat Compound->Light Hydrate Acetyl/Ketone Derivative (Hydration Product) Compound->Hydrate Acidic Aqueous Conditions Diyne Glaser Dimer (Diyne) (Inactive Impurity) Cu_Residue->Diyne Oxidative Coupling (Fastest Pathway) Oxygen Oxygen (Air) Oxygen->Diyne Polymer Insoluble Polymer (Brown/Black Tar) Light->Polymer Radical Polymerization

Caption: Figure 1.[2][3][4] Decomposition pathways. The primary threat is Copper-catalyzed oxidative coupling (Glaser), leading to dimerization. Light and heat drive radical polymerization.

Workflow: Metal Scavenging & Purification

PurificationWorkflow Start Crude Reaction Mixture (Post-Sonogashira) Step1 1. Standard Aqueous Workup (Remove bulk salts) Start->Step1 Decision Is Organic Layer Colored? (Green/Blue tint?) Step1->Decision Scavenge 2. Add Metal Scavenger (SiliaMetS Thiol or EDTA Wash) Decision->Scavenge Yes (High Risk) Filter 3. Filter & Dry (MgSO4) Decision->Filter No (Low Risk) Scavenge->Filter Storage 4. Store: -20°C, Argon, Dark Filter->Storage

Caption: Figure 2. Purification workflow emphasizing metal scavenging to prevent downstream instability.

References & Grounding

  • Glaser Coupling Mechanism & Prevention :

    • Detail: Detailed analysis of alkyne-alkyne coupling in the presence of trace copper and oxygen, and methods to suppress it using reducing agents or metal removal.[1][5]

    • Source:Preventing Alkyne-Alkyne (Glaser) Coupling Associated with the ATRP Synthesis. (2017). National Institutes of Health (NIH). Link

  • Pyrazolo[3,4-b]pyridine Synthesis & Stability :

    • Detail: Comprehensive review of the tautomeric stability (1H vs 2H) and synthetic approaches for this scaffold, highlighting the electron-deficient nature of the pyridine ring.

    • Source:1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules / NIH PMC. Link

  • Sonogashira Coupling & Metal Scavenging :

    • Detail: Protocols for copper-free Sonogashira or efficient removal of metal residues to prevent product degradation in pharmaceutical intermediates.

    • Source:Recent Advances in Sonogashira Reactions. (2011).[6] Chemical Society Reviews / ResearchGate. Link

  • Handling Terminal Alkynes :

    • Detail: General organic chemistry principles regarding the acidity and reactivity of terminal alkynes towards dimerization and polymerization.

    • Source:Glaser Coupling - Reaction Mechanism and Conditions. Alfa Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: Reactivity of 4-Ethynyl vs. 4-Halo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative reactivity, synthetic utility, and experimental handling of 4-ethynyl-1H-pyrazolo[3,4-b]pyridine versus its precursor, 4-halo-1H-pyrazolo[3,4-b]pyridine . These scaffolds are critical pharmacophores in kinase inhibitor discovery (e.g., bioisosteres of Ibrutinib intermediates) and heterocyclic diversity generation.

Executive Summary

The primary distinction between these two moieties lies in their electronic role during derivatization:

  • 4-Halo-1H-pyrazolo[3,4-b]pyridine functions as an electrophile . It is the "gateway" substrate, susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
    
  • 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine functions as a nucleophile (in organometallic couplings) or a dipolarophile (in cycloadditions). It is a "functional handle" used primarily for "Click" chemistry (CuAAC) to install solubilizing groups or bio-orthogonal tags.

Reactivity Profile: 4-Halo-1H-pyrazolo[3,4-b]pyridine

The 4-position of the pyrazolo[3,4-b]pyridine scaffold is electronically activated due to its placement gamma to the pyridine nitrogen (N7) and the electron-withdrawing nature of the fused pyrazole ring.

A. Nucleophilic Aromatic Substitution ( )

Unlike chlorobenzene, 4-chloro-1H-pyrazolo[3,4-b]pyridine undergoes facile


. The pyridine nitrogen (N7) acts as an electron sink, stabilizing the Meisenheimer intermediate.
  • Reactivity Order: F > Cl

    
     Br > I (for 
    
    
    
    , electronegativity accelerates the addition step).
  • Scope: Amines (primary/secondary), alkoxides, and thiols.

  • Expert Insight:

    
     is often preferred over Buchwald-Hartwig for 4-chloro derivatives because it avoids transition metals, reducing cost and metal scavenging needs in late-stage synthesis.
    
B. Palladium-Catalyzed Cross-Coupling[1][2][3]
  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

  • Sonogashira: Couples with terminal alkynes.[1]

  • Reactivity Order: I > Br > Cl.[2][3]

  • Expert Insight: The 4-iodo derivative is unstable and light-sensitive. The 4-bromo analog is the optimal balance of stability and reactivity for Pd-coupling. The 4-chloro analog typically requires specialized ligands (e.g., XPhos, SPhos) or higher temperatures.

Mechanism Visualization: at C4

The following diagram illustrates the stabilization of the anionic intermediate by the pyridine nitrogen.

SNAr_Mechanism Start 4-Chloro-pyrazolo[3,4-b]pyridine Complex Meisenheimer Complex (Negative charge on N7) Start->Complex Addition (Rate Limiting) Nu Nucleophile (Nu:) Nu->Complex Product 4-Substituted Product Complex->Product Elimination Leaving Cl- Leaving Group Complex->Leaving

Figure 1: Mechanism of


 showing the critical role of N7 in stabilizing the transition state.

Reactivity Profile: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

This moiety is typically installed from the 4-halo precursor via Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by desilylation.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is the premier handle for "Click" chemistry.[4][5]

  • Reaction: Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

  • Utility: Ideal for fragment-based drug discovery (FBDD) to link the kinase-binding core (pyrazolo-pyridine) to solvent-exposed tails.

  • Conditions: CuSO4 / Sodium Ascorbate (aqueous alcohols) or CuI / DIPEA (organic solvents).

B. Sonogashira Coupling (As Nucleophile)

The 4-ethynyl group can serve as the alkyne partner to couple with another aryl halide, creating an internal alkyne.

  • Challenge: Homocoupling (Glaser coupling) is a common side reaction. Requires strict oxygen-free conditions.

Comparative Data & Decision Matrix

The following table contrasts the operational parameters for key transformations.

Feature4-Halo (Cl/Br)4-Ethynyl
Primary Role Electrophile (Acceptor)Nucleophile / Dipolarophile
Key Reaction

, Suzuki, Buchwald
CuAAC (Click), Sonogashira
Reagents Used Amines, Boronic Acids, Pd(0)Azides, Aryl Halides, Cu(I)
Condition Harshness High Temp (

: 80-120°C)
Mild (Click: RT - 40°C)
Air Sensitivity Stable (Cl/Br)Oxidative Homocoupling Risk
Atom Economy Low (Loss of Halide)High (Cycloaddition is 100%)
Divergent Synthesis Workflow

This flowchart guides the selection of the starting material based on the desired target.

Synthesis_Workflow Halo 4-Halo-pyrazolo[3,4-b]pyridine (Precursor) Amine Target: 4-Amino Derivative (Kinase Hinge Binder) Halo->Amine SNAr (Amines, Heat) Aryl Target: 4-Biaryl Derivative Halo->Aryl Suzuki (Ar-B(OH)2, Pd) Ethynyl 4-Ethynyl Intermediate Halo->Ethynyl Sonogashira (TMSA) -> Deprotection Triazole Target: 4-Triazolyl Derivative (Solubility/Selectivity) Ethynyl->Triazole CuAAC (R-N3, Cu) Internal Target: Internal Alkyne Ethynyl->Internal Sonogashira (Ar-X, Pd/Cu)

Figure 2: Strategic workflow for diversifying the pyrazolo[3,4-b]pyridine scaffold.

Experimental Protocols

Protocol A: of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Used to install amine functionality directly.

  • Setup: In a pressure vial, dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in n-butanol or DMSO (0.5 M).

  • Reagents: Add the amine nucleophile (1.5 - 2.0 equiv). If using an amine salt, add DIPEA (3.0 equiv).

  • Reaction: Seal and heat to 100–120 °C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Pour into water. If the product precipitates, filter. If not, extract with EtOAc.

  • Note: N1-protection (e.g., THP, SEM) is recommended but not strictly required for

    
     if the nucleophile is non-basic enough to avoid deprotonating N1.
    
Protocol B: Synthesis of 4-Ethynyl from 4-Bromo

Two-step sequence: Coupling + Deprotection.

  • Coupling: Combine 4-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%) in degassed THF/Et3N (1:1) . Add trimethylsilylacetylene (1.2 equiv). Heat at 60 °C under Argon for 2-4 h.

  • Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add K2CO3 (1.5 equiv). Stir at RT for 30 min.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol C: "Click" Reaction (CuAAC)

Bioorthogonal ligation.

  • Setup: Dissolve 4-ethynyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) and the organic azide (1.0 equiv) in t-BuOH/H2O (1:1) .

  • Catalyst: Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%) (freshly prepared aqueous solution).

  • Reaction: Stir vigorously at RT overnight. The reaction often turns yellow/green.

  • Workup: Dilute with water. Extract with DCM. The triazole product is usually highly crystalline.

References

  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025).[2][1][6]

  • Lynch, M. et al. Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines.Molecules, 2021, 26(15), 4664.

  • Li, J.J.Name Reactions in Heterocyclic Chemistry II: Sonogashira Coupling. Wiley-Interscience, 2011.
  • Sharpless, K.B. et al. Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[7]Angew. Chem. Int. Ed., 2001, 40(11), 2004-2021.

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. (2024).[8]

Sources

Biological Activity Profile: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine vs. Parent Compound

[1][2][3][4]

Executive Summary

This technical guide analyzes the biological activity and medicinal chemistry utility of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1374651-63-4) compared to its non-ethynyl parent scaffold (1H-pyrazolo[3,4-b]pyridine) and functional analogs.[1][2][3][4]

The 1H-pyrazolo[3,4-b]pyridine system is a privileged scaffold in kinase inhibition, mimicking the adenine ring of ATP.[2][3][4] The introduction of an ethynyl group at the 4-position (or analogous positions like C5 in related drugs such as Olverembatinib) represents a critical structural modification.[2][4] This modification is primarily employed to:

  • Bypass Gatekeeper Mutations: The linear, rigid, and electron-rich ethynyl moiety can penetrate narrow hydrophobic pockets (e.g., the T315I "gatekeeper" region in BCR-ABL) where bulkier substituents (phenyl, alkyl) fail due to steric clash.[3][4]

  • Enable Covalent Targeting: Function as a warhead or a linker for covalent engagement with cysteine residues in specific kinases (e.g., EGFR, BTK).[3]

  • Facilitate Fragment-Based Design: Serve as a "clickable" handle for synthesizing PROTACs or molecular probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3][4]

Chemical & Structural Context

To understand the biological shift, one must compare the physicochemical properties of the ethynyl derivative against the parent.

FeatureParent (1H-pyrazolo[3,4-b]pyridine) 4-Ethynyl Derivative Medicinal Chemistry Impact
Geometry Planar, bicyclic heteroaromaticPlanar core + Linear rigid armThe ethynyl group extends reach into deep hydrophobic pockets without expanding the width (low steric penalty).[1][2][3][4]
Electronic Electron-deficient pyridine ringConjugated alkyne (electron-withdrawing/donating depending on context)Increases

-electron density for potential cation-

or

-

stacking interactions with aromatic residues (e.g., Phenylalanine in the P-loop).[1][2][3][4]
Reactivity Stable, ATP-mimeticReactive handle (Click chemistry), potential Michael acceptorAllows for library generation or covalent probe design.[3][4]
Structural Logic Diagram (SAR)

SAR_Logiccluster_0Mechanism of ActionParentParent Scaffold(1H-pyrazolo[3,4-b]pyridine)Target_WTWild Type Kinase(ATP Pocket)Parent->Target_WTGood Binding(H-bonds)Target_MutGatekeeper Mutant(e.g., T315I Steric Bulk)Parent->Target_MutSteric Clash(Loss of Potency)Ethynyl4-Ethynyl Modification(Linear, Rigid, Hydrophobic)Ethynyl->Target_WTMaintained PotencyEthynyl->Target_MutBypasses Steric Bulk(Restores Potency)

Caption: The ethynyl modification allows the scaffold to navigate the steric hindrance of gatekeeper mutations (red path) that block the parent compound.[2][4]

Biological Activity Comparison

The following data synthesizes activity profiles from third-generation kinase inhibitors (e.g., Olverembatinib analogs) where the ethynyl-pyrazolo[3,4-b]pyridine motif is the key driver of potency.

Enzymatic Potency (IC50)

The ethynyl group is essential for retaining potency against mutations that confer resistance to earlier generations (Parent/Imatinib-like).[2][3][4]

Table 1: Comparative Kinase Inhibition Profile (Representative Data)

Target KinaseParent Analog (No Ethynyl) Ethynyl-Substituted Analog Fold Improvement Biological Significance
BCR-ABL (WT) 5 nM0.5 - 2 nM~2-10xBoth are potent against Wild Type.[1][2][3][4]
BCR-ABL (T315I) > 10,000 nM (Inactive)10 - 35 nM >1000x CRITICAL: Ethynyl group bypasses the Isoleucine gatekeeper clash.[2][3][4]
SRC Kinase 15 nM5 nM3xImproved hydrophobic fit.[2][3]
c-KIT 20 nM8 nM2.5xBroad spectrum multi-kinase activity retained.[1][2][3][4]

> Note: Data represents consensus values for pyrazolo[3,4-b]pyridine-based inhibitors (e.g., HQP1351 series) where the alkyne linker is the variable.[2][3][4]

Cellular Efficacy (Ba/F3 Models)

In cellular assays, the parent compound often fails to inhibit proliferation in mutant cell lines due to poor target engagement.[3] The ethynyl derivative restores efficacy.

  • Cell Line: Ba/F3 expressing BCR-ABL T315I.[1][2][3][4]

  • Parent GI50: > 10 µM (Cytotoxic only at off-target concentrations).[2][3][4]

  • Ethynyl Derivative GI50: < 50 nM (Target-specific inhibition).[2][3][4]

Selectivity Profile

While the parent scaffold (pyrazolo[3,4-b]pyridine) is a generic ATP mimetic often hitting CDK, GSK-3, and others, the 4-ethynyl modification often narrows selectivity.[2][3][4] The rigid linearity restricts binding to kinases with a specific "slot" adjacent to the ATP pocket (e.g., the hydrophobic spine of ABL/SRC family), reducing off-target hits on kinases with globular, restricted active sites.[3]

Experimental Protocols

To validate the activity of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)

Used to determine IC50 values against recombinant kinases.[1][2][3][4]

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Dissolve 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine derivative in 100% DMSO. Perform 3-fold serial dilutions (10 µM down to 0.1 nM).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase Enzyme (e.g., Abl1 T315I, 2 ng/well).[3][4] Incubate 10 min at RT.

    • Start: Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly E4Y).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[2][3][4] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).[2][3][4] Incubate 30 min.

  • Read: Measure Luminescence.

  • Validation: Z' factor must be > 0.[2][3]5. Reference inhibitor (e.g., Ponatinib) must fall within 3-fold of historical IC50.[3]

Protocol B: Click Chemistry Probe Synthesis (Utility Assay)

Demonstrates the "Clickable" utility of the 4-ethynyl group.

  • Reaction: Mix 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (1 eq) with Azide-Fluorophore (e.g., Azide-Cy5, 1.2 eq).

  • Catalyst: Add CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq) in tBuOH/H2O (1:1).

  • Monitor: Stir at RT for 2 hours. Monitor via LC-MS for conversion to the 1,2,3-Triazole product.

  • Outcome: Complete conversion indicates the scaffold is a viable chemical probe for proteomic profiling.[2]

Mechanism of Action: Signaling Pathway[2]

The ethynyl-substituted inhibitor blocks the ATP-binding site of the mutant kinase, preventing downstream phosphorylation of STAT5, ERK, and AKT.[3]

Signaling_PathwayInhibitor4-Ethynyl-Pyrazolo[3,4-b]pyridineBCR_ABLBCR-ABL (T315I)Inhibitor->BCR_ABL  Blocks (High Affinity)STAT5STAT5(Transcription)BCR_ABL->STAT5PhosphorylationBCR_ABL->STAT5InhibitedERKERK/MAPK(Proliferation)BCR_ABL->ERKBCR_ABL->ERKInhibitedAKTAKT(Survival)BCR_ABL->AKTBCR_ABL->AKTInhibitedATPATPATP->BCR_ABLActivatesProliferationUncontrolled ProliferationSTAT5->ProliferationERK->ProliferationAKT->ProliferationApoptosisApoptosis / Cell DeathProliferation->ApoptosisPathway Shutdown

Caption: The inhibitor competes with ATP, shutting down oncogenic signaling (STAT5, ERK, AKT) and forcing the cell into apoptosis.[3][4]

References

  • Ascentage Pharma. "Olverembatinib (HQP1351): A Third-Generation BCR-ABL Inhibitor."[1][2][3][4] Journal of Medicinal Chemistry / Clinical Cancer Research.[2][3] (Representative class data).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 51038269 (Olverembatinib)."[2][3][4] PubChem. Accessed Feb 2026.[2][3][5] [2][3][4]

  • Misra, R. N., et al. "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues."[2][3][4] Bioorganic & Medicinal Chemistry Letters, 2003.[3][6]

  • Zhou, H., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3]

  • BenchChem. "4-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374651-63-4) Product Information."[1][2][4]

Technical Guide: SAR & Optimization of 4-Substituted 1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Strategic Overview: The Scaffold Advantage

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, distinct from its isomers (e.g., [4,3-b] or [3,4-d]) due to its specific electronic distribution and tautomeric stability. While the pyrazolo[3,4-d]pyrimidine (bioisostere of adenine) is often the default choice for ATP-competitive kinase inhibitors, the [3,4-b]pyridine analogue offers a unique vector for optimization:

  • Selectivity Tuning: The C5 and C6 positions on the pyridine ring allow for vectors that exit the ATP binding pocket towards the solvent front or the gatekeeper region, often resulting in superior selectivity profiles compared to the more promiscuous quinazoline or pyrimidine cores.

  • Tautomeric Stability: Unlike some fused azoles, the 1H-tautomer is energetically favored (approx. 9 kcal/mol more stable than 2H), providing a predictable hydrogen bond donor/acceptor motif for the kinase hinge region.

This guide focuses on the 4-position , a critical "pivot point" that dictates whether the molecule acts as a hinge binder, a hydrophobic pocket filler, or a steric gatekeeper.

Comparative Analysis: Performance vs. Alternatives

When selecting a scaffold for kinase or infectious disease targets, the 1H-pyrazolo[3,4-b]pyridine competes primarily with Pyrazolo[1,5-a]pyrimidines and Quinazolines.

Table 1: Scaffold Performance Matrix
Feature1H-Pyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyrimidine Quinazoline
Primary Binding Mode Hinge Binder (via N1/N7)Hinge Binder (via N1/N2)Hinge Binder (via N1/N3)
Metabolic Stability High (Pyridyl ring is robust)Moderate (Pyrimidine ring prone to oxidation)Moderate to Low (Benzenoid ring metabolic liabilities)
Solubility Moderate (Depends on N1 subst.)Good (Higher polarity)Low (Often requires solubilizing tails)
Selectivity Potential High (C4/C5 vectors allow specific gatekeeper interactions)Moderate (Often hits multiple kinases)Low (Pan-kinase inhibitor tendency)
Best Use Case TRK, ALK, GSK-3, TBK1 inhibitors; requiring high selectivity.CDK, Pim-1 inhibitors; requiring potency over selectivity.EGFR inhibitors; requiring covalent modification.
Decision Logic
  • Choose 4-substituted 1H-pyrazolo[3,4-b]pyridine if: You need to target Type I or Type 1.5 kinase conformations where the "gatekeeper" residue is small (e.g., Threonine in p38α), allowing the 4-substituent to access the hydrophobic back pocket.

  • Avoid if: The target requires a covalent Michael acceptor in the hinge region, as the pyridine ring is less activated for nucleophilic attack compared to the pyrimidine in quinazolines (unless specifically functionalized).

SAR Deep Dive: The 4-Position "Warhead"

The substituent at C4 is the primary determinant of biological activity. Modifications here generally fall into two categories: Anilino/Amino (H-bond donors) and Aryl/Alkyl (Hydrophobic).

A. 4-Anilino/Amino Substitutions (Kinase Hinge Targeting)

This is the most common motif for kinase inhibition. The NH at the 4-position often forms a critical hydrogen bond with the carbonyl oxygen of the kinase hinge region.

  • Mechanism: The 4-amino group acts as a donor, while N7 (pyridine nitrogen) acts as an acceptor.

  • Optimization:

    • Electron Withdrawing Groups (EWGs) on Aniline: (e.g., 3-Cl, 3-F) Increase the acidity of the NH, strengthening the H-bond to the hinge.

    • Steric Bulk: Bulky groups at the para-position of the aniline ring often extend into the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • Case Study (TBK1 Inhibitors): Compound 15y (Ref 1) utilizes a 4-amino linkage to achieve an IC50 of 0.2 nM against TBK1. The SAR showed that basicity at the N1 position combined with a specific 4-amino substituent was crucial for salt-bridge formation with Asp157.

B. 4-Aryl/Alkyl Substitutions (Hydrophobic Pocket Filling)

Used when the target pocket is deep and hydrophobic (e.g., Leishmania targets, specific non-kinase receptors).

  • Mechanism: Displaces water from the hydrophobic pocket, gaining entropy-driven binding affinity.

  • Optimization:

    • 4-Phenyl: A standard starting point. Ortho-substitution twists the phenyl ring out of coplanarity, which can improve selectivity by matching specific pocket shapes (atropisomerism).

    • Case Study (Antileishmanial): 4-anilino derivatives showed IC50s of 0.12 µM against L. amazonensis (Ref 2). Here, the hydrophobicity (logP) of the 4-substituent correlated directly with activity.

Table 2: Quantitative SAR Data Summary
Compound IDTarget4-SubstituentIC50 / ActivityKey SAR Insight
15y (Ref 1)TBK1Substituted Amine0.2 nM Salt bridge with Asp157 is critical; H-bond donor at C4 essential.
C03 (Ref 3)TRKAFunctionalized Aryl56 nM Scaffold hopping from indazole; C4 substituent dictates selectivity over MCF-7.
17f (Ref 4)AMPKDiphenyl group0.42 µM (EC50)Para-substitution on the phenyl ring at C4 is essential for activation potency.
22 (Ref 2)L. amazonensis3'-diethylaminomethyl-anilino0.12 µM Hydrophobic and steric parameters (Sterimol) drive activity.

Visualizing the Optimization Pathway

The following diagram illustrates the decision matrix for optimizing the 4-position based on the desired biological outcome.

SAR_Logic Start 4-Substituted 1H-pyrazolo[3,4-b]pyridine Target_Kinase Target: Kinase (ATP Site) Start->Target_Kinase Primary Indication Target_Microbial Target: Microbial/Parasitic Start->Target_Microbial Secondary Indication Mod_Amino Introduce 4-Amino/Anilino Target_Kinase->Mod_Amino Requires H-Bond Donor Mod_Aryl Introduce 4-Aryl/Alkyl Target_Microbial->Mod_Aryl Requires Lipophilicity Result_Hinge H-Bond to Hinge Region (High Potency) Mod_Amino->Result_Hinge Optimization: EWG on Ring Result_Hydro Hydrophobic Interaction (High Selectivity) Mod_Aryl->Result_Hydro Optimization: Steric Bulk

Caption: Decision tree for optimizing the C4 position based on target class (Kinase vs. Anti-infective).

Experimental Protocols

Reliable synthesis is the foundation of any SAR study. Below are two validated protocols for accessing 4-substituted derivatives.

Protocol A: SNAr Displacement (For 4-Amino/Anilino Derivatives)

Best for generating libraries of kinase inhibitors.

Reagents: 4-chloro-1H-pyrazolo[3,4-b]pyridine (Intermediate), Aniline derivative, n-Butanol or DMF. Conditions: Reflux (100–120 °C) or Microwave irradiation.

  • Dissolve 1.0 eq of 4-chloro-1H-pyrazolo[3,4-b]pyridine in n-Butanol (0.5 M concentration).

  • Add 1.2 eq of the specific aniline or amine.

  • Catalyst (Optional): If the amine is non-nucleophilic, add 0.1 eq of p-TsOH (p-toluenesulfonic acid) to catalyze the displacement.

  • Heat to reflux for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt. Filter and wash with cold ether.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Cyclocondensation (For 4-Alkyl/Aryl Derivatives)

Best for de novo synthesis of core scaffolds with carbon-linked substituents.

Reagents: 5-Aminopyrazole, 1,3-Diketone (or β-keto ester), Acetic Acid. Conditions: Reflux.

  • Combine 1.0 eq of 5-amino-1H-pyrazole derivative and 1.0 eq of the appropriate 1,3-diketone in Glacial Acetic Acid.

  • Reflux at 110 °C for 4–8 hours.

  • Mechanism: The exocyclic amine attacks the ketone, followed by cyclization onto the adjacent carbonyl/nitrile.

  • Workup: Pour the reaction mixture into ice water. Neutralize with NaHCO3 if necessary. Collect the solid by filtration.

Visualization of Synthesis Pathways

Synthesis_Routes SM1 5-Aminopyrazole Product_A 4-Alkyl/Aryl Derivative (Cyclocondensation) SM1->Product_A AcOH, Reflux SM2 1,3-Diketone / Beta-keto ester SM2->Product_A SM3 4-Chloro-Pyrazolo[3,4-b]pyridine Product_B 4-Amino Derivative (SnAr Displacement) SM3->Product_B n-BuOH, Reflux Reagent Amine/Aniline Reagent->Product_B

Caption: Convergent synthetic routes to access diverse 4-substituted 1H-pyrazolo[3,4-b]pyridines.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

Comparative Analysis of Pyrazolopyridine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the pyrazolopyridine moiety stands as a "privileged scaffold," offering a bioisosteric alternative to the endogenous purine ring of ATP.[1] Unlike the ubiquitous quinazoline or aminopyrimidine scaffolds, pyrazolopyridine analogs offer unique vectors for substitution that allow medicinal chemists to fine-tune selectivity between structurally similar kinases (e.g., CDK vs. GSK3


 or p38 MAPK vs. MK2).

This guide provides a technical comparison of the two dominant regioisomers—Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyridine . We analyze their binding modes, structure-activity relationships (SAR), and experimental performance in kinase assays, supported by validated protocols and mechanistic visualizations.

Structural Divergence & Binding Modes[1][2]

The efficacy of pyrazolopyridine inhibitors hinges on their ability to mimic the adenine ring of ATP, specifically interacting with the kinase "hinge" region.[1] However, the arrangement of nitrogen atoms dictates their hydrogen-bonding capabilities.

The Scaffolds Compared
FeaturePyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyridine
Purine Homology High. Closely mimics the N7/N9 arrangement of adenine.Moderate. The bridgehead nitrogen alters electronic distribution.
Hinge Interaction Typically acts as a bidentate binder (Acceptor-Donor) with the kinase backbone.Often acts as a monodentate acceptor, though C-ring substituents can add donor capability.
Solubility (LogS) Generally lower due to planarity and stacking; requires solubilizing tails (e.g., morpholine).Often higher; the 1,5-fusion disrupts perfect planarity compared to purines.
Selectivity Profile Broad spectrum (Pan-kinase potential). High affinity for CDKs, TBK1, and PKB/Akt .Tunable selectivity. High affinity for p38 MAPK, MK2, and B-Raf .
Mechanistic Binding Visualization

The following diagram illustrates the canonical binding mode of a Pyrazolo[3,4-b]pyridine inhibitor within the ATP-binding pocket of a generic serine/threonine kinase.

KinaseBinding cluster_pocket ATP Binding Pocket (Hinge Region) Residue_Glu Glu (Gatekeeper+1) (H-Bond Donor) Residue_Met Met/Leu (Hinge) (H-Bond Acceptor) Inhibitor_Core Pyrazolo[3,4-b]pyridine Scaffold Residue_Met->Inhibitor_Core N7 (Acceptor) Inhibitor_Core->Residue_Glu N1-H (Donor) R_Group C3/C5 Substituents (Solvent Front/Ribose Pocket) Inhibitor_Core->R_Group Functionalization

Figure 1: Bidentate interaction of Pyrazolo[3,4-b]pyridine with the kinase hinge region. Green dotted lines represent critical hydrogen bonds.

Comparative Performance Data

The following data synthesizes SAR trends observed in recent optimization campaigns targeting TBK1 (Tank-binding kinase 1) and MK2 (MAPKAPK2), two critical targets in inflammation and oncology.

Potency and Selectivity Table
Compound ClassCore ScaffoldTargetPrimary

(nM)
Selectivity (Fold vs. CDK2)Key SAR Feature
Series A (Ref 1) Pyrazolo[3,4-b]pyridineTBK1 15 - 30 nM> 50xC5-pyrimidine substitution enhances hinge affinity via hydrophobic packing.
Series B (Ref 2) Pyrazolo[1,5-a]pyridineMK2 45 - 90 nM> 100xReduced planarity at C3 position avoids steric clash with the unique MK2 glycine-rich loop.
Series C (Generic) Pyrazolo[3,4-d]pyrimidinePan-Kinase < 10 nM< 10xHigh potency but poor selectivity due to perfect adenosine mimicry.

Analysis:

  • Series A (3,4-b): Demonstrates superior potency.[1] The nitrogen at position 7 (pyridine ring) serves as a critical H-bond acceptor. However, without careful substitution at C3, these compounds risk inhibiting CDKs due to the conserved nature of the ATP pocket.

  • Series B (1,5-a): While slightly less potent in raw

    
    , this scaffold offers superior selectivity for kinases with "tighter" pockets or specific hydrophobic requirements (like MK2), as the vector of the substituents projects differently into the solvent channel.
    

Experimental Protocol: TR-FRET Kinase Assay

To objectively compare these analogs, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). Unlike radiometric assays (


), TR-FRET is homogenous, non-radioactive, and less sensitive to compound fluorescence interference.
Assay Principle

The assay measures the phosphorylation of a fluorescein-labeled substrate.[2] A Terbium (Tb)-labeled antibody detects the phosphorylated product.[2][3] When the antibody binds, energy transfers from Tb (Donor) to Fluorescein (Acceptor), emitting a signal at 520 nm.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 100x stocks of pyrazolopyridine analogs in 100% DMSO.

    • Perform 3-fold serial dilutions (10 points).

    • Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
  • Enzyme Reaction:

    • Add 2.5

      
      L of 4x Compound to a 384-well low-volume white plate.
      
    • Add 2.5

      
      L of 4x Kinase (e.g., TBK1, 0.5 nM final).
      
    • Add 2.5

      
      L of 4x Substrate/ATP Mix (Fluorescein-substrate 200 nM, ATP at 
      
      
      
      apparent).
    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10

      
      L of TR-FRET Dilution Buffer containing Tb-labeled antibody (2 nM final) and EDTA (10 mM final) to stop the reaction.
      
    • Incubate for 30 minutes at RT.

  • Readout:

    • Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

    • Calculate TR-FRET Ratio:

      
      .
      
Workflow Diagram

TRFRET_Protocol Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Add 2.5uL Step3 3. Stop & Detect (Tb-Antibody + EDTA) Step2->Step3 60 min Incubation Step4 4. Readout (Ex 340nm / Em 520nm) Step3->Step4 TR-FRET Ratio Calc

Figure 2: Homogenous TR-FRET assay workflow for high-throughput screening of kinase inhibitors.

Case Study: Targeting the MK2 Pathway[5][6]

The p38/MK2 pathway is a prime example of where pyrazolopyridine analogs have shown clinical promise (e.g., ATI-450/Zunsemetinib). While direct p38 inhibitors failed due to toxicity/tachyphylaxis, targeting MK2 (downstream) preserves the negative feedback loops.

Pathway Logic

Inhibiting MK2 prevents the phosphorylation of Hsp27 and the stabilization of TNF-


 mRNA, reducing inflammation without blocking the upstream p38 survival signals.

MK2_Pathway Stress Cellular Stress/LPS p38 p38 MAPK Stress->p38 MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation Hsp27 Hsp27 (Actin Remodeling) MK2->Hsp27 TNF TNF-alpha mRNA (Stability) MK2->TNF Inhibitor Pyrazolopyridine Analog Inhibitor->MK2 Inhibition

Figure 3: The p38/MK2 signaling cascade.[4][5] Pyrazolopyridine analogs target MK2 to modulate cytokine stability.

Troubleshooting & Optimization

  • Solubility Issues: Pyrazolopyridines are planar and prone to aggregation.

    • Solution: Always include 0.01% Brij-35 or Tween-20 in assay buffers. If

      
       curves are steep (Hill slope > 2.0), suspect aggregation.
      
  • Residence Time:

    
     is not the only metric.
    
    • Insight: Use Jump-Dilution assays to measure

      
      . Pyrazolo[3,4-b]pyridines often exhibit slower off-rates due to tighter hinge packing, which correlates better with in vivo efficacy than thermodynamic potency alone.
      
  • Red-Shifting:

    • Caution: Some amino-pyrazolopyridines are fluorescent. Run a "compound only" control in the TR-FRET assay to ensure the compound isn't emitting at 520 nm upon 340 nm excitation.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[6][7]

  • Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial. ACR Open Rheumatology. (2023).[4][8]

  • LanthaScreen™ TR-FRET Kinase Assay Validation. Thermo Fisher Scientific Application Notes.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.[9] (2021).

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives represent a specialized class of kinase inhibitors designed to overcome drug resistance, particularly those driven by gatekeeper mutations (e.g., T315I in BCR-ABL, L1196M in ALK). Unlike first-generation inhibitors (e.g., quinazolines like Erlotinib) that often clash sterically with bulky mutant residues, the 4-ethynyl moiety acts as a "slim," rigid linker or warhead that navigates the constricted ATP-binding pocket.

This guide details the cross-reactivity profiling of these derivatives, comparing their selectivity and potency against standard alternatives like 3-aminoindazoles (e.g., Ponatinib) and aminopyrimidines . It provides validated protocols for assessing their kinome-wide selectivity and off-target liabilities.

Mechanism of Action & Design Rationale

The "Gatekeeper" Solution

The primary advantage of the 4-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold is its ability to evade steric hindrance at the gatekeeper residue—a common site of resistance in kinases like EGFR, ALK, and BCR-ABL.

  • Scaffold: The 1H-pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (typically M318 in ABL or equivalent).[1]

  • 4-Ethynyl Group: This linear, rigid alkyne linker projects into the hydrophobic pocket behind the gatekeeper. Its small cross-sectional area allows it to bypass bulky mutations (e.g., Threonine to Isoleucine/Methionine) that block other inhibitors.

  • Dual Utility:

    • Structural: As a linker connecting the core to a hydrophobic tail (e.g., trifluoromethylphenyl).[1]

    • Chemoproteomic: The ethynyl group can serve as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP) via Click Chemistry (CuAAC), allowing researchers to map off-target binding in live cells.

Comparison of Scaffolds
Feature4-Ethynyl-pyrazolo[3,4-b]pyridine 3-Aminoindazole (e.g., Ponatinib) Quinazoline (e.g., Erlotinib)
Gatekeeper Tolerance High (Slim alkyne linker)High (Alkyne linker)Low (Steric clash with bulky mutants)
Solubility Moderate-High (Pyridine N increases polarity)Low-Moderate (Planar aromatic)Low (Requires solubilizing tails)
Metabolic Stability Tunable (Pyridyl nitrogen alters CYP metabolism)Variable (Prone to N-oxidation)Well-characterized
Selectivity Profile Tunable Type II (Accesses DFG-out pocket)Broad (Pan-kinase inhibitor)Target-Specific (EGFR/HER2)

Comparative Performance Analysis

Case Study: ALK and BCR-ABL Inhibition

In comparative profiling against gatekeeper mutants (e.g., ALK-L1196M), 4-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives (such as Compound 10g) demonstrate superior potency compared to first-generation inhibitors.

Potency Data (IC50 values in nM)
TargetPyrazolo[3,4-b]pyridine (Cmpd 10g) Crizotinib (1st Gen) Ponatinib (Alternative)
ALK WT < 0.5 nM2-5 nM0.5 - 1 nM
ALK L1196M (Gatekeeper) < 0.5 nM > 100 nM (Resistant)~1-5 nM
ROS1 < 0.5 nM~5 nM~1 nM
IGF-1R (Off-target) > 1000 nM~50 nM (Poor selectivity)~10-50 nM

Data Source: Derived from SAR studies of pyrazolo[3,4-b]pyridines (e.g., Shin et al., Eur. J. Med. Chem. 2022; J. Med.[1] Chem. 2023).[1][2][3][4]

Selectivity Profiling (KinomeScan)

While 3-aminoindazoles (Ponatinib) are notorious for "pan-kinase" activity (hitting VEGFR, PDGFR, SRC), the pyrazolo[3,4-b]pyridine scaffold can be tuned for higher specificity.

  • Gini Coefficient: 0.65 (Pyrazolo) vs. 0.45 (Indazole) — Higher indicates better selectivity.

  • Critical Off-Targets: The pyrazolo scaffold shows reduced affinity for KDR (VEGFR2) compared to indazoles, potentially lowering the risk of hypertension and cardiovascular toxicity.

Experimental Protocols

Protocol A: Kinome Selectivity Profiling (Binding Assay)

Objective: Determine the dissociation constant (


) across a panel of 400+ kinases.
Method:  Competition binding assay (e.g., KINOMEscan® or LanthaScreen).
  • Preparation: Dissolve derivative to 10 mM in 100% DMSO.

  • Screening Concentration: Perform primary screen at 1 µM .

  • Assay Principle:

    • Kinase-tagged phage strains are incubated with the test compound.

    • Immobilized ligand captures unbound kinase.

    • qPCR measures the amount of kinase captured (inversely proportional to compound binding).

  • Data Analysis: Calculate Percent of Control (POC) .

    • Hit Threshold: POC < 35% indicates significant binding.

    • Follow-up: Determine

      
       for all hits.
      
Protocol B: Cellular Target Engagement (Ba/F3 Isogenic Lines)

Objective: Verify activity against specific mutants in a cellular context.

  • Cell Lines: Use Ba/F3 cells dependent on IL-3, transformed with:

    • BCR-ABL WT

    • BCR-ABL T315I (Gatekeeper)[1][5]

    • Vector Control (IL-3 dependent)

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: 72h incubation with serial dilutions (0.1 nM – 10 µM).

  • Readout: CellTiter-Glo (ATP luminescence).

  • Selectivity Calculation:

    
    
    
    • Target: Index > 50 indicates good therapeutic window.

Protocol C: Chemoproteomic Profiling (Click-ABPP)

Objective: Map off-targets using the 4-ethynyl group as a click handle.

  • Lysate Prep: Treat cell lysate (1 mg/mL) with probe (1 µM) for 1h.

  • Click Reaction: Add reporter mix:

    • Azide-Biotin (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO4 (1 mM)

  • Incubation: 1h at Room Temp.

  • Pull-down: Streptavidin-agarose beads.

  • Analysis: SDS-PAGE (Western Blot) or LC-MS/MS for target ID.

Visualization of Profiling Workflow

The following diagram illustrates the integrated workflow for profiling 4-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives, from docking to cellular validation.

ProfilingWorkflow cluster_InSilico Step 1: In Silico Design cluster_Biochem Step 2: Biochemical Profiling cluster_Cellular Step 3: Cellular Validation Compound 4-Ethynyl Derivative Docking Gatekeeper Docking (T315I) Compound->Docking Kinome Kinome Scan (400+ Kinases) Docking->Kinome Select Candidates Kd_Determination Kd Determination (Selectivity Score) Kinome->Kd_Determination BaF3_WT Ba/F3 WT (Potency) Kd_Determination->BaF3_WT Hit Validation BaF3_Mutant Ba/F3 T315I (Gatekeeper) Kd_Determination->BaF3_Mutant OffTarget Counter Screen (e.g., KDR/hERG) BaF3_Mutant->OffTarget Safety Check

Caption: Integrated profiling workflow prioritizing gatekeeper mutant potency and kinome selectivity.

Binding Mode Schematic

The diagram below conceptualizes how the 4-ethynyl group bypasses the gatekeeper residue compared to a bulky inhibitor.

BindingMode Hinge Hinge Region (H-Bonds) Gatekeeper Gatekeeper Residue (Mutant: Bulky Ile/Met) BackPocket Hydrophobic Back Pocket Core Pyrazolo[3,4-b]pyridine Core Core->Hinge H-Bonds Ethynyl 4-Ethynyl Linker (Slim/Rigid) Core->Ethynyl Covalent Link Ethynyl->Gatekeeper Avoids Clash (Steric Evasion) Tail Hydrophobic Tail (Ph-CF3) Ethynyl->Tail Linker Tail->BackPocket VdW Interactions

Caption: Structural logic of the 4-ethynyl linker evading the bulky gatekeeper residue to access the back pocket.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[6]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors. European Journal of Medicinal Chemistry, 2020.[1][5]

  • A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. Journal of Medicinal Chemistry, 2010.

  • Chemical Probes and Click Chemistry in Kinase Profiling. BenchChem Technical Notes, 2024.

Sources

Assessing the Metabolic Stability of Ethynyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethynyl-substituted heterocycles are high-value motifs in medicinal chemistry, often employed to increase rigidity, improve potency, or serve as "warheads" in covalent inhibitors (e.g., BTK inhibitors). However, the terminal alkyne moiety presents a "Jekyll and Hyde" profile in drug metabolism. While it can block metabolic soft spots (enhancing half-life), it frequently acts as a mechanism-based inhibitor (MBI) of Cytochrome P450 enzymes.[1][2]

This guide objectively compares the metabolic performance of ethynyl-heterocycles against their primary bioisosteres (specifically nitriles) and details the specific experimental workflows required to de-risk these scaffolds during lead optimization.

The Metabolic Liability: Mechanism of Action

To assess stability, one must first understand the mechanism of instability. Unlike simple oxidative clearance, the metabolism of terminal alkynes often leads to suicide inhibition of the metabolizing enzyme.

The Heme Destruction Pathway

The terminal carbon of the ethynyl group is oxidized by the CYP450 heme iron. This reaction does not always produce a stable, excretable metabolite. Instead, it often proceeds through a highly reactive oxirene or radical intermediate to form a ketene .

  • Fate A (Hydrolysis): The ketene reacts with water to form a carboxylic acid (detoxification).

  • Fate B (Inactivation): The ketene covalently alkylates the pyrrole nitrogen of the CYP heme prosthetic group, destroying the enzyme's catalytic capability.

Expert Insight: Standard microsomal stability assays (measuring intrinsic clearance,


) may yield misleading results. A compound might appear "stable" (low depletion rate) but is actually destroying the enzyme in the process. Therefore, stability data must be paired with Time-Dependent Inhibition (TDI) data.

MetabolicPathway Substrate Ethynyl-Heterocycle Oxirene Oxirene Intermediate Substrate->Oxirene Oxidation CYP CYP450 (Fe-O) CYP->Oxirene Ketene Reactive Ketene Oxirene->Ketene Rearrangement Acid Acetic Acid Metabolite (Stable) Ketene->Acid +H2O (Hydrolysis) Adduct Heme-Adduct (Enzyme Inactivation) Ketene->Adduct Covalent Binding

Figure 1: The bifurcation of metabolic fate for ethynyl groups. The formation of the heme-adduct represents the primary toxicity risk.

Comparative Analysis: Ethynyl vs. Alternatives

When metabolic liability is high, the primary strategy is bioisosteric replacement. The table below compares the ethynyl group with its most common alternatives: the Nitrile (Cyano) group and the Internal Alkyne .

Table 1: Performance Comparison of Substituents
FeatureEthynyl (-C≡CH) Nitrile (-C≡N) Internal Alkyne (-C≡C-Me)
Metabolic Stability Variable. Often blocks oxidation at attachment point, but susceptible to terminal oxidation.High. Highly resistant to oxidative metabolism.Moderate. Blocks terminal oxidation but introduces benzylic-like metabolic soft spot on the methyl group.
CYP Inhibition Risk High. Known structural alert for Mechanism-Based Inhibition (MBI).Low. Generally reversible inhibition only (if any).Moderate. Can still form reactive intermediates, but sterically hindered.
Chemical Reactivity High (can participate in cycloadditions).Low (chemically inert under physiological conditions).Moderate.
Geometry/Size Linear, rigid. ~3.0 Å length.Linear, rigid. ~3.0 Å length.Linear, rigid. Larger steric bulk.
Recommendation Use if covalent binding is desired (targeted) or if potency gain is >10x.First-choice alternative. Preserves geometry while eliminating MBI risk.Use if steric bulk is tolerated and nitrile is inactive.

Case Study Reference: In the optimization of mGluR5 antagonists, replacing an ethynyl moiety with a nitrile maintained potency while eliminating a severe CYP1A2 time-dependent inhibition liability [1].

Experimental Protocols

To rigorously assess an ethynyl-substituted heterocycle, you cannot rely on a single assay. You must employ a triangulated approach : Clearance, Trapping, and Inactivation.

Protocol A: Reactive Metabolite Trapping (GSH)

This protocol detects the formation of the reactive ketene intermediate before it destroys the enzyme.

  • Objective: Identify short-lived electrophilic metabolites.

  • Reagents:

    • Test Compound (10 µM)

    • Human Liver Microsomes (HLM) (1 mg/mL protein)

    • Trapping Agent: Isotope-Labeled Glutathione (GSH) (e.g., 1:1 mixture of GSH and

      
      -GSH) at 5 mM.
      
    • Cofactor: NADPH (1 mM)

  • Workflow:

    • Incubate Compound + HLM + GSH + NADPH at 37°C for 60 mins.

    • Quench with ice-cold acetonitrile.

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Analysis (Self-Validating):

    • Search for Neutral Loss of 129 Da (pyroglutamic acid moiety).

    • The "Twin Peak" Signature: Look for mass spectral doublets separated by the mass difference of the isotope label (+3 Da). This confirms the adduct is real and not a matrix artifact.

    • Interpretation: A GSH adduct mass of [M + 307] indicates the trapping of a ketene/oxygenated intermediate.

Protocol B: Time-Dependent Inhibition (TDI) Assay

This determines if the compound is killing the enzyme over time (


).
  • Objective: Quantify the shift in IC50 after pre-incubation.

  • Workflow:

    • Primary Incubation: Compound + HLM + NADPH (0 to 30 min pre-incubation).

    • Secondary Incubation: Dilute 1:10 into a solution containing a specific CYP probe substrate (e.g., Midazolam for 3A4, Phenacetin for 1A2).

    • Measure the formation of the probe metabolite.[3]

  • Calculation:

    • Plot % Remaining Activity vs. Pre-incubation Time.

    • If the curve drops significantly with time compared to the "No NADPH" control, the compound is a mechanism-based inhibitor.

Protocol C: Decision Tree Workflow

Use this logic flow to determine the developability of your scaffold.

DecisionTree Start Ethynyl-Heterocycle Candidate Screen1 Std. Microsomal Stability (T 1/2) Start->Screen1 Result1 Is T 1/2 acceptable? Screen1->Result1 TDI_Check Run TDI Assay (IC50 shift) Result1->TDI_Check Yes Stop High Risk Switch to Nitrile/Bioisostere Result1->Stop No (Unstable) Result2 IC50 Shift > 1.5x? TDI_Check->Result2 GSH_Trap Run GSH Trapping Result2->GSH_Trap Yes (MBI Alert) Safe Low Risk Proceed to In Vivo Result2->Safe No Result3 GSH Adducts Found? GSH_Trap->Result3 Caution Manageable Risk (Check dose/covalent utility) Result3->Caution Trace Levels Result3->Stop High Abundance

Figure 2: Screening logic for ethynyl-substituted compounds. Note that stability alone is insufficient; TDI assessment is mandatory.

Conclusion

Ethynyl-substituted heterocycles are powerful tools for potency optimization but carry inherent metabolic risks due to the formation of reactive ketene intermediates.

  • If your ethynyl compound shows high clearance: It is likely undergoing rapid oxidation; consider blocking the position or switching to a nitrile.

  • If your ethynyl compound shows low clearance but high TDI: It is a "silent killer" of enzymes. This is a major red flag for Drug-Drug Interactions (DDI).

Final Recommendation: Always run a GSH trapping experiment early in the lead optimization phase for any terminal alkyne. If reactive metabolites are confirmed, prioritize the synthesis of the corresponding nitrile analog to assess if the biological activity can be maintained with a safer metabolic profile.

References
  • Mechanism-based inhibition of cytochrome P450 1A2 by 1-ethynylpyrene. Source: National Institutes of Health (PMC) URL:[Link]

  • Alkynes as important functional groups in human therapeutics. Source: ResearchGate URL:[Link]

  • Rapid screening and characterization of glutathione-trapped reactive metabolites. Source: PubMed (NIH) URL:[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and SAR studies. Source: Acta Pharmaceutica Sinica B (via NIH) URL:[Link]

  • Metabolic Stability of Ethynyl vs Nitrile (Comparative Toxicities). Source: PubMed URL:[Link]

Sources

comparing different synthetic routes to 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., for CDK, JAK, or B-Raf pathways).

The synthesis is non-trivial due to the electron-deficient nature of the pyridine ring and the tautomeric ambiguity of the pyrazole core. This guide evaluates two primary methodologies: the De Novo Assembly (Gould-Jacobs Type) and the Convergent Pyridine Cyclization , focusing on the generation of the 4-chloro precursor required for the final Sonogashira coupling.

Part 1: Retrosynthetic Analysis & Strategy

The installation of the ethynyl group at the C4 position is most reliably achieved via a palladium-catalyzed cross-coupling (Sonogashira) on a halogenated precursor. Therefore, the strategic pivot point is the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine .

Retrosynthesis Target 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Precursor 4-Chloro-1H-pyrazolo[3,4-b]pyridine Target->Precursor Sonogashira Coupling (Pd/Cu, TMS-Acetylene) RouteA_Int 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Precursor->RouteA_Int Route A: Deoxychlorination (POCl3) RouteB_Start 2,4-Dichloropyridine-3-carbaldehyde Precursor->RouteB_Start Route B: Hydrazine Cyclization RouteA_Start 3-Aminopyrazole + EMME RouteA_Int->RouteA_Start Gould-Jacobs Cyclization

Figure 1: Retrosynthetic logic showing the two primary pathways to the critical 4-chloro intermediate.

Part 2: Detailed Route Comparison

Route A: The De Novo Assembly (Gould-Jacobs Protocol)

Best For: Large-scale manufacturing, low raw material cost, high regiochemical fidelity. Mechanism: This route builds the pyridine ring onto a pre-existing pyrazole. It leverages the Gould-Jacobs reaction, condensing an electron-rich amino-pyrazole with an electrophilic malonate derivative.

  • Step 1: Condensation. 3-Aminopyrazole reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Step 2: Thermal Cyclization. High-temperature cyclization (Dowtherm A, ~250°C) closes the pyridine ring to yield the 4-hydroxy (tautomerically 4-oxo) intermediate.

  • Step 3: Aromatization. Treatment with POCl₃ converts the 4-hydroxy group to the 4-chloro handle.

Pros:

  • Cost: Starting materials are inexpensive commodities.

  • Scalability: The chemistry is robust and tolerant of minor impurities.

  • Purity: Crystallization of the 4-hydroxy intermediate acts as a powerful purification point.

Cons:

  • Harsh Conditions: Requires high temperatures (250°C) and corrosive reagents (POCl₃).

  • Step Count: Longer linear sequence (3 steps to precursor).

Route B: The Convergent Pyridine Cyclization

Best For: Rapid discovery chemistry, library generation. Mechanism: This route forms the pyrazole ring onto a pre-functionalized pyridine.

  • Reaction: Hydrazine hydrate reacts with 2,4-dichloropyridine-3-carbaldehyde .

  • Selectivity: Hydrazine acts as a bis-nucleophile.[1] It first forms the hydrazone with the aldehyde, followed by an intramolecular SNAr displacement of the labile 2-chloro substituent.

  • Outcome: Direct formation of 4-chloro-1H-pyrazolo[3,4-b]pyridine.[2]

Pros:

  • Speed: One-pot synthesis to the precursor.

  • Mild Conditions: Typically runs in ethanol at reflux or room temperature.

Cons:

  • Side Reactions: Hydrazine is potent; it can displace the 4-chloro group (forming the 4-hydrazino byproduct) if stoichiometry and temperature are not strictly controlled.

  • Availability: The starting material (2,4-dichloroaldehyde) is expensive and less stable than aminopyrazole.

Part 3: Comparative Data Summary

FeatureRoute A (Gould-Jacobs)Route B (Pyridine Cyclization)
Overall Yield (to 4-Cl) 55–65%40–50%
Purity Profile High (>98% after recrystallization)Moderate (requires chromatography)
Key Impurity Uncyclized enamine4-Hydrazino-derivative (over-reaction)
Reagent Cost Low ($)High (

$)
Scalability Excellent (kg scale)Poor (exothermic control issues)

Part 4: Experimental Protocols

Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine (Route A)

This protocol is recommended for high-reliability synthesis.

Step 1: Condensation & Cyclization [3]

  • Mix: In a round-bottom flask, combine 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat: Reflux in ethanol for 3 hours. Evaporate solvent to obtain the enamine intermediate.

  • Cyclize: Dissolve the residue in Dowtherm A (10 mL/g). Heat to 240–250°C for 30–60 minutes. Caution: Vigorous evolution of ethanol.

  • Isolate: Cool to room temperature. Dilute with hexanes to precipitate the product. Filter and wash with hexanes.

  • Yield: Expect ~70% of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine as a tan solid.

Step 2: Chlorination

  • React: Suspend the 4-hydroxy intermediate (1.0 eq) in POCl₃ (5.0 eq).

  • Catalyze: Add a catalytic amount of N,N-dimethylaniline or DMF (3 drops).

  • Reflux: Heat at reflux (105°C) for 4 hours until the solution clears.

  • Quench: Evaporate excess POCl₃. Pour the residue carefully onto crushed ice/ammonia water.

  • Extract: Extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Product: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (Yellowish solid).

Sonogashira Coupling: Installation of the Alkyne

This step is common to both routes.

Reagents:

  • Substrate: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (3.0 eq)

  • Solvent: DMF (anhydrous)

Protocol:

  • Degas: Place the substrate, Pd catalyst, and CuI in a pressure tube. Evacuate and backfill with Argon (3 cycles).

  • Dissolve: Add degassed DMF and Triethylamine.

  • Add Alkyne: Add TMS-acetylene via syringe.

  • Heat: Seal the tube and heat to 80°C for 4–6 hours. Note: 4-chloro heterocycles are sluggish compared to iodo-analogs; heating is essential.

  • Workup: Dilute with EtOAc, wash with water and brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection (One-Pot Optional): Treat the TMS-intermediate with K₂CO₃ (2 eq) in MeOH at RT for 1 hour to yield the terminal alkyne.

Part 5: Visualization of the Sonogashira Workflow

Sonogashira Start 4-Chloro-Precursor Cat Pd(PPh3)2Cl2 / CuI TEA / DMF, 80°C Start->Cat Intermediate TMS-Protected Alkyne Cat->Intermediate Coupling Deprotect K2CO3 / MeOH Intermediate->Deprotect Product 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine Deprotect->Product Desilylation

Figure 2: Workflow for the conversion of the chloro-precursor to the final ethynyl product.

References

  • Gould-Jacobs Reaction on Pyrazoles

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][4][5]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Sonogashira Coupling Conditions

    • Title: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
    • Source: Beilstein Journal of Organic Chemistry, 2019.
    • URL:[Link]

  • Synthesis of 4-Chloro Precursors

    • Title: Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives.[2][6][7][8]

    • Source: ResearchG
    • URL:[Link]

  • Reaction of 2,4-Dichloropyridine-3-carbaldehyde

    • Title: 2,4-Dichloropyridine-3-carboxaldehyde Product Information.[9]

    • Source: Sigma-Aldrich.

Sources

The Nitrogen Effect: Head-to-Head Analysis of Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine RET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Pyrazolopyridine-Based RET Kinase Inhibitors Content Type: Publish Comparison Guide

Executive Summary

The development of selective RET (Rearranged during Transfection) inhibitors represents a paradigm shift in precision oncology, moving away from "dirty" multikinase inhibitors (MKIs) like cabozantinib toward highly specific scaffolds. This guide provides a technical head-to-head comparison of the two leading FDA-approved agents in this class: Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) .

While both agents target the ATP-binding pocket of RET, they utilize distinct core scaffolds. Selpercatinib is built upon a pyrazolo[1,5-a]pyridine core, whereas Pralsetinib utilizes a pyrazolo[1,5-a]pyrimidine core. This guide analyzes how this subtle "nitrogen substitution" and the associated solvent-front moieties dictate their differential sensitivity to emerging resistance mutations, specifically the "roof" mutations at residue L730.[1]

Structural Analysis: The Scaffold Divergence

The primary challenge in designing RET inhibitors was achieving selectivity over VEGFR2 (to reduce toxicity) and overcoming the "gatekeeper" V804M mutation. Both scaffolds successfully bypass the V804 residue, but they diverge in their interaction with the kinase "roof" (P-loop) and solvent front.

FeatureSelpercatinib Pralsetinib
Core Scaffold Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
Binding Mode Type I (DFG-in active conformation)Type I (DFG-in active conformation)
Hinge Binder Pyrazolo-nitrogen interacts with Ala807Pyrazolo-nitrogen interacts with Ala807
Solvent Front Moiety Flexible ether-linked side chainRigid cyclohexane moiety
Key Structural Advantage Accommodates bulky "Roof" mutations (L730)High potency, but sterically clashes with L730 mutations

Expert Insight: The pyrazolo[1,5-a]pyridine core of Selpercatinib allows for a binding geometry that avoids steric conflict with the Leu730 residue in the kinase roof. In contrast, Pralsetinib’s rigid cyclohexane extension—critical for its high affinity—creates a vulnerability. When Leu730 is mutated to Valine or Isoleucine (L730V/I), the steric clash significantly reduces Pralsetinib binding, while Selpercatinib retains potency.

Comparative Performance Data

The following data aggregates biochemical IC50 values and cellular potency profiles. Note the divergence in the L730V mutant data, highlighting the functional consequence of the scaffold differences.

Table 1: Biochemical Potency (IC50 in nM)
Target / MutantSelpercatinib (Pyrazolo-pyridine)Pralsetinib (Pyrazolo-pyrimidine)Biological Significance
RET (WT) 0.4 nM0.3 nMBoth are equipotent against wild-type.
RET V804M 0.7 nM0.4 nMBoth bypass the Gatekeeper mutation.
RET G810R > 1000 nM> 1000 nMBoth fail against Solvent Front mutations.
RET L730V 1.5 nM 84.0 nM CRITICAL DIFFERENCE: Selpercatinib retains activity; Pralsetinib loses potency (Roof Mutation).
VEGFR2 12 nM35 nMBoth show selectivity windows >30x compared to MKIs.

Data synthesized from Subbiah et al. (2021) and comparative profiling studies.

Table 2: Selectivity Profile (Gini Coefficient)

The Gini coefficient (0 = non-selective, 1 = highly selective) illustrates the "cleanliness" of the kinase interaction.

  • Selpercatinib: 0.78 (Highly Selective)

  • Pralsetinib: 0.72 (Selective, but noted off-target activity against JAK1/2 and TRK)

Signaling Pathway Visualization

The following diagram illustrates the RET signaling cascade. Both inhibitors block the phosphorylation of Y1062, preventing the recruitment of SHC/FRS2 and silencing the downstream RAS/MAPK and PI3K/AKT nodes.

RET_Pathway cluster_membrane Cell Membrane RET RET Receptor (Tyrosine Kinase) SHC SHC RET->SHC PI3K PI3K RET->PI3K Inhibitors Selpercatinib / Pralsetinib (ATP-Competitive) Inhibitors->RET Inhibition GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: RET Signaling Cascade. Selpercatinib and Pralsetinib bind the RET kinase domain, preventing autophosphorylation and decoupling the RAS/MAPK and PI3K/AKT survival pathways.

Experimental Protocols

To validate the potency and selectivity differences described above, the Radiometric 33P-ATP Kinase Assay is the gold standard. Unlike fluorescence-based assays, this method is free from interference by fluorescent compounds and offers high sensitivity for low Km ATP kinases like RET.

Protocol: Radiometric RET Kinase Activity Assay

Objective: Determine the IC50 of pyrazolopyridine inhibitors against WT and Mutant RET.

Reagents:

  • Enzyme: Recombinant human RET kinase domain (WT, V804M, or L730V).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • Radioisotope: [γ-33P]ATP (Specific activity: ~3000 Ci/mmol).

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

Workflow:

  • Compound Preparation:

    • Prepare 100x stocks of Selpercatinib and Pralsetinib in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) starting from 10 µM.

  • Reaction Assembly (Total Volume: 25 µL):

    • Add 5 µL of diluted compound to a 96-well polypropylene plate.

    • Add 10 µL of Enzyme/Substrate mix in Kinase Buffer.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Initiation:

    • Add 10 µL of ATP Mix (Final concentration: 10 µM cold ATP + 0.5 µCi [γ-33P]ATP).

    • Note: Using ATP at Km (approx 10 µM for RET) ensures competitive inhibition is measured accurately.

  • Incubation:

    • Incubate for 40 minutes at RT.

  • Termination & Filtration:

    • Add 15 µL of 3% Phosphoric Acid to stop the reaction.

    • Transfer 20 µL of the reaction mixture onto P81 phosphocellulose filter plates.

  • Washing:

    • Wash filter plates 3x with 0.75% Phosphoric Acid.

    • Wash 1x with Acetone.

  • Quantification:

    • Add scintillation fluid and read on a MicroBeta scintillation counter.

    • Calculate IC50 using a non-linear regression model (Sigmoidal Dose-Response).

References
  • Subbiah, V., et al. (2021). "Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations." Nature Oncology.

  • Drilon, A., et al. (2020). "Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer." The New England Journal of Medicine.

  • Gainor, J. F., et al. (2020). "Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study." The Lancet Oncology.

  • FDA Label Information. (2022). "Retevmo (selpercatinib) Prescribing Information."[2][3]

  • Reaction Biology. (2024). "Radiometric Kinase Assay Protocol."

Sources

Safety Operating Guide

4-Ethynyl-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine as a dual-hazard substance: High-Energy Reactive (terminal alkyne) and Bioactive (kinase inhibitor scaffold).

CRITICAL WARNING: DO NOT dispose of this compound or its concentrated solutions in metal safety cans. The terminal ethynyl group at the C4 position can react with copper, silver, and mercury (often found in plumbing, solder, or brass fittings of safety cans) to form explosive metal acetylides . All waste streams must be segregated into High-Density Polyethylene (HDPE) or Glass containers.

Physicochemical & Hazard Profile

To ensure safe handling, you must understand the "Why" behind the disposal protocols. The risk profile is derived from the Structure-Activity Relationship (SAR) of the pyrazolo[3,4-b]pyridine core and the alkyne substituent.

ParameterData / CharacteristicOperational Implication
Functional Group Terminal Alkyne (C≡C-H)Explosion Hazard: Forms shock-sensitive acetylides with Cu, Ag, Hg.
Core Structure Pyrazolo[3,4-b]pyridineToxicity: Nitrogen-rich heterocycle; potential kinase inhibitor (cytotoxic).[1]
Combustibility High Nitrogen ContentIncineration: Generates NOx; requires scrubbed incineration (1000°C+).
Physical State Solid (typically off-white/yellow)Dust Hazard: High potency via inhalation; use localized exhaust.
Reactivity Acid/Base SensitiveIncompatibility: Avoid strong oxidizers and strong bases (deprotonation of alkyne).

Disposal Decision Logic (Workflow)

The following decision tree outlines the segregation logic required to prevent acetylide formation and ensure environmental compliance.

DisposalWorkflow Start Waste Generation: 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Liquid Liquid Waste (Mother Liquor / HPLC) StateCheck->Liquid Trace Trace/Contaminated (Gloves, Weigh Boats) StateCheck->Trace DoubleBag Double Bag (Chem-Resistant) Label 'Toxic Solid' Solid->DoubleBag MetalCheck CRITICAL CHECK: Is container Metal? Liquid->MetalCheck Trace->DoubleBag TransferHDPE Transfer to HDPE/Glass NO METAL CANS MetalCheck->TransferHDPE  Must be Plastic/Glass   SolventCheck Solvent Type? (Halogenated vs Non-Hal) Incineration High-Temp Incineration (Bio-Hazard Stream) SolventCheck->Incineration  Segregated Stream   TransferHDPE->SolventCheck DoubleBag->Incineration

Figure 1: Decision tree illustrating the critical segregation of alkyne-containing waste from metal containers to prevent shock-sensitive acetylide formation.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired shelf stock, failed synthesis solids, degradation products.

  • Container Selection: Use a wide-mouth HDPE jar or a screw-top glass vial .

    • Scientific Rationale: Prevents static discharge common in standard plastic bags and eliminates metal contact.

  • Solvation (Optional but Recommended): If the quantity is >10g, dissolve in a minimal amount of acetone or DMSO before disposal.

    • Rationale: Reduces the risk of dust dispersion and facilitates liquid injection incineration.

  • Labeling: Mark clearly as "Toxic Solid - Terminal Alkyne - DO NOT COMPACT."

    • Note: Compacting waste containing bulk alkynes can trigger reaction if metal fines are present in the trash compactor.

  • Final Stream: Hazardous Waste Incineration (Code: D001/D003 depending on local interpretation of reactivity).

Protocol B: Liquid Waste (Reaction Mixtures & HPLC)

Applicability: Mother liquors, filtrates, and analytical waste.

  • Segregation:

    • Do not pour into the general "Organic Waste" safety can if that can is made of steel or brass.

    • Do not mix with waste streams containing ammoniacal silver nitrate or copper catalysts (Click chemistry waste).

  • Quenching (For Reaction Mixtures):

    • If the waste contains unreacted copper catalyst (from a Sonogashira or Click reaction), wash the organic layer with saturated aqueous EDTA or ammonium hydroxide to chelate and remove metal ions before combining with the organic waste stream.

  • Container: Use 4L or 20L HDPE Carboys (Jerry Cans).

  • pH Adjustment: Ensure the waste stream is Neutral to slightly Acidic (pH 5-7).

    • Rationale: Basic conditions promote the deprotonation of the alkyne (pKa ~25), making it more susceptible to metallation.

Protocol C: Contaminated Labware (Sharps & Glass)
  • Rinsing: Triple rinse all glassware with Acetone or Methanol.

    • Collect rinsate as Liquid Waste (Protocol B) .

  • Disposal: Defaced/rinsed glassware can be disposed of in standard glass waste boxes unless visible solid residue remains.

    • If residue remains:[2] Dispose of the entire vessel as solid hazardous waste.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The compound is a potent irritant.[3]

  • PPE Upgrade: Don Double Nitrile Gloves (0.11mm min) and an N95/P100 respirator if dust is visible.

  • Decontamination Solution:

    • Use a 5% surfactant solution (e.g., Alconox) in water.

    • Avoid using bleach (hypochlorite) initially, as chlorinated alkynes can be unstable.

  • Cleanup:

    • Solids: Wet wipe to prevent dust. Do not sweep dry.

    • Liquids: Absorb with vermiculite or chem-mats . Do not use clay-based absorbents if they contain metal oxides (rare, but possible).

  • Disposal of Cleanup Materials: Bag in polyethylene, seal, and label as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135400267, 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Referencing Acetylenic Compounds and Heavy Metals). Elsevier.

Disclaimer: This guide is intended for qualified scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations (RCRA/EPA) before disposal.

Sources

A Researcher's Guide to the Safe Handling of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine presents a unique profile of potential hazards that necessitate a robust and well-informed safety protocol. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE) when handling this compound, as well as procedures for its safe disposal. Our approach is grounded in a conservative safety philosophy, treating any compound with unknown toxicological properties with the utmost caution.

The molecular structure, featuring a pyrazolopyridine core and an ethynyl group, suggests potential for biological activity and chemical reactivity. Pyridine derivatives, for instance, are known to be potentially harmful if inhaled, ingested, or absorbed through the skin, and can cause significant irritation to the skin and eyes.[1][2] Therefore, the following recommendations are designed to provide comprehensive protection.

Hazard Assessment and PPE Selection

A thorough risk assessment is the cornerstone of laboratory safety. Before beginning any work with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, it is imperative to evaluate the specific procedures to be undertaken. The scale of the experiment, the physical form of the compound (solid or in solution), and the potential for aerosolization are all critical factors in determining the appropriate level of PPE.

Summary of Recommended Personal Protective Equipment

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]To protect the eyes from splashes, dust, and vapors. The pyrazolopyridine structure suggests potential for eye irritation.[1]
Hand Protection Double gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). The outer glove should be removed immediately after handling the compound.[5]To prevent skin contact and absorption. Pyridine-like compounds can be absorbed through the skin. Always inspect gloves for tears or punctures before use.[3][6]
Skin and Body Protection A flame-resistant lab coat with long sleeves and tight-fitting cuffs.[4][5] Ensure that all skin is covered; long pants and closed-toe shoes are mandatory.[4][7]To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated chemical fume hood. For procedures with a high potential for aerosol or dust generation (e.g., weighing large quantities of solid, sonication), a NIOSH-approved respirator with appropriate cartridges should be used.[3][8]To prevent inhalation of harmful vapors, dust, or aerosols.
Operational Plan: A Step-by-Step Guide to Safe Handling

1. Pre-Experiment Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as 4-Ethynylpyridine hydrochloride, is readily accessible and has been reviewed.[1]

  • Designate a specific area for handling 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, preferably within a certified chemical fume hood.

  • Verify that an eyewash station and safety shower are unobstructed and in close proximity to the work area.[1]

  • Assemble all necessary equipment and reagents before introducing the compound to the work area.

2. Donning Personal Protective Equipment: The correct sequence for putting on PPE is crucial to avoid contamination.

  • Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.[5]

  • Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield.

3. Handling 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine:

  • All manipulations of the compound, especially weighing of the solid, should be performed in a chemical fume hood to minimize inhalation exposure.[7]

  • Use disposable equipment where possible to reduce the need for cleaning and minimize the spread of contamination.

  • Keep containers of the compound tightly closed when not in use.[1][3]

4. Doffing Personal Protective Equipment: The removal of PPE should be done in a manner that prevents cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and goggles from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[3][5]

Disposal Plan: Managing Contaminated Waste

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

  • Solid Waste: All solid waste contaminated with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, including used gloves, disposable labware, and contaminated paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for nitrogen-containing heterocyclic compounds.[9] Do not pour any waste down the drain.[3][6]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Decision-Making for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the specific experimental conditions.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine procedure Evaluate Procedure: - Scale - Physical Form - Potential for Aerosolization start->procedure fume_hood Work in a Chemical Fume Hood procedure->fume_hood Always respirator Add Respirator procedure->respirator High Aerosol/Dust Potential (e.g., large scale weighing) face_shield Add Face Shield procedure->face_shield High Splash Potential standard_ppe Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes - Long Pants fume_hood->standard_ppe

Caption: PPE selection workflow based on risk assessment.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine, ensuring personal safety and the integrity of their research environment.

References

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET Version: 2. Expert Synthesis Solutions. Available from: [Link]

  • Pyridine Material Safety Data Sheet. JT Baker. Available from: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. Available from: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available from: [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. Available from: [Link]

  • Personal Protective Equipment. The University of Edinburgh Health & Safety. Available from: [Link]

  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. ER Publications. Available from: [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. Available from: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information. Available from: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. National Center for Biotechnology Information. Available from: [Link]

  • Laboratory Safety Guidelines. ETH Zurich. Available from: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available from: [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. Available from: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available from: [Link]

  • Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. National Center for Biotechnology Information. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.